molecular formula C21H26N2O3 B1683053 Vincamine CAS No. 1617-90-9

Vincamine

Cat. No.: B1683053
CAS No.: 1617-90-9
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-GIVPXCGWSA-N
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Description

Vincamine is a vinca alkaloid, an alkaloid ester, an organic heteropentacyclic compound, a methyl ester and a hemiaminal. It has a role as an antihypertensive agent, a vasodilator agent and a metabolite. It is functionally related to an eburnamenine.
This compound is a monoterpenoid indole alkaloid obtained from the leaves of *Vinca minor* with a vasodilatory property. Studies indicate that this compound increases the regional cerebral blood flow.
This compound has been reported in Vinca difformis, Vinca major, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.
A major alkaloid of Vinca minor L., Apocynaceae. It has been used therapeutically as a vasodilator and antihypertensive agent, particularly in cerebrovascular disorders.

Properties

IUPAC Name

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-GIVPXCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9040134
Record name Vincamine
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Molecular Weight

354.4 g/mol
Source PubChem
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Solubility

In water, 62 mg/L @ 25 °C /Estimated/
Record name VINCAMINE
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Vapor Pressure

1.1X10-12 mm Hg @ 25 °C /Estimated/
Record name VINCAMINE
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Color/Form

Yellow crystals from acetone or methanol

CAS No.

1617-90-9
Record name Vincamine
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Record name Vincamine [INN:BAN:DCF]
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Melting Point

232-233 °C
Record name VINCAMINE
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Foundational & Exploratory

Vincamine's Mechanism of Action in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death. Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the periwinkle plant (Vinca minor), has been investigated for its therapeutic potential in cerebrovascular disorders. This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound in the context of cerebral ischemia. It consolidates findings on its hemodynamic, metabolic, anti-inflammatory, and antioxidant effects, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action in Cerebral Ischemia

This compound exerts its neuroprotective effects through several interconnected mechanisms. Primarily, it enhances cerebral blood flow and oxygen delivery, while also directly intervening in the pathological cellular processes triggered by ischemia.

Hemodynamic Effects: Enhancement of Cerebral Blood Flow

A primary and well-documented effect of this compound is its role as a cerebral vasodilator[1][2]. It selectively acts on the microcapillary circulation in the brain, relaxing the smooth muscles of small blood vessels to increase cerebral blood flow (CBF)[1][3]. This action is particularly beneficial in ischemic conditions as it improves the delivery of oxygen and glucose to compromised brain tissue[1][3]. Studies have shown that this compound can preferentially increase blood flow to ischemic areas without a "steal phenomenon," leading to a decrease and equalization of hemodynamic resistances in the cerebral vascular bed[4].

Neuroprotection and Neuronal Metabolism

This compound provides neuroprotection by modulating neuronal metabolism and counteracting ischemic damage. It acts as a brain metabolic stimulator by enhancing glucose utilization, adenosine (B11128) triphosphate (ATP) generation, and oxygen consumption[3][5]. This improved metabolic efficiency helps protect neurons against hypoxia and ischemia[3][6]. The derivative vinpocetine (B1683063), which has been studied more extensively, has been shown to abolish the post-ischemic decrease in blood flow and increase in glucose utilization in the hippocampus, supporting its protective role against ischemic damage[7].

Ion Channel Modulation

This compound and its derivatives target several voltage-dependent ion channels, which play a critical role in the excitotoxicity cascade initiated by ischemia[8]. The derivative vinpocetine, for instance, is known to block voltage-dependent sodium (Na+) channels[8][9]. By blocking these channels, it can inhibit the excessive influx of Na+ and subsequently calcium (Ca2+), which is a key step in preventing glutamate-induced excitotoxicity and neuronal death[8][10][11].

Anti-Inflammatory and Antioxidant Pathways

A significant component of this compound's neuroprotective action stems from its potent anti-inflammatory and antioxidant properties[1][2][8][12].

  • Anti-inflammatory Action: Ischemia triggers a robust inflammatory response mediated by signaling pathways like Nuclear Factor-kappaB (NF-κB). This compound has been shown to suppress this pathway by inhibiting the phosphorylation of key proteins such as p65, IKKβ, and IκBα[12]. This leads to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[3][12]. The derivative vinpocetine has also been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, further highlighting its role in mitigating neuroinflammation following ischemia-reperfusion injury[8][13].

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage in cerebral ischemia[8]. This compound combats oxidative stress by neutralizing free radicals and bolstering the endogenous antioxidant defense system[1]. It has been shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS)[5][12]. Concurrently, it increases the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and levels of glutathione (B108866) (GSH)[5][12]. This antioxidant activity is partly mediated by the activation of the Nrf2/HO-1 signaling pathway, a master regulator of the antioxidant response[12].

The diagram below illustrates the central role of this compound in inhibiting the NF-κB-mediated inflammatory cascade.

G This compound's Inhibition of the NF-κB Inflammatory Pathway cluster_stimulus Ischemic Insult cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemia Cerebral Ischemia IKK IKKβ Ischemia->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkappaB_inactive Leads to dissociation IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Activation DNA DNA Binding NFkappaB_active->DNA Translocates to Nucleus This compound This compound This compound->IKK Inhibits This compound->IkappaB Prevents Degradation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription

This compound inhibits key steps in the NF-κB signaling cascade.

The following diagram shows how this compound enhances the cellular antioxidant defense through the Nrf2/HO-1 pathway.

G This compound's Activation of the Nrf2 Antioxidant Pathway cluster_stimulus Ischemic Insult cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemia Cerebral Ischemia ROS Oxidative Stress (ROS) Ischemia->ROS Nrf2_inactive Nrf2 (Inactive) ROS->Nrf2_inactive Triggers Release Keap1 Keap1 Keap1->Nrf2_inactive Sequesters & Degrades Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Activation ARE ARE Binding Nrf2_active->ARE Translocates to Nucleus This compound This compound This compound->Nrf2_active Promotes Activation Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Genes Induces Transcription Genes->ROS Neutralizes

This compound promotes the Nrf2-mediated antioxidant response.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound and its derivatives in the context of cerebral ischemia.

Table 1: Effects on Cerebral Blood Flow (CBF)

Agent Dosage Method Key Finding Citation
This compound 30 mg / 20 min i.v. 133Xe Clearance Global CBF increased by 6.1% (p<0.01). Ischemic areas saw a 13.4% increase, while normal areas saw a 5.3% increase (p<0.02). [14]
This compound 40 mg / 35-40 min i.v. 133Xe Clearance Significant increase in hemispheric CBF (p<0.01), particularly in poorly supplied regions. [15]

| this compound | Single intra-arterial injection | 133Xe Clearance | Significant beneficial hemodynamic effect on ischemic regions of the brain. |[4] |

Table 2: Neuroprotective and Biochemical Effects

Agent Model Key Finding Citation
Vinpocetine Rat (Permanent MCAO) Infarct volume significantly decreased by 42% (p<0.05) with 3 mg/kg i.p. treatment. [10]
Vinpocetine Primary Cortical Cell Culture Dose-dependently inhibited glutamate-induced excitotoxicity (IC50 = 2-7 x 10⁻⁶ M). [10]
This compound Mouse (PD Model) Decreased TNF-α, IL-1β, IL-6 levels; decreased ROS and MDA; increased SOD activity and GSH levels. [12]
This compound PC12 Cells (Aβ-induced) Reduced oxidative stress; increased intracellular GSH and SOD concentrations dose-dependently. [5]

| Vinpocetine | Mouse (MCAO) | Significantly reduced cerebral infarct volumes and neurological scores. |[13] |

Key Experimental Protocols

The findings described in this guide are based on established experimental models of cerebral ischemia and neuroprotection.

In Vivo Models: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.

  • Procedure: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. In reperfusion models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to restore blood flow. For permanent occlusion, the filament is left in place.

  • Endpoint Analysis: Infarct volume is commonly assessed 24-72 hours post-occlusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains white[10][13]. Neurological deficits are scored to assess functional outcomes[13].

In Vitro Models: Oxygen-Glucose Deprivation (OGD)

The OGD model simulates ischemic conditions in cell culture, typically using primary neurons or neuronal cell lines.

  • Procedure: Cells are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period. Reperfusion is simulated by returning cells to standard glucose-containing medium and normoxic conditions.

  • Endpoint Analysis: Cell viability is measured using assays such as LDH release (for cytotoxicity) or MTT/WST assays[10][13]. Apoptosis can be quantified using TUNEL staining or Annexin-V flow cytometry[13].

Cerebral Blood Flow Measurement: 133Xenon (133Xe) Clearance

This technique is a classic method for measuring regional cerebral blood flow (rCBF) in clinical and research settings.

  • Procedure: The inert, lipid-soluble radioisotope 133Xe is introduced into the arterial circulation, typically via internal carotid artery injection or inhalation. As it passes through the brain, it diffuses into the tissue.

  • Endpoint Analysis: The rate at which 133Xe "washes out" or is cleared from different brain regions is monitored by external scintillation detectors. The clearance rate is directly proportional to the blood flow in that region, allowing for quantitative rCBF measurements[4][14][15].

The diagram below outlines a typical experimental workflow for evaluating a neuroprotective agent like this compound using an in vivo ischemia model.

G General Workflow for In Vivo Evaluation of this compound in Cerebral Ischemia cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_outcome Phase 4: Outcome Animal Animal Model (e.g., Rat, Mouse) MCAO Induce Ischemia (e.g., MCAO model) Animal->MCAO Treatment Administer this compound or Vehicle (Control) MCAO->Treatment Behavior Neurological & Behavioral Scoring Treatment->Behavior Sacrifice Sacrifice (e.g., 24-72h post-MCAO) Behavior->Sacrifice Staining Histology (TTC Staining for Infarct Volume) Sacrifice->Staining Biochem Biochemical Assays (Western Blot, ELISA for Inflammatory/Oxidative Markers) Sacrifice->Biochem Data Data Analysis & Comparison Staining->Data Biochem->Data

Workflow for in vivo testing of this compound's neuroprotective effects.

Conclusion and Future Directions

This compound demonstrates a robust, multi-target mechanism of action against the pathological consequences of cerebral ischemia. Its ability to simultaneously improve cerebral hemodynamics, enhance neuronal metabolism, and exert direct anti-inflammatory and antioxidant effects makes it a compelling agent for cerebrovascular disorders. The primary mechanisms involve vasodilation, modulation of ion channels, and inhibition of the NF-κB pathway while activating the Nrf2 antioxidant response.

Future research should focus on further elucidating the specific molecular interactions within these pathways and exploring the therapeutic potential of this compound and its more potent derivatives, like vinpocetine, in well-designed, large-scale clinical trials for acute ischemic stroke and chronic cerebrovascular insufficiency. The development of novel delivery systems to improve bioavailability and brain penetration could further enhance its clinical utility.

References

Pharmacological Profile of Vincamine and its Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of pharmacological interest for its vasodilatory and nootropic properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its related alkaloids, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound and its synthetic derivative, vinpocetine, belong to the family of eburnamenine (B1235447) alkaloids.[1] Historically, this compound has been utilized in several European countries for the management of cerebrovascular disorders and cognitive impairments.[2][3] Its therapeutic potential stems from a multifaceted pharmacological profile that includes enhancement of cerebral blood flow, modulation of neurotransmitter systems, and neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[4][5] This guide aims to consolidate the current understanding of this compound's pharmacology, providing a technical foundation for further research and development.

Mechanism of Action

This compound's pharmacological effects are attributed to several key mechanisms:

  • Cerebral Vasodilation: The primary and most well-documented effect of this compound is its ability to increase cerebral blood flow.[6][7] It acts as a vasodilator, particularly targeting the small blood vessels in the brain, thereby enhancing the delivery of oxygen and glucose to neural tissues.[4] This effect is beneficial in conditions associated with cerebral circulatory insufficiency.

  • Ion Channel Modulation: this compound and its analogues are potent blockers of voltage-gated sodium channels.[8][9] This action may contribute to its neuroprotective and anticonvulsant properties.

  • Neurotransmitter Modulation: this compound has been shown to influence various neurotransmitter systems, including the modulation of dopamine (B1211576) and serotonin (B10506) release.[4]

  • Antioxidant and Anti-inflammatory Effects: this compound exhibits significant antioxidant properties, protecting cells from oxidative stress.[10][11] It also demonstrates anti-inflammatory effects by modulating key signaling pathways.

Signaling Pathways

This compound's neuroprotective and anti-inflammatory actions are mediated through the modulation of several intracellular signaling pathways.

  • NF-κB Pathway: this compound has been shown to suppress the NF-κB (nuclear factor-kappa B) signaling pathway.[12][13] By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines.

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway.[12] This pathway plays a crucial role in the cellular defense against oxidative stress.

  • PI3K/Akt Pathway: The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway, which is involved in cell survival and proliferation, is also modulated by this compound.[13]

Below are Graphviz diagrams illustrating these signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation Gene Transcription Gene Transcription NF-κB->Gene Transcription activates This compound This compound This compound->IKK Complex inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines

NF-κB Signaling Pathway Inhibition by this compound

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative\nStress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitination &\nDegradation Ubiquitination & Degradation Keap1->Ubiquitination &\nDegradation ARE ARE Nrf2->ARE binds to This compound This compound This compound->Nrf2 promotes dissociation Gene Transcription Gene Transcription ARE->Gene Transcription HO-1, NQO1, etc.\n(Antioxidant Proteins) HO-1, NQO1, etc. (Antioxidant Proteins) Gene Transcription->HO-1, NQO1, etc.\n(Antioxidant Proteins)

Activation of the Nrf2/HO-1 Pathway by this compound

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor\nTyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor\nTyrosine Kinase PI3K PI3K Receptor\nTyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Akt->Cell Survival,\nGrowth, Proliferation This compound This compound This compound->PI3K modulates

Modulation of the PI3K/Akt Pathway by this compound

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its related alkaloids.

Table 1: In Vitro Activity of this compound and Related Alkaloids

CompoundTarget/AssaySpeciesIC50Reference
This compoundVoltage-gated Na+ channels ([3H]batrachotoxin binding)Rat1.9 µM[8]
This compoundVoltage-gated Na+ channels (Na+ current block)Rat40 µM[8]
This compoundVeratridine-induced cell death protectionRat26 µM[8]
This compoundA549 human lung carcinoma cell lineHuman309.7 µM[14]
VinpocetinePDE1A/1B-8–20 μM[15]
VinpocetinePDE1C-40–50 μM[15]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRouteDoseT½ (h)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
HumanOral60 mg-0.133-0.1551-1.4-[16]
RatIV10 mg/kg (HCl salt)1.68---[1]
RatOral20 mg/kg1.710.871.2758[17]
Dog--4.5--23-58[17]

Table 3: Clinical Trial Data for this compound in Dementia

Study DesignPatient PopulationTreatmentKey FindingsReference
12-week, double-blind, placebo-controlled142 patients with mild to moderate primary degenerative and vascular dementiaThis compound 30 mg twice dailyStatistically significant superiority to placebo in all four target variables (CGI, SCAG, BGP, SKT).[4][18][4][18]
Double-blind, crossover10 patients with multi-infarct dementiaThis compound 20 mg four times daily for 2 weeksSignificant increase in global cerebral blood flow and improved verbal memory test performance.[8][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological assessment of this compound.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is a representative method for assessing the effect of this compound on the NF-κB, Nrf2/HO-1, and PI3K/Akt pathways.

Objective: To determine the protein expression levels of key components of the signaling pathways in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins, e.g., p-p65, p-IκBα, Nrf2, HO-1, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for a specified duration. Include appropriate positive and negative controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Cerebral Blood Flow (CBF) by 133Xe Clearance Technique

This protocol describes a representative method for measuring regional cerebral blood flow as influenced by this compound.

Objective: To quantify changes in regional cerebral blood flow following the administration of this compound.

Materials:

  • 133Xenon (133Xe) gas or saline solution

  • Inhalation or injection system

  • External detectors (e.g., scintillation counters) placed over the scalp

  • Data acquisition system

  • Software for data analysis

Procedure:

  • Subject Preparation: The subject is placed in a quiet, controlled environment. Baseline physiological parameters (e.g., blood pressure, heart rate, end-tidal CO2) are monitored.

  • 133Xe Administration:

    • Inhalation Method: The subject inhales a mixture of air and 133Xe for a short period (e.g., 1-2 minutes).

    • Intra-arterial/Intravenous Injection Method: A bolus of 133Xe dissolved in saline is injected into the internal carotid artery or a peripheral vein.[7][19][20]

  • Data Acquisition: The clearance of 133Xe from the brain tissue is monitored by the external detectors for a period of 10-15 minutes. The detectors record the rate of decline in radioactivity.

  • Data Analysis: The clearance curves are analyzed using a two-compartment model to calculate regional cerebral blood flow (rCBF) in ml/100g/min. The fast-clearing compartment is considered to represent gray matter, while the slow-clearing compartment represents white matter.

  • This compound Administration: this compound is administered (e.g., intravenously), and the CBF measurement is repeated to assess the drug's effect.[6]

Experimental_Workflow_CBF cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis & Treatment Subject\nPreparation Subject Preparation Baseline\nMeasurement Baseline Measurement Subject\nPreparation->Baseline\nMeasurement 133Xe\nAdministration 133Xe Administration Baseline\nMeasurement->133Xe\nAdministration Data\nAcquisition Data Acquisition 133Xe\nAdministration->Data\nAcquisition Data\nAnalysis (Baseline CBF) Data Analysis (Baseline CBF) Data\nAcquisition->Data\nAnalysis (Baseline CBF) This compound\nAdministration This compound Administration Data\nAnalysis (Baseline CBF)->this compound\nAdministration Repeat CBF\nMeasurement Repeat CBF Measurement This compound\nAdministration->Repeat CBF\nMeasurement Data\nAnalysis (Post-Vincamine CBF) Data Analysis (Post-Vincamine CBF) Repeat CBF\nMeasurement->Data\nAnalysis (Post-Vincamine CBF) Comparison\n& Conclusion Comparison & Conclusion Data\nAnalysis (Post-Vincamine CBF)->Comparison\n& Conclusion

Experimental Workflow for Cerebral Blood Flow Measurement

Conclusion

This compound and its related alkaloids possess a rich pharmacological profile characterized by their effects on cerebral circulation, neuronal ion channels, and key intracellular signaling pathways related to inflammation and oxidative stress. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular interactions and clinical applications of these compounds is warranted to fully elucidate their therapeutic potential in a range of neurological and cerebrovascular disorders.

References

The Architectural Elegance of a Molecule: A Technical Guide to the Total Synthesis of (+)-Vincamine and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Vincamine, a monoterpenoid indole (B1671886) alkaloid, has long captured the attention of the scientific community due to its intriguing molecular architecture and significant pharmacological properties, particularly as a cerebral vasodilator. Its complex pentacyclic structure, featuring multiple stereocenters, has rendered it a challenging and attractive target for total synthesis. This technical guide provides an in-depth exploration of the key strategies and experimental protocols developed for the stereoselective synthesis of (+)-vincamine and its isomers, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategies: A Bird's-Eye View

The total synthesis of vincamine has been approached through several elegant and distinct strategies, each with its own merits in assembling the complex framework and controlling its stereochemistry. The primary disconnections often involve the formation of the C/D ring junction and the installation of the quaternary center at C-20. The most prominent strategies include:

  • Bischler-Napieralski and Pictet-Spengler Cyclizations: These classic indole alkaloid syntheses have been effectively employed to construct the tetracyclic core of this compound. The subsequent formation of the E ring and stereochemical control remain key challenges in these approaches.

  • Rearrangement and Annulation Reactions: Innovative strategies involving rearrangements of related alkaloid scaffolds or annulation reactions to build the key rings have provided concise pathways to the this compound core.

  • Michael-Type Alkylation: The formation of the crucial C-C bond for the E ring has been achieved through Michael-type additions, often with a high degree of stereocontrol.

  • Enantioselective Catalysis: More recent approaches have utilized powerful enantioselective catalytic methods to establish the key stereocenters early in the synthesis, leading to highly efficient and stereocontrolled routes to (+)-vincamine.

Comparative Analysis of Key Synthetic Routes

The following tables summarize the quantitative data from several seminal total syntheses of (+)-vincamine, allowing for a direct comparison of their efficiencies and stereoselectivities.

Synthetic Route Key Reaction Overall Yield (%) Number of Steps Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Gmeiner et al. (1990)Asymmetric synthesis from L-aspartic acidNot explicitly stated~15High enantioselectivityJ. Org. Chem. 1990, 55, 3068-3074
Szabò et al. (1983)Stereoselective hydrogenationNot explicitly statedMultiple stepsGood diastereoselectivityTetrahedron 1983, 39, 3737-3747
Oppolzer et al. (1987)Intramolecular Mannich reaction~10% from key intermediate~8Racemic synthesisJ. Org. Chem. 1987, 52, 353-356
Qin et al. (2022)Pd-catalyzed enantioselective decarboxylative allylation16.21498% ee, 11:1 drChinese Chemical Letters 2022, 33, 2044-2046[1]

Detailed Experimental Protocols

This section provides detailed experimental procedures for key transformations in the total synthesis of (+)-vincamine, extracted from the primary literature.

Qin's Enantioselective Synthesis of the C-20 Quaternary Center (2022)

This recent synthesis showcases a powerful palladium-catalyzed enantioselective decarboxylative allylation to construct the crucial C-20 all-carbon quaternary stereocenter with high enantioselectivity.[1]

Step 1: Pd-catalyzed Enantioselective Decarboxylative Allylation

  • Reaction: To a solution of the racemic lactam starting material in toluene (B28343) (0.1 M) is added Pd₂(pmdba)₃ (5 mol%) and the chiral ligand (12.5 mol%). The mixture is heated to 70 °C and stirred for the specified time.

  • Purification: After completion, the reaction mixture is concentrated and purified by flash column chromatography on silica (B1680970) gel.

  • Yield: 93%

  • Enantiomeric Excess: 98% ee

Step 2: Diastereoselective Iminium Ion Reduction

  • Reaction: The substrate is dissolved in CH₂Cl₂ and treated with 2-fluoropyridine (B1216828) and Tf₂O to generate the iminium intermediate. The reaction mixture is then cooled to -78 °C, and LiAlH(Ot-Bu)₃ is added.

  • Purification: The reaction is quenched and the product is extracted, dried, and purified by recrystallization.

  • Yield: 82% (over two steps)

  • Diastereomeric Ratio: 11:1 dr

Gmeiner's Chiral Pool Approach from L-Aspartic Acid (1990)

This synthesis utilizes L-aspartic acid as a chiral starting material to establish the stereochemistry of the final product.

(Note: Specific experimental details for each step require access to the full publication. The following is a generalized representation.)

  • Key Transformation: A series of transformations including protection, reduction, cyclization, and functional group manipulations are carried out to convert L-aspartic acid into a key chiral intermediate.

  • Stereochemical Control: The stereochemistry of the final product is derived from the inherent chirality of the starting material, L-aspartic acid.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for (+)-vincamine.

Gmeiner_Synthesis cluster_start Chiral Pool cluster_core Key Intermediate Construction cluster_end Final Assembly L-Aspartic_Acid L-Aspartic_Acid Chiral_Piperidine_Derivative Chiral_Piperidine_Derivative L-Aspartic_Acid->Chiral_Piperidine_Derivative Multiple Steps Tetracyclic_Intermediate Tetracyclic_Intermediate Chiral_Piperidine_Derivative->Tetracyclic_Intermediate Cyclization Vincamine_Core Vincamine_Core Tetracyclic_Intermediate->Vincamine_Core Ring E Formation Plus_this compound Plus_this compound Vincamine_Core->Plus_this compound Final Modifications

Caption: Gmeiner's chiral pool approach to (+)-vincamine.

Qin_Synthesis Racemic_Lactam Racemic_Lactam Chiral_Lactam Chiral Lactam (98% ee) Racemic_Lactam->Chiral_Lactam Pd-catalyzed Decarboxylative Allylation Iminium_Intermediate Iminium_Intermediate Chiral_Lactam->Iminium_Intermediate Functionalization Tetracyclic_Core Tetracyclic Core (11:1 dr) Iminium_Intermediate->Tetracyclic_Core Diastereoselective Reduction Plus_this compound Plus_this compound Tetracyclic_Core->Plus_this compound Ring E Formation & Final Steps

Caption: Qin's enantioselective synthesis of (+)-vincamine.

Conclusion

The total synthesis of (+)-vincamine and its stereoisomers has been a fertile ground for the development of novel synthetic methodologies and strategies for stereochemical control. From classical approaches to modern enantioselective catalysis, the journey to conquer this complex molecule has significantly enriched the field of organic chemistry. This guide provides a snapshot of the key achievements in this area, offering valuable insights and detailed protocols for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The continued exploration of innovative synthetic routes will undoubtedly lead to even more efficient and elegant solutions for accessing this important class of alkaloids.

References

Vincamine: A Technical Guide to its Natural Sources and Extraction from Vinca minor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid, is a key bioactive compound naturally occurring in the lesser periwinkle, Vinca minor L.[1]. Renowned for its cerebrovasodilatory and neuroprotective properties, this compound is of significant interest in the pharmaceutical industry for the management of cerebrovascular disorders[2]. This technical guide provides a comprehensive overview of the natural sourcing of this compound from Vinca minor, detailing advanced extraction, isolation, and quantification methodologies. The content herein is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and scalable production of this valuable alkaloid.

Natural Sources and Distribution of this compound in Vinca minor

Vinca minor, a member of the Apocynaceae family, is the primary commercial source of natural this compound. The alkaloid is predominantly localized in the aerial parts of the plant, with the highest concentrations typically found in the leaves. The concentration of this compound can fluctuate based on geographical location, climatic conditions, and the developmental stage of the plant.

Quantitative Distribution of this compound

The this compound content in Vinca minor varies, with leaves generally containing the highest percentage. The following table summarizes reported this compound yields from various studies.

Plant PartExtraction MethodThis compound Yield (% of dry weight)Reference
Aerial PartsMethanol (B129727) Extraction, Acid-Base Partitioning0.057%[3]
LeavesNot Specified25-65% of total indole alkaloids[1]
Dried LeavesNot Specified0.033% - 0.075%[4]
LeavesHydroalcoholic Maceration2.459 ± 0.035 mg/100 g[5]
Dried ParticlesNot Specified0.028%[6]

Extraction and Purification of this compound

The extraction of this compound from Vinca minor is a multi-step process involving initial solvent extraction followed by purification to isolate the target alkaloid from the complex plant matrix.

Experimental Protocol: Solvent Extraction and Acid-Base Partitioning

This protocol outlines a common laboratory-scale method for the extraction and preliminary purification of this compound.

Materials:

  • Dried and powdered aerial parts of Vinca minor

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • 2N Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH indicator strips

Procedure:

  • Extraction:

    • A specific mass of dried, ground plant material (e.g., 5 g) is placed in a Soxhlet apparatus.

    • Extraction is performed with methanol (e.g., 50 mL) for a defined period (e.g., 4 hours)[7].

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The residue from the concentrated extract is dissolved in chloroform (e.g., 30 mL).

    • The chloroform solution is then extracted multiple times with aqueous 2N HCl (e.g., 4 x 15 mL)[7]. This compound, being an alkaloid, will be protonated and move into the acidic aqueous phase.

    • The acidic aqueous fractions are combined.

    • The pH of the combined aqueous solution is adjusted to approximately 10 with 25% NH₄OH[7]. This deprotonates the this compound, making it soluble in organic solvents.

    • The basified aqueous solution is then extracted multiple times with chloroform (e.g., 4 x 15 mL) to recover the this compound in the organic phase[7].

    • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid extract.

Experimental Protocol: Purification by Column Chromatography

Further purification of the crude alkaloid extract can be achieved using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (70-230 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Preparation: A chromatography column is packed with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with a step gradient of chloroform-methanol (e.g., starting with 99:1 and gradually increasing the polarity to 10:90 v/v)[7].

  • Fraction Collection: Fractions are collected and monitored by TLC to identify those containing this compound.

  • Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified alkaloid.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the precise and accurate quantification of this compound.

HPLC Methodologies

The following table summarizes various validated HPLC methods for this compound analysis.

ColumnMobile PhaseFlow RateDetectionReference
Tracer Excel 120 ODS A C18Not specifiedNot specifiedNot specified[3]
Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.)Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v)1 mL/minUV at 270 nm[8]
ZORBAX Extend-C18 (4.6 x 250 mm, 5 µm)Gradient of 50 mM Phosphate Buffer pH 3 and MethanolNot specifiedNot specified
Not specifiedMethanol : Water (0.02 mol/L NH₄Cl, pH 8.2) (75:25, v/v)0.5 mL/minUV at 254 nm[5]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Quantification

The following diagram illustrates the key stages in the isolation and analysis of this compound from Vinca minor.

G plant Vinca minor (Dried, Powdered) soxhlet Soxhlet Extraction (Methanol) plant->soxhlet evaporation1 Evaporation soxhlet->evaporation1 partitioning Acid-Base Partitioning evaporation1->partitioning evaporation2 Evaporation partitioning->evaporation2 column_chroma Column Chromatography evaporation2->column_chroma evaporation3 Evaporation column_chroma->evaporation3 hplc HPLC Quantification evaporation3->hplc Purified this compound data Data Analysis hplc->data

Caption: Workflow for this compound Extraction and Analysis.

Simplified Biosynthetic Pathway of this compound Precursors

This compound is a monoterpene indole alkaloid (MIA). Its biosynthesis involves a complex series of enzymatic reactions. The following diagram provides a simplified overview of the initial stages leading to the core indole alkaloid structure from which this compound is derived.

G cluster_pathway Monoterpene Indole Alkaloid Biosynthesis GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Indole_Alkaloids Various Indole Alkaloids Strictosidine->Indole_Alkaloids This compound This compound Indole_Alkaloids->this compound Multiple Steps

Caption: Simplified this compound Biosynthesis Pathway.

Conclusion

This technical guide has provided a detailed overview of the natural sourcing and extraction of this compound from Vinca minor. The presented experimental protocols for extraction, purification, and HPLC quantification offer a solid foundation for laboratory and industrial applications. The quantitative data and methodological summaries serve as a valuable resource for optimizing this compound yield and purity. Further research into the genetic and environmental factors influencing this compound biosynthesis could lead to enhanced cultivation and production strategies, ensuring a stable supply of this pharmaceutically important alkaloid.

References

A Technical Guide to the Neuroprotective Effects of Vincamine in In-Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been utilized for its cerebral vasodilator properties.[1][2][3] Emerging in-vitro research has illuminated its significant neuroprotective potential, positioning it as a compound of interest for neurodegenerative disease research. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's neuroprotective actions in various in-vitro models. The primary mechanisms explored include potent anti-oxidant, anti-inflammatory, and anti-apoptotic activities, largely mediated through the modulation of key cellular signaling pathways such as PI3K/Akt, Nrf2/HO-1, and NF-κB.

Core Mechanisms of Neuroprotection

In-vitro studies reveal that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating cellular stress and inhibiting pathways leading to cell death.

Attenuation of Oxidative Stress

This compound demonstrates robust antioxidant properties in various cell-based models.[1][4][5] It effectively reduces the levels of reactive oxygen species (ROS), a key instigator of cellular damage in neurodegenerative conditions.[1][4] This is complemented by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and a significant enhancement of endogenous antioxidant systems, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[1][5][6]

Inhibition of Apoptosis

A critical component of this compound's neuroprotective profile is its ability to inhibit programmed cell death, or apoptosis. Studies using PC12 cells exposed to amyloid-β 25-35 (Aβ25-35) peptides show that this compound significantly reduces the apoptotic rate in a dose-dependent manner.[1] This anti-apoptotic effect is achieved by modulating the expression of the Bcl-2 family of proteins. This compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby stabilizing mitochondrial function.[1]

Modulation of Key Signaling Pathways

This compound's protective effects are underpinned by its influence on critical intracellular signaling cascades.

  • PI3K/Akt Pathway: this compound has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[1] Activation of Akt (also known as Protein Kinase B) promotes cell survival and inhibits apoptosis. In Aβ25-35-treated PC12 cells, this compound increased the ratio of phosphorylated Akt (p-Akt) to total Akt, indicating pathway activation is a key mechanism of its anti-apoptotic action.[1]

  • Nrf2/HO-1 Pathway: In models of oxidative stress, this compound has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][6] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By promoting Nrf2 and its downstream target HO-1, this compound enhances the cell's intrinsic defense against oxidative damage.[6]

  • NF-κB Pathway: this compound exhibits potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] In lipopolysaccharide (LPS)-induced inflammation models, this compound inhibits the phosphorylation of key components of the NF-κB pathway, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative results from key in-vitro studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell Model Toxin/Insult This compound Conc. (µM) Outcome Measure Result Reference
PC12 Cells Aβ25-35 (30 µM) 20, 40, 80 Relative Survival Rate (%) Increased from 43.5% (control) to 83.6% (at 80 µM) [1]
PC12 Cells Aβ25-35 (30 µM) 20, 40, 80 Apoptosis Rate (%) Reduced from 75.8% (control) to 57.3%, 35.6%, and 25.3% respectively [1]

| HCECs | LPS | 20, 40, 80 | Cell Viability (CCK-8) | Dose-dependent improvement in viability compared to LPS-only group |[5][7] |

Table 2: Effects of this compound on Oxidative Stress Markers

Cell Model Toxin/Insult This compound Conc. (µM) Outcome Measure Result Reference
PC12 Cells Aβ25-35 (30 µM) 20, 40, 80 ROS Level (Fluorescence) Reduced from 667.5 (control) to 365.2 (40 µM) and 286.6 (80 µM) [1]
PC12 Cells Aβ25-35 (30 µM) 20, 40, 80 GSH Concentration Dose-dependent increase compared to Aβ25-35-only group [1]
PC12 Cells Aβ25-35 (30 µM) 20, 40, 80 SOD Concentration Dose-dependent increase compared to Aβ25-35-only group [1]
HCECs LPS 20, 40, 80 MDA Level Dose-dependent reduction compared to LPS-only group [5]

| HCECs | LPS | 20, 40, 80 | SOD & T-AOC Levels | Dose-dependent increase compared to LPS-only group |[5] |

Table 3: Effects of this compound on Inflammatory Markers

Cell Model Toxin/Insult This compound Conc. (µM) Outcome Measure Result Reference

| HCECs | LPS | 20, 40, 80 | IL-6, IL-8, IL-1β, TNF-α mRNA | Significant, dose-dependent reduction compared to LPS-only group |[4][7] |

Visualizations: Signaling Pathways and Workflows

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bax Bax (Pro-apoptotic) pAkt->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound activates the PI3K/Akt pathway to promote cell survival.

Oxidative_Stress_Pathway cluster_stress Cellular Stressor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Toxin (e.g., Aβ25-35) ROS ROS Generation Toxin->ROS This compound This compound Nrf2_inactive Nrf2 This compound->Nrf2_inactive Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_inactive Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Activation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocation & Binding HO1 HO-1, SOD, etc. ARE->HO1 Induces Transcription HO1->ROS Neutralizes

Caption: this compound mitigates oxidative stress via the Nrf2/HO-1 pathway.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB IkBa->NFkB_inactive Releases NFkB_active NF-κB (Active) DNA DNA NFkB_active->DNA Translocation & Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription

Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Neuronal Cells (e.g., PC12) pretreat Pre-treatment: Incubate with this compound (Various Concentrations) start->pretreat toxin Induce Neurotoxicity: Add Toxin (e.g., Aβ25-35 or LPS) pretreat->toxin incubate Incubate for 24h toxin->incubate viability Cell Viability (MTT / CCK-8) incubate->viability apoptosis Apoptosis (Annexin V / PI) incubate->apoptosis oxidative Oxidative Stress (ROS, SOD, MDA) incubate->oxidative protein Protein Expression (Western Blot) incubate->protein end End: Data Analysis viability->end apoptosis->end oxidative->end protein->end

Caption: General workflow for in-vitro neuroprotection studies of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: PC12 cells (rat pheochromocytoma) or Human Corneal Epithelial Cells (HCECs) are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: For assays, cells are seeded into 96-well plates (for viability) or 6-well plates (for protein/RNA analysis) at a density of approximately 2-4 × 10⁴ cells/well and allowed to adhere for 24 hours.[1][5]

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for 2-3 hours. Subsequently, the neurotoxic agent (e.g., 30 µM Aβ25-35 or LPS) is added to the medium, and the cells are incubated for a further 24 hours.[1]

Cell Viability Assay (MTT/CCK-8)
  • After the 24-hour treatment period, the culture medium is removed.

  • 100 µL of fresh medium containing 10 µL of CCK-8 reagent (or MTT solution) is added to each well of the 96-well plate.[5]

  • The plate is incubated for 1-2 hours at 37°C.

  • The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT).[5]

  • Cell viability is expressed as a percentage relative to the untreated control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Following treatment, cells are harvested by trypsinization and washed twice with cold Phosphate Buffered Solution (PBS).[1]

  • Cells are resuspended in 1× binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1× binding buffer is added to each sample.

  • The samples are analyzed by flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Oxidative Stress Assessment
  • ROS Measurement: Intracellular ROS levels are determined using a ROS Assay Kit. After treatment, cells are incubated with a fluorescent probe (like DCFH-DA) for 20-30 minutes at 37°C. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[1]

  • SOD, GSH, and MDA Assays: Cells are lysed by ultrasonication. The supernatant is collected after centrifugation, and the levels of SOD activity, GSH concentration, and MDA content are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[1][5]

Western Blot Analysis
  • Total protein is extracted from treated cells using RIPA lysis buffer containing protease inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-NF-κB p65, and β-actin as a loading control).

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.

Conclusion and Future Directions

The in-vitro evidence strongly supports the neuroprotective properties of this compound. Its ability to concurrently mitigate oxidative stress, inhibit apoptosis, and suppress inflammation through the modulation of the PI3K/Akt, Nrf2/HO-1, and NF-κB pathways highlights its potential as a multi-target therapeutic agent for neurodegenerative disorders.

Future in-vitro research should focus on utilizing more complex models, such as co-cultures of neurons and glial cells or 3D organoid systems, to better recapitulate the intricate cellular interactions of the brain. Further investigation is also warranted to explore its effects on other relevant pathways, such as those involved in excitotoxicity and mitochondrial dysfunction, and to fully delineate the upstream receptors and initial molecular triggers of its action. These studies will be crucial for validating its therapeutic potential and guiding subsequent pre-clinical and clinical development.

References

An In-Depth Technical Guide to the Antioxidant Properties of Vincamine in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine is a naturally occurring monoterpenoid indole (B1671886) alkaloid derived from the leaves of Vinca minor (lesser periwinkle).[1][2] Clinically, it has been utilized as a peripheral and cerebral vasodilator, acting as a nootropic agent to mitigate the effects of aging and improve cerebral blood flow and metabolism.[3][4] The progression of many neurodegenerative diseases is intrinsically linked to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense mechanisms to neutralize them.[5][6] This imbalance leads to damage of critical cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal dysfunction and apoptosis.[5]

Recent investigations have highlighted the potent anti-inflammatory and antioxidant properties of this compound, suggesting its therapeutic potential extends beyond vasodilation.[7] This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound in neuronal cell lines and related models. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this compound in its neuroprotective role.

Core Antioxidant Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting both the sources of oxidative stress and the endogenous systems that combat it.

  • Direct Reduction of Oxidative Stress Markers: Studies have consistently shown that this compound treatment leads to a significant decrease in the intracellular levels of ROS.[4][7] Concurrently, it reduces the concentration of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage to cell membranes.[4][7]

  • Enhancement of Endogenous Antioxidant Defenses: this compound bolsters the cell's own antioxidant machinery. It has been observed to increase the activity and levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4][7] Furthermore, research in other cell types has shown that this compound can specifically activate thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a powerful role in defending against oxidative stress.[3][8]

  • Modulation of Key Neuroprotective Signaling Pathways: The antioxidant activity of this compound is not merely a result of direct scavenging but is also mediated by its influence on critical intracellular signaling cascades. It has been shown to:

    • Activate the Nrf2/HO-1 Pathway: this compound enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for the antioxidant response, and its downstream target, Heme oxygenase-1 (HO-1).[1][7]

    • Activate the PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. This compound has been demonstrated to increase the phosphorylation of Akt, thereby activating this pro-survival cascade.[4]

    • Suppress the NF-κB Pathway: this compound alleviates neuroinflammation and oxidative damage by inhibiting the pro-inflammatory NF-κB signaling pathway.[1][7]

Quantitative Analysis of this compound's Antioxidant Efficacy

The following table summarizes the key quantitative and qualitative findings from studies investigating the antioxidant effects of this compound in neuronal and related models.

Model SystemStress InducerThis compound Concentration/DoseParameter MeasuredObserved EffectCitation(s)
PC12 CellsAmyloid-β 25-3520, 40, 80 µMCell ViabilityDose-dependent increase[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMApoptosis RateDose-dependent decrease (from 75.8% to 57.3%, 35.6%, 25.3%)[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMIntracellular ROSDose-dependent decrease[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMMDA LevelsDose-dependent decrease[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMGSH LevelsDose-dependent increase[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMSOD ActivityDose-dependent increase[4]
PC12 CellsAmyloid-β 25-3520, 40, 80 µMp-Akt/Akt RatioDose-dependent increase[4]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedROS ProductionDecreased in substantia nigra[7]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedMDA LevelDecreased in substantia nigra[7]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedSOD ActivityIncreased in substantia nigra[7]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedGSH LevelIncreased in substantia nigra[7]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedNrf2 & HO-1 Protein LevelsEnhanced[7]
Mouse Model of Parkinson's DiseaseMPTPNot specifiedPhosphorylation of p65, IKKβ, IκBαRepressed[7]
RatsN/A15 mg/kg daily for 14 daysBrain Iron Concentration~50% reduction compared to control[9]

Key Signaling Pathways in Detail

Activation of the Nrf2/HO-1 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10][11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[11] In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including SOD, and HO-1.[7][12] this compound treatment has been shown to enhance the protein levels of both Nrf2 and HO-1, thereby strengthening the cell's antioxidant capacity.[7]

Nrf2_Pathway This compound-Mediated Activation of the Nrf2/HO-1 Pathway cluster_nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) This compound->Nrf2_Keap1 Induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Genes Increased Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Neuroprotection Neuroprotection & Reduced Oxidative Stress Genes->Neuroprotection Nrf2_n->ARE Binds to

Caption: this compound promotes the dissociation of Nrf2, leading to its nuclear translocation and activation of antioxidant genes.

Activation of the PI3K/Akt Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for protecting neurons from various insults, including oxidative stress induced by amyloid-beta peptides.[4] this compound has been shown to significantly increase the ratio of phosphorylated Akt (p-Akt) to total Akt, indicating robust activation of this pro-survival pathway and contributing to its anti-apoptotic effects.[4]

PI3K_Akt_Pathway This compound's Pro-Survival Effect via the PI3K/Akt Pathway This compound This compound Receptor Cell Surface Receptor (Upstream Activator) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptotic Pathways (e.g., Bad, Caspase-9) pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: this compound activates the PI3K/Akt signaling cascade, leading to the inhibition of apoptosis and promotion of neuronal survival.

Suppression of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[7] Its chronic activation in the brain is associated with neuroinflammation and increased oxidative stress. Pro-inflammatory stimuli lead to the phosphorylation and degradation of the inhibitor IκBα, allowing the p65 subunit of NF-κB to enter the nucleus and trigger the expression of inflammatory genes. This compound exerts a potent anti-inflammatory effect by repressing the phosphorylation of key upstream kinases (IKKβ) and IκBα, thereby preventing p65 translocation and activity.[7]

NFkB_Pathway This compound's Anti-Inflammatory Action via NF-κB Suppression cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) IKKb IKKβ Stimulus->IKKb Activates IkBa_p65 IκBα-p65 Complex (Inactive) IKKb->IkBa_p65 Phosphorylates IκBα p65 p65 IkBa_p65->p65 Release & Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocation p65_n p65 Inflammation Expression of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) This compound This compound This compound->IKKb Inhibits p65_n->Inflammation

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation of upstream kinases, thus reducing neuroinflammation.

Standardized Experimental Protocols

The following section outlines detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in neuronal cell lines.

General Experimental Workflow

A typical investigation into the neuroprotective and antioxidant effects of a compound like this compound follows a structured workflow, from cell culture preparation to specific biochemical and molecular assays.

Workflow General Experimental Workflow for Assessing this compound's Antioxidant Properties Culture 1. Cell Culture (e.g., PC12, SH-SY5Y) Plate cells and allow adherence Treatment 2. Treatment Regimen - Pre-treatment with this compound - Co-treatment with Oxidative Stressor (e.g., Aβ, H₂O₂, MPTP) Culture->Treatment Incubation 3. Incubation (Specified duration, e.g., 24h) Treatment->Incubation Assays 4. Endpoint Assays Incubation->Assays Viability Cell Viability Assay (MTT) Assays->Viability ROS Oxidative Stress Assays (ROS, MDA, SOD, GSH) Assays->ROS Apoptosis Apoptosis Assay (Annexin V / PI) Assays->Apoptosis Western Protein Analysis (Western Blot for Nrf2, p-Akt, etc.) Assays->Western Analysis 5. Data Analysis & Interpretation Viability->Analysis ROS->Analysis Apoptosis->Analysis Western->Analysis

Caption: A logical workflow for in vitro evaluation of this compound, from cell plating to final data analysis.

Protocol: Assessment of Intracellular ROS (DCFDA Assay)

This protocol measures intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours. Subsequently, introduce the oxidative stressor (e.g., 100 µM H₂O₂) and co-incubate for the desired period (e.g., 4-24 hours). Include appropriate controls (untreated, this compound only, stressor only).

  • Probe Loading: After treatment, gently wash the cells once with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFDA in serum-free medium or PBS and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS to remove excess probe. Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13]

  • Analysis: Normalize the fluorescence intensity of treated wells to the control wells to determine the relative change in ROS levels.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of viability.[4][13]

  • Cell Plating & Treatment: Plate cells in a standard 96-well plate and treat as described in the workflow (5.1).

  • MTT Addition: After the incubation period, remove the culture medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the untreated control group.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection and quantification of specific proteins involved in signaling pathways.[4][7]

  • Cell Lysis: Plate cells in 6-well plates and treat as required. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin) and express results as fold-change relative to the control group.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent antioxidant and neuroprotective agent in models of neuronal stress. Its ability to directly mitigate oxidative damage, enhance endogenous antioxidant defenses, and favorably modulate the Nrf2, PI3K/Akt, and NF-κB signaling pathways provides a robust mechanistic foundation for its observed effects. The data presented herein highlights its potential as a lead compound for the development of therapeutics targeting neurodegenerative diseases where oxidative stress is a key pathological feature.

Future research should focus on:

  • Expanding Cell Line Studies: Evaluating the effects of this compound in a wider range of human neuronal cell lines, including those derived from induced pluripotent stem cells (iPSCs) from patients with neurodegenerative diseases.

  • Elucidating Direct Molecular Targets: Utilizing proteomic and transcriptomic approaches to identify the direct binding partners and primary molecular targets of this compound that initiate its downstream signaling effects.

  • Preclinical In Vivo Validation: Conducting further comprehensive studies in animal models of diseases like Alzheimer's and Parkinson's to validate the therapeutic efficacy, optimal dosing, and safety profile of this compound.

  • Derivative Synthesis: Exploring the synthesis of novel this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties for improved neuroprotection.

References

Vincamine's Role in Modulating Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of scientific interest for its vasodilatory and nootropic properties.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action in modulating cerebral blood flow (CBF). It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is recognized for its potential therapeutic applications in cerebrovascular disorders and cognitive enhancement.[1] Its primary pharmacological effect is the enhancement of cerebral circulation, which is attributed to its vasodilatory action on cerebral blood vessels.[1][2] By increasing blood flow, this compound facilitates the delivery of oxygen and nutrients to brain tissue, which can be beneficial in conditions of cerebral ischemia or age-related cognitive decline.[1] While its synthetic derivative, vinpocetine (B1683063), has been more extensively studied for its more potent and specific mechanisms, understanding the foundational role of this compound is crucial for the development of novel cerebrovascular therapies.

Mechanisms of Action

This compound's modulation of cerebral blood flow is multifactorial, involving direct effects on vascular smooth muscle and potential interactions with neuronal signaling pathways.

Vasodilation

The principal mechanism by which this compound increases cerebral blood flow is through vasodilation, primarily targeting the small blood vessels in the brain.[1] It induces the relaxation of smooth muscles lining these vessels, leading to an increase in their diameter and a subsequent increase in blood flow.[1] This action helps to decrease and equalize hemodynamic resistances within the cerebral vascular bed.[3]

Ion Channel Modulation
  • Sodium Channel Blockade: this compound and its derivatives have been shown to be potent blockers of voltage-gated sodium channels.[4][5] This action may contribute to its neuroprotective effects by stabilizing neuronal membranes and reducing excitotoxicity, although its direct role in vasodilation is less clear.[4][6]

  • Calcium Channel Modulation: While the evidence is more pronounced for its derivative vinburnine, this compound is also suggested to influence voltage-operated Ca2+ channels.[7][8] By potentially inhibiting calcium influx into vascular smooth muscle cells, this compound can prevent vasoconstriction and promote relaxation.[8][9][10][11]

Phosphodiesterase (PDE) Inhibition

The synthetic derivative of this compound, vinpocetine, is a well-characterized inhibitor of phosphodiesterase type 1 (PDE1).[6][12] By inhibiting PDE1, vinpocetine increases the intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are key second messengers in the vasodilation signaling cascade.[6][12] While direct evidence for potent PDE1 inhibition by this compound itself is less established, this remains a plausible contributing mechanism to its vasodilatory effects.

Other Mechanisms
  • Antioxidant Properties: this compound exhibits antioxidant properties, which can protect brain cells from oxidative stress-induced damage, a factor in the progression of neurodegenerative diseases.[1][7]

  • Neurotransmitter Modulation: this compound is known to modulate the release of neurotransmitters such as dopamine (B1211576) and serotonin, which can influence cognitive function.[1]

Quantitative Data on Cerebral Blood Flow Modulation

The following tables summarize the quantitative effects of this compound on cerebral blood flow (CBF) from various studies.

Table 1: Effects of Intravenous this compound on Cerebral Blood Flow

Study PopulationThis compound DosageMeasurement TechniqueKey FindingsReference
18 patients with acute or subchronic cerebral ischemia30 mg over 20 min (i.v.)133Xe clearanceStatistically significant increase in global CBF by 1.5 ml/100 g/min (6.1%). Regional CBF increased by 13.4% in ischemic areas and 5.3% in normally perfused areas.[13]
14 patients40 mg over 35-40 min (infusion)133Xe clearanceStatistically significant increase in hemispheric CBF, particularly in poorly supplied regions.[14]
12 patients30 mg over 35-40 min (infusion)133Xe clearanceNo significant changes in hemispheric or regional CBF.[14]

Table 2: Effects of Intra-arterial this compound on Cerebral Blood Flow

Study PopulationThis compound DosageMeasurement TechniqueKey FindingsReference
17 patients with primary or secondary cerebral circulation disordersSingle injection in the internal carotid arteryMultiregional 133Xe clearanceSignificant beneficial hemodynamic effect on ischemic regions of the brain. No "steal phenomenon" observed.[3]

Experimental Protocols

Measurement of Regional Cerebral Blood Flow (rCBF) using 133Xenon Clearance Technique

This method is frequently cited in studies evaluating the effects of this compound on cerebral circulation.

  • Objective: To quantify regional cerebral blood flow before and after the administration of this compound.

  • Materials:

    • 133Xenon (133Xe) gas or saline solution

    • Scintillation detectors or a gamma camera

    • Data acquisition and analysis software

  • Procedure:

    • Baseline Measurement:

      • The subject inhales a mixture of air and 133Xe or receives an intra-arterial injection of 133Xe dissolved in saline.

      • The clearance of the radioactive tracer from different brain regions is monitored by external detectors placed over the scalp.

      • The rate of clearance is proportional to the blood flow in that region.

    • This compound Administration:

      • This compound is administered intravenously or intra-arterially according to the study protocol.

    • Post-Administration Measurement:

      • After a predetermined interval for the drug to take effect, the 133Xe clearance measurement is repeated.

    • Data Analysis:

      • Clearance curves are generated for each detector.

      • A two-compartment model is often used to differentiate between blood flow in gray matter (fast clearance) and white matter (slow clearance).

      • Regional cerebral blood flow (rCBF) is calculated for each region before and after this compound administration and expressed in ml/100g/min.

Measurement of Cerebral Blood Flow Velocity using Transcranial Doppler (TCD) Sonography

A non-invasive technique to assess blood flow velocity in major cerebral arteries.

  • Objective: To measure changes in blood flow velocity in response to this compound.

  • Materials:

    • Transcranial Doppler ultrasound system with a 2 MHz pulsed-wave probe.

    • Acoustic coupling gel.

  • Procedure:

    • Subject Preparation: The subject is positioned comfortably in a supine or seated position.

    • Baseline Measurement:

      • An acoustic window (transtemporal, transorbital, or suboccipital) is identified to insonate the target artery (e.g., middle cerebral artery).

      • Baseline blood flow velocity is recorded.

    • This compound Administration: this compound is administered as per the study design.

    • Continuous Monitoring: Blood flow velocity is continuously monitored to observe real-time changes.

    • Data Analysis: Changes in blood flow velocity from baseline are calculated and analyzed.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound-Induced Vasodilation

Vincamine_Vasodilation_Pathway This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibits PDE1 PDE1 This compound->PDE1 Inhibits (Vinpocetine) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates cGMP cGMP PDE1->cGMP Degrades cAMP cAMP PDE1->cAMP Degrades PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates PKG->Ca_Influx Decreases PKA->Ca_Influx Decreases Contraction Contraction Ca_Influx->Contraction Promotes Relaxation Relaxation (Vasodilation)

Caption: Proposed signaling pathways for this compound-induced vasodilation.

Experimental Workflow for 133Xe Clearance Measurement

Xenon_Clearance_Workflow cluster_protocol 133Xe Clearance Protocol Start Start Baseline Baseline rCBF Measurement (133Xe Inhalation/Injection) Start->Baseline Administer Administer this compound (i.v. or intra-arterial) Baseline->Administer Wait Waiting Period (Drug to take effect) Administer->Wait Post_Admin Post-Administration rCBF Measurement (133Xe Clearance) Wait->Post_Admin Analyze Data Analysis (Calculate rCBF change) Post_Admin->Analyze End End Analyze->End

Caption: Experimental workflow for measuring rCBF with 133Xe clearance.

Discussion and Future Directions

The available evidence strongly suggests that this compound modulates cerebral blood flow primarily through vasodilation. While the exact molecular targets are not as clearly defined as for its derivative vinpocetine, a combination of ion channel modulation and potential PDE inhibition likely contributes to its effects. The preferential increase in blood flow to ischemic regions, without a "steal phenomenon," is a particularly noteworthy finding with significant therapeutic implications.[3]

However, the quality of clinical evidence is limited by small study sizes and a lack of large-scale, placebo-controlled trials.[2] Future research should focus on:

  • Elucidating the precise molecular mechanisms: Further in vitro studies are needed to clarify this compound's affinity and activity at various ion channels and PDE isoforms.

  • Large-scale clinical trials: Rigorous, randomized controlled trials are necessary to definitively establish the efficacy and safety of this compound in various cerebrovascular disorders.

  • Dose-response relationship: Further studies are required to establish a clear dose-dependent effect of this compound on cerebral blood flow.[14][15]

  • Comparative studies: Head-to-head comparisons with its more potent derivative, vinpocetine, would be valuable to understand their relative therapeutic potential.

Conclusion

This compound demonstrates a clear capacity to enhance cerebral blood flow, particularly in ischemic brain regions. Its multifactorial mechanism of action, including vasodilation through ion channel modulation, presents a compelling case for its continued investigation as a therapeutic agent for cerebrovascular disorders. This guide provides a foundational understanding of its properties, offering a valuable resource for researchers dedicated to advancing the field of neuropharmacology and developing novel treatments for cerebral circulatory insufficiency.

References

Vincamine's Anticancer Potential in Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the emerging evidence supporting the anticancer properties of Vincamine, a natural monoterpenoid indole (B1671886) alkaloid, with a specific focus on its effects on lung cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanism of action, experimental validation, and future therapeutic potential.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated significant cytotoxic and anti-proliferative effects on the human non-small cell lung cancer (NSCLC) cell line, A549. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity of this compound in A549 Lung Cancer Cells

ParameterValueCell LineTreatment DurationReference
IC50309.7 µMA549Not Specified[1][2]
IC50291.7 µMA54972 hours[3][4][5]

Table 2: Efficacy of this compound in In Vitro Functional Assays

AssayTreatment ConcentrationEffectCell LineReference
Wound-Healing Assay150 µM and 300 µMSignificant inhibition of cell migration and invasionA549[3][4][5]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying this compound's anticancer effect in lung cancer cells is the induction of apoptosis, or programmed cell death.[6] This is achieved primarily through the intrinsic, mitochondria-mediated pathway.

Key Molecular Events

This compound treatment in A549 cells has been shown to trigger a cascade of molecular events characteristic of intrinsic apoptosis:

  • Increased Reactive Oxygen Species (ROS) Generation: this compound induces oxidative stress within the cancer cells by augmenting the production of ROS.[1][3][4][7]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The elevation in ROS leads to the destabilization and depolarization of the mitochondrial membrane.[1][2][7]

  • Cytochrome C Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1][2]

  • Caspase-3 Activation: Cytosolic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspase-3.[1][2][7]

  • Modulation of Bcl-2 Family Proteins: this compound has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, further promoting mitochondrial permeabilization.[7]

  • Involvement of p53: The tumor suppressor protein p53 is also implicated in this compound-induced apoptosis.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade for this compound-induced apoptosis in lung cancer cells.

Vincamine_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax p53 ↑ p53 This compound->p53 MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome C Release MMP->CytC Bcl2->MMP Bax->MMP p53->Bax Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Culture A549 Cell Culture Seeding Cell Seeding in Plates Culture->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT AOEB Apoptosis (AO/EB Staining) Treatment->AOEB ROS ROS Production (DCFH-DA Assay) Treatment->ROS Wound Cell Migration (Wound-Healing) Treatment->Wound IC50 IC50 Calculation MTT->IC50 Morphology Apoptotic Morphology AOEB->Morphology Fluorescence Fluorescence Quantification ROS->Fluorescence MigrationRate Migration Rate Analysis Wound->MigrationRate

References

Vincamine: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been utilized as a peripheral vasodilator. Emerging evidence, however, suggests a multi-faceted neuroprotective potential for this natural compound, positioning it as a compelling candidate for the development of novel therapeutics against a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective effects, detailing its mechanisms of action, summarizing key preclinical and clinical findings, and providing detailed experimental protocols to facilitate further investigation.

Core Mechanisms of Neuroprotection

This compound's neuroprotective properties are not attributed to a single mode of action but rather to a synergistic combination of effects on cerebral blood flow, neurotransmitter systems, and intracellular signaling pathways that combat oxidative stress, neuroinflammation, and apoptosis.

Enhanced Cerebral Blood Flow

This compound is a well-established cerebral vasodilator, primarily acting on the small blood vessels in the brain to increase cerebral blood flow (CBF).[1] This vasodilation is achieved by relaxing the smooth muscles lining these vessels, leading to an enhanced supply of oxygen and essential nutrients to neural tissues.[1] This is particularly beneficial in conditions associated with cerebrovascular insufficiency and age-related cognitive decline.[1]

Modulation of Neurotransmitter Systems

This compound has been shown to modulate the release of key neurotransmitters, including dopamine (B1211576) and serotonin, which play critical roles in mood, cognition, and motor control.[1] By influencing these neurotransmitter systems, this compound may help to alleviate some of the cognitive and motor deficits associated with neurodegenerative disorders.

Antioxidant and Anti-inflammatory Effects

A growing body of evidence highlights this compound's potent antioxidant and anti-inflammatory properties. It combats oxidative stress by neutralizing free radicals and activating endogenous antioxidant defense mechanisms.[1] Furthermore, this compound has been demonstrated to suppress neuroinflammation by inhibiting key inflammatory signaling pathways.

Preclinical Evidence in Neurodegenerative Disease Models

Alzheimer's Disease Model: Aβ-induced Cytotoxicity in PC12 Cells

In a key in vitro study, this compound demonstrated significant neuroprotective effects against amyloid-beta (Aβ₂₅₋₃₅)-induced cytotoxicity in rat pheochromocytoma (PC12) cells, a widely used model for Alzheimer's disease research.

Quantitative Data Summary:

ParameterControl (Aβ₂₅₋₃₅ only)This compound (20 µM)This compound (40 µM)This compound (80 µM)
Cell Viability (%) 43.5Not specifiedNot specified83.6
Apoptosis Rate (%) 75.857.335.625.3
ROS Level (Fluorescence Intensity) 667.5Not specified365.2286.6
MDA Level (nmol/mg protein) ~1.8~1.4~1.1~0.8
GSH Level (µmol/g protein) ~2.5~3.5~4.5~5.5
SOD Activity (U/mg protein) ~40~50~60~70

Note: Some data points were not explicitly provided in the available literature and are represented as "Not specified." The values for MDA, GSH, and SOD are estimations based on graphical representations in the source material.

Experimental Protocol: Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Aβ₂₅₋₃₅ Preparation: Aβ₂₅₋₃₅ peptide is dissolved in double-distilled water to a stock concentration of 1 mM and incubated at 37°C for 7 days to induce aggregation.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. PC12 cells are pre-treated with varying concentrations of this compound (20, 40, and 80 µM) for 2 hours.

  • Aβ₂₅₋₃₅ Exposure: After pre-treatment, the culture medium is replaced with a medium containing 30 µM of aggregated Aβ₂₅₋₃₅, and the cells are incubated for an additional 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Apoptosis: Quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Oxidative Stress Markers: Malondialdehyde (MDA) levels, glutathione (B108866) (GSH) levels, and superoxide (B77818) dismutase (SOD) activity are measured using commercially available assay kits.

    • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, p-Akt, Bcl-2, Bax) are determined by Western blotting to elucidate the underlying molecular mechanisms.

Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice

A recent study investigated the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. The study demonstrated that this compound treatment mitigated dopaminergic neuron loss, reduced neuroinflammation, and attenuated oxidative stress.

Quantitative Data Summary (Data to be extracted from full-text article):

ParameterMPTP ControlThis compound-Treated
Tyrosine Hydroxylase (TH) Expression (%) PlaceholderPlaceholder
TNF-α mRNA Level (fold change) PlaceholderPlaceholder
IL-1β mRNA Level (fold change) PlaceholderPlaceholder
IL-6 mRNA Level (fold change) PlaceholderPlaceholder
**Iba-1 Expression (astrocyte marker, %) **PlaceholderPlaceholder
GFAP Expression (microglia marker, %) PlaceholderPlaceholder
ROS Production (%) PlaceholderPlaceholder
MDA Level PlaceholderPlaceholder
SOD Activity PlaceholderPlaceholder
GSH Level PlaceholderPlaceholder
p-p65/p65 Ratio PlaceholderPlaceholder
p-IKKβ/IKKβ Ratio PlaceholderPlaceholder
p-IκBα/IκBα Ratio PlaceholderPlaceholder
Nrf2 Expression PlaceholderPlaceholder
HO-1 Expression PlaceholderPlaceholder

Experimental Protocol: MPTP-Induced Neurotoxicity in Mice

  • Animal Model: Male C57BL/6 mice are used.

  • MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) daily for five consecutive days to induce parkinsonism.

  • This compound Treatment: this compound is administered to the treatment group (e.g., daily intraperitoneal injections at a specified dose) for a defined period, either as a pre-treatment, co-treatment, or post-treatment regimen.

  • Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and the pole test.

  • Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra and striatum. Immunostaining for Iba-1 and GFAP is used to evaluate microglial and astrocyte activation, respectively.

  • Biochemical Assays: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress markers (MDA, SOD, GSH), and key signaling proteins (p-p65, Nrf2, HO-1) in brain tissue are quantified using RT-qPCR, ELISA, and Western blot analysis.

Clinical Evidence

Clinical studies on this compound have primarily focused on its effects on cerebral circulation and cognitive function in patients with cerebrovascular disorders and dementia.

Quantitative Data Summary: Cerebral Blood Flow in Multi-infarct Dementia

A study by Hagstadius et al. (1984) investigated the effects of this compound on regional cerebral blood flow (rCBF) in patients with multi-infarct dementia.

ParameterPlaceboThis compound (80 mg/day for 2 weeks)
Global Cerebral Blood Flow (CBF) No significant changeSignificant increase (exact percentage to be extracted from full text)

Experimental Protocol: Measurement of Cerebral Blood Flow

  • Patient Population: Patients diagnosed with multi-infarct dementia.

  • Study Design: A double-blind, placebo-controlled, crossover study design is often employed.

  • Intervention: Oral administration of this compound (e.g., 20 mg four times a day) or placebo for a specified duration (e.g., 2 weeks).

  • Cerebral Blood Flow Measurement: rCBF is measured using the 133Xenon (¹³³Xe) inhalation method. This non-invasive technique involves the patient inhaling a small, safe amount of radioactive ¹³³Xe gas. The clearance of the tracer from different brain regions is monitored by external detectors, allowing for the calculation of blood flow.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways.

Vincamine_Signaling_Pathways cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress & Antioxidant Response cluster_survival Cell Survival & Apoptosis NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkB Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Promotes Degradation HO1 HO-1 ARE->HO1 Induces Expression AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) ARE->AntioxidantEnzymes Induces Expression PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes This compound This compound This compound->IKK Inhibits This compound->Keap1 Inhibits This compound->PI3K Activates in_vitro_workflow cluster_assays Assessments start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y) pretreatment Pre-treatment with this compound (Varying Concentrations) start->pretreatment induce_toxicity Induce Neurotoxicity (e.g., Aβ, MPP+, H₂O₂) pretreatment->induce_toxicity incubation Incubation (e.g., 24-48 hours) induce_toxicity->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis ros ROS Production (DCFH-DA Assay) incubation->ros western_blot Protein Expression (Western Blot) incubation->western_blot analysis Data Analysis and Interpretation cell_viability->analysis apoptosis->analysis ros->analysis western_blot->analysis in_vivo_workflow cluster_assessments Assessments start Start: Animal Model of Neurodegenerative Disease (e.g., MPTP mice) treatment This compound Administration (Route, Dose, Duration) start->treatment behavioral Behavioral Tests (e.g., Rotarod, Pole Test) treatment->behavioral histology Histological Analysis (Immunohistochemistry) treatment->histology biochemical Biochemical Assays (ELISA, Western Blot, HPLC) treatment->biochemical analysis Data Analysis and Interpretation behavioral->analysis histology->analysis biochemical->analysis

References

The Journey of a Nootropic: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Vincamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been investigated for its potential as a cerebral vasodilator and nootropic agent. Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is fundamental to its development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in several animal models, including rats, dogs, and gerbils. These studies reveal a compound with rapid elimination and significant first-pass metabolism.[1] The pharmacokinetic parameters are influenced by the route of administration and the specific animal species.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

DoseRoute of AdministrationCmax (µg/mL)Tmax (hours)Elimination Half-Life (t½) (hours)AUC (µg·h/L)Bioavailability (%)Reference
20 mg/kg (base)Oral0.871.271.71-58[2]
10 mg/kg (HCl)Intravenous5.46-1.68--[3]
10 mg/kgIntravenous-----
30 mg/kgIntravenous-----[4]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

DoseRoute of AdministrationCmax (µg/L)Tmax (hours)Elimination Half-Life (t½) (hours)AUC (µg·h/L)Bioavailability (%)Reference
4 mg/kg (HCl)Oral--4.5--[3]
20 mg (HCl)Oral----23-58[3]
10 mgIntravenous--Dose-dependent--[3]
20 mgIntravenous--Dose-dependent--[3]
40 mgIntravenous--Dose-dependent--[3]

Table 3: Pharmacokinetic Parameters of this compound in Gerbils

ParameterValueReference
Terminal Half-Life~1 hour[5]
Apparent Volume of Distribution2.9 L/kg[5]
Total Clearance~33.3 mL/min/kg[5]

Distribution

This compound exhibits a wide distribution in the body, with notable accumulation in various organs.[3][2] Studies in rats have shown that tissue concentrations can significantly exceed plasma concentrations.

Table 4: Tissue-to-Plasma Concentration Ratios of this compound in Rats

TissueRatioReference
Lung21[3][2]
Brain14.6[3][2]
Kidneys14.3[3][2]
Liver8.9[3][2]
Heart7.6[3][2]

Despite its high brain-to-plasma ratio, the elimination of this compound from these organs is reported to be significantly more rapid than from plasma.[3] In gerbils, the brain concentration is approximately five times that in the plasma.[5]

Metabolism

This compound undergoes extensive metabolism, with only a small fraction of the parent drug being excreted unchanged.[3][6] The primary metabolic pathways involve hydrolysis and oxidation.

Metabolic Pathways

The principal metabolic transformation of this compound is the cleavage of its ester group, a reaction likely mediated by plasma esterases, to form the unstable vincaminic acid.[3][6] Vincaminic acid is then further metabolized.[6] In vitro studies using rat liver homogenate have identified the formation of 6α- and 6β-hydroxy-vincamine through oxidation.[6] Further oxidation of these hydroxylated metabolites leads to the formation of 6-keto-vincamine.[6] Another identified metabolite is (+)-eburnamonine (vincamone), which is believed to be a degradation product of vincaminic acid.[6] These metabolites can be eliminated in both free and conjugated forms.[6]

Vincamine_Metabolism This compound This compound Vincaminic_Acid Vincaminic Acid (unstable) This compound->Vincaminic_Acid Ester Cleavage (Plasma Esterases) Hydroxy_this compound 6α- and 6β-Hydroxy-vincamine This compound->Hydroxy_this compound Oxidation (Liver Homogenate) Conjugates Conjugates This compound->Conjugates Conjugation Eburnamonine (+)-Eburnamonine (Vincamone) Vincaminic_Acid->Eburnamonine Degradation Keto_this compound 6-Keto-vincamine Hydroxy_this compound->Keto_this compound Oxidation Hydroxy_this compound->Conjugates Conjugation Keto_this compound->Conjugates Conjugation

Metabolic pathway of this compound.

Excretion

The elimination of this compound and its metabolites occurs through both urine and feces.[6] In rats, approximately 62% of the administered radioactivity from tritium-labeled this compound was excreted in urine and feces within 72 hours, regardless of the intravenous, intraperitoneal, or oral route of administration.[6] Biliary excretion is also a significant route, with about 40% of radioactivity recovered in the bile within 6 hours after intraperitoneal administration in rats.[6] The amount of unchanged this compound excreted is low, ranging from 4-6% in rats.[6] In dogs, urinary excretion of unchanged this compound can be up to 9.5%, and this is dependent on urinary pH.[3]

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Pharmacokinetic Studies in Rats

A common experimental design for determining the pharmacokinetic profile of this compound in rats is as follows:

PK_Workflow_Rat cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Selection Male Sprague-Dawley Rats Cannulation Femoral Vein (Administration) Jugular Vein (Sampling) Animal_Selection->Cannulation Dosing_IV Intravenous Bolus (e.g., 10 mg/kg this compound HCl) Cannulation->Dosing_IV Dosing_PO Oral Gavage (e.g., 20 mg/kg this compound) Cannulation->Dosing_PO Time_Points Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8 h) Dosing_IV->Time_Points Dosing_PO->Time_Points Processing Centrifugation to obtain plasma Time_Points->Processing Extraction Liquid-Liquid or Solid-Phase Extraction Processing->Extraction Quantification HPLC with UV or MS/MS Detection Extraction->Quantification PK_Modeling Non-compartmental or Compartmental Analysis Quantification->PK_Modeling Parameter_Calc Calculation of Cmax, Tmax, t½, AUC PK_Modeling->Parameter_Calc

Experimental workflow for a rat pharmacokinetic study.
  • Animal Model: Male Sprague-Dawley rats are frequently used.[4]

  • Surgical Preparation: For intravenous studies, cannulas are often implanted in the femoral vein for drug administration and the jugular vein for blood sampling.[4]

  • Drug Administration: this compound is administered either intravenously (e.g., 10 mg/kg) or orally (e.g., 20 mg/kg).[3][2]

  • Blood Sampling: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.[7]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.

  • Analytical Method: Quantification of this compound and its metabolites is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[7][8] A typical HPLC method might involve a C8 or C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution.[7][8]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, elimination half-life, and AUC.

In Vitro Metabolism Studies

To investigate the metabolic pathways of this compound, in vitro systems are utilized:

  • System: Rat liver homogenates or microsomes are incubated with this compound.[6]

  • Incubation: The reaction mixture, containing the liver preparation, this compound, and necessary cofactors (e.g., NADPH), is incubated at 37°C.

  • Sample Analysis: At various time points, aliquots are taken, and the reaction is stopped. The samples are then extracted and analyzed by LC-MS/MS to identify and quantify the metabolites formed.[6]

Tissue Distribution Studies

To determine the extent of this compound distribution into various tissues:

  • Dosing: Animals are administered a single dose of radiolabeled or unlabeled this compound.

  • Tissue Collection: At a specific time point post-dosing, animals are euthanized, and various organs and tissues are harvested.

  • Sample Preparation: Tissues are homogenized, and the drug is extracted.

  • Quantification: The concentration of this compound in the tissue homogenates is determined by an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).

Logical Relationships in Pharmacokinetics

The interplay between different pharmacokinetic parameters determines the overall disposition of a drug in the body.

PK_Relationships Dose Dose Absorption Absorption Rate (ka) Bioavailability (F) Dose->Absorption Plasma_Conc Plasma Concentration Absorption->Plasma_Conc Distribution Volume of Distribution (Vd) Plasma_Conc->Distribution Elimination Clearance (CL) Elimination Rate (ke) Plasma_Conc->Elimination AUC Area Under the Curve (AUC) Plasma_Conc->AUC Half_Life Half-life (t½) Distribution->Half_Life Elimination->AUC Elimination->Half_Life

Interrelationship of key pharmacokinetic parameters.

This diagram illustrates that the administered dose and its absorption characteristics (rate and extent) are primary determinants of the resulting plasma concentration profile. The plasma concentration is, in turn, influenced by the rates of distribution into tissues (governed by the volume of distribution) and elimination from the body (described by clearance). These parameters collectively determine the area under the concentration-time curve (AUC), a measure of total drug exposure, and the elimination half-life, which indicates the time required for the drug concentration to decrease by half.

References

Vincamine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Vincamine within the central nervous system (CNS). This compound, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been utilized for its purported effects on cerebral blood flow and cognitive function. This document delves into the specific molecular interactions and signaling pathways through which this compound exerts its effects, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Molecular Interactions of this compound

This compound's effects in the central nervous system are attributed to its interaction with several key molecular targets. The primary mechanisms identified include the inhibition of phosphodiesterase type 1 (PDE1) and the blockade of voltage-gated sodium channels. Furthermore, this compound has been shown to modulate intracellular signaling cascades associated with neuroprotection and inflammation, such as the NF-κB, Nrf2/HO-1, and PI3K/Akt pathways. While effects on various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems, have been noted, direct high-affinity binding to their respective receptors is not as well-documented as for its primary targets. The derivative of this compound, Vinpocetine, is often more extensively studied and exhibits a more potent inhibition of PDE1.

Quantitative Data on Molecular Targets

The following table summarizes the available quantitative data on the interaction of this compound and its key derivative, Vinpocetine, with their molecular targets in the CNS. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTargetParameterValue (µM)Species/SystemReference(s)
This compound Voltage-gated Na+ channelsIC5040Rat cortical neurons[1](2)
[3H]batrachotoxin bindingIC501.9Rat cortical synaptosomes[1](2)
Acetylcholinesterase (AChE)IC50239In vitro[3](3)
Acetylcholinesterase (AChE)Ki239In vitro[3](3)
Vinpocetine Phosphodiesterase 1 (PDE1)IC5021Not specified[1](1)
Phosphodiesterase 1A (PDE1A)IC50~19Not specified[1](1)
Phosphodiesterase 1A/1B (PDE1A/1B)IC508 - 20In vitro[4](5--INVALID-LINK--
Phosphodiesterase 1C (PDE1C)IC5040 - 50In vitro[4](5--INVALID-LINK--
IκB kinase (IKK)IC50~17Cell-free system[4](6--INVALID-LINK--,--INVALID-LINK--

Signaling Pathways and Experimental Workflows

This compound's interaction with its molecular targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows used to investigate this compound's neuroprotective effects.

This compound's Neuroprotective Signaling Pathways

G This compound This compound PDE1 PDE1 Inhibition This compound->PDE1 Na_Channel Voltage-gated Na+ Channel Blockade This compound->Na_Channel IKK IKK Inhibition This compound->IKK Nrf2_Pathway Nrf2/HO-1 Pathway This compound->Nrf2_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Activates cGMP_cAMP ↑ cGMP / cAMP PDE1->cGMP_cAMP Ca_Influx ↓ Na+/Ca2+ Influx Na_Channel->Ca_Influx NFkB_Pathway NF-κB Pathway IKK->NFkB_Pathway Inhibits Neuroprotection Neuroprotection cGMP_cAMP->Neuroprotection Ca_Influx->Neuroprotection Neuroinflammation ↓ Neuroinflammation NFkB_Pathway->Neuroinflammation Promotes Oxidative_Stress ↓ Oxidative Stress Nrf2_Pathway->Oxidative_Stress Reduces Apoptosis ↓ Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

This compound's multifaceted neuroprotective signaling pathways.
Experimental Workflow for Assessing Neuroprotection in a Parkinson's Disease Model

G start Induce Parkinson's Disease in Mouse Model (e.g., MPTP) treatment Administer this compound or Vehicle Control start->treatment behavioral Behavioral Testing (e.g., Rotarod, Open Field) treatment->behavioral histology Immunohistochemistry (TH, Iba-1, GFAP) treatment->histology biochem Biochemical Analysis (Western Blot, ELISA) treatment->biochem data_analysis Data Analysis and Interpretation behavioral->data_analysis histology->data_analysis biochem->data_analysis

Workflow for evaluating this compound's neuroprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's molecular targets.

Phosphodiesterase 1 (PDE1) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE1.

Materials:

  • Purified recombinant human PDE1A, PDE1B, or PDE1C

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the diluted this compound, assay buffer, and the PDE1 enzyme.

  • Initiate the reaction by adding the [³H]-labeled substrate (cGMP or cAMP).

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding snake venom nucleotidase, which converts the product ([³H]-5'-GMP or [³H]-5'-AMP) to the corresponding nucleoside ([³H]-guanosine or [³H]-adenosine).

  • Incubate for an additional period to allow for complete conversion.

  • Add an anion-exchange resin slurry to bind the unreacted charged substrate.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the uncharged nucleoside) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in neurons.

Materials:

  • Cultured primary cortical neurons

  • External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2)

  • This compound stock solution (in external solution)

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Prepare cultured neurons on coverslips for recording.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a glass micropipette and fill it with the internal solution.

  • Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Record baseline sodium currents in the absence of this compound.

  • Perfuse the recording chamber with different concentrations of this compound and record the sodium currents at each concentration.

  • Measure the peak amplitude of the sodium currents before and after the application of this compound.

  • Calculate the percentage of inhibition of the sodium current for each this compound concentration.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Western Blot Analysis for PI3K/Akt Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

Materials:

  • Cell culture model of neuronal stress (e.g., PC12 cells treated with Aβ peptides)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture PC12 cells and treat them with Aβ peptides to induce apoptosis.

  • Pre-treat a subset of cells with varying concentrations of this compound for a specified time before or during Aβ treatment.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt for each condition to determine the effect of this compound on Akt phosphorylation.

Conclusion

This compound exhibits a multi-target profile in the central nervous system, with its primary characterized actions being the inhibition of PDE1 and voltage-gated sodium channels. These direct interactions, coupled with the modulation of key neuroprotective and anti-inflammatory signaling pathways, provide a molecular basis for its observed physiological effects. The derivative Vinpocetine often shows higher potency, particularly for PDE1 inhibition. Further research is warranted to fully elucidate the direct binding interactions of this compound with various neurotransmitter receptors and to translate the preclinical findings into robust clinical applications for neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

Synthesis of Novel Vincamine Analogs for Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the leaves of Vinca minor, has long been recognized for its vasodilatory and nootropic properties, primarily in the context of cerebrovascular disorders.[1] However, recent research has unveiled a broader therapeutic potential for this compound and its synthetic analogs, extending to anticancer, anti-inflammatory, and neuroprotective applications.[2][3] This has spurred significant interest in the design and synthesis of novel this compound derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs for drug discovery. It details key synthetic strategies, experimental protocols for both synthesis and biological evaluation, and summarizes structure-activity relationship (SAR) data. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs has been approached through various strategies, including total synthesis, semi-synthesis from naturally occurring precursors, and the modification of the this compound scaffold. Key methodologies include the Bischler-Napieralski and Pictet-Spengler cyclizations for the construction of the core indole framework.[4] More recent approaches have focused on creating diverse molecular architectures through ring distortion strategies and modifications at various positions of the this compound core, particularly the C-14 ester group and the C-ring.[5][6]

Key Synthetic Pathways

Several foundational synthetic routes provide access to the core this compound scaffold and its key precursors, such as apothis compound (B1665591) and eburnamonine.

Key_Synthetic_Pathways Tryptamine Tryptamine Vincamine_Core This compound Core (Pentacyclic Scaffold) Tryptamine->Vincamine_Core Pictet-Spengler or Bischler-Napieralski Cyclization Aldehyde Appropriate Aldehyde/Keto-ester Aldehyde->Vincamine_Core This compound This compound Vincamine_Core->this compound Further Modifications Eburnamonine Eburnamonine Vincamine_Core->Eburnamonine Oxidation Vinpocetine (B1683063) Vinpocetine This compound->Vinpocetine Esterification Apothis compound Apothis compound This compound->Apothis compound Dehydration Novel_Analogs Novel Analogs This compound->Novel_Analogs C-ring modification, Ester/Amide formation Apothis compound->Novel_Analogs Derivatization Eburnamonine->Novel_Analogs Derivatization

Caption: General synthetic routes to this compound and key analogs.

Experimental Protocols: Synthesis of this compound Analogs

This section provides detailed experimental protocols for the synthesis of representative this compound analogs.

Protocol 1: Synthesis of Vinpocetine from this compound

Vinpocetine is a widely studied synthetic derivative of this compound with enhanced pharmacological properties.[7]

Reaction: (+)-Vincamine → Apothis compound → Vinpocetine

Step 1: Dehydration of (+)-Vincamine to Apothis compound

  • To a solution of (+)-Vincamine (1.0 g, 2.82 mmol) in toluene (B28343) (50 mL), add p-toluenesulfonic acid monohydrate (0.1 g, 0.53 mmol).

  • Heat the mixture to reflux for 4 hours, using a Dean-Stark apparatus to remove water.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield apothis compound.

Step 2: Esterification of Apothis compound to Vinpocetine

  • Dissolve the crude apothis compound from the previous step in absolute ethanol (B145695) (30 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford Vinpocetine.[7]

Protocol 2: Synthesis of this compound Amide Derivatives via Ring Distortion

A novel approach to this compound analogs involves a "ring distortion" strategy, leading to compounds with re-engineered biological activities.[5]

Step 1: Synthesis of the α,β-Unsaturated Ester Intermediate (16)

  • Reflux a solution of this compound (4.5 g) and p-toluenesulfonic acid in toluene to effect dehydration, yielding the corresponding α,β-unsaturated ester 16 (95% yield).[5]

Step 2: Indole-Promoted C-N Ring Cleavage

  • React the α,β-unsaturated ester 16 with methyl propiolate in the presence of excess phenol. This results in an indole-promoted C-N ring cleavage, affording the key intermediate 8 (47% yield) after purification by column chromatography.[5]

Step 3: Amidation

  • The enamine functionality of intermediate 8 can be hydrolyzed under acidic conditions to the corresponding amine 18 (77% yield).[5]

  • Couple the amine 18 with a variety of acyl chlorides or carboxylic acids using standard amidation protocols (e.g., using a coupling agent like HATU or EDC/HOBt) to generate a library of novel amide analogs.[5]

Quantitative Data Presentation

The biological activities of novel this compound analogs are summarized in the following tables.

Table 1: Anticancer Activity of this compound Analogs
Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Selectivity Index (SI)Reference
8 (V3b) P. falciparum Dd2SYBR Green I1.81 ± 0.09>22 (vs. HepG2)[5]
30 (V3ss) P. falciparum Dd2SYBR Green I0.25 ± 0.004>100 (vs. HepG2)[5]
7 (V4g) P. falciparum Dd2SYBR Green I8.85 ± 0.67-[5]
This compoundP. falciparum Dd2SYBR Green I> 50-
Table 2: Pancreatic β-cell Protective Activity of this compound Derivatives
Compound IDAssayEC50 (µM)Fold-activity vs. This compoundReference
Vin-C01 Pancreatic β-cell protection0.22~50x[4][6]
Vin-F03 Pancreatic β-cell protection0.27~40x[4][6]
This compound Pancreatic β-cell protection~111x[4][6]

Experimental Protocols: Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of novel this compound analogs on cancer cell lines.

Anticancer_Screening_Workflow cluster_workflow Experimental Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with various concentrations of this compound analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

This compound and its analogs exert their biological effects through the modulation of several key signaling pathways.

IRS2/PI3K/Akt Signaling Pathway

Certain this compound derivatives have been shown to protect pancreatic β-cells by regulating the IRS2/PI3K/Akt signaling pathway.[4]

IRS2_PI3K_Akt_Pathway Vincamine_Analog This compound Analog GPR40 GPR40 Vincamine_Analog->GPR40 activates cAMP cAMP GPR40->cAMP Ca2 Ca2+ cAMP->Ca2 IRS2 IRS2 Ca2->IRS2 PI3K PI3K IRS2->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Pancreatic β-cell Survival and Protection Akt->Cell_Survival promotes

Caption: IRS2/PI3K/Akt signaling pathway modulated by this compound analogs.

NF-κB and Nrf2/HO-1 Signaling Pathways

This compound has demonstrated neuroprotective and anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.

NFkB_Nrf2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits Nrf2 Nrf2 This compound->Nrf2 activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Proinflammatory_Genes activates HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response promotes

References

The Anti-Inflammatory Properties of Vincamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been recognized for its vasodilatory and nootropic effects. Emerging evidence, however, has illuminated its potent anti-inflammatory and antioxidant properties, positioning it as a compound of significant interest for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response and oxidative stress. The two principal mechanisms identified are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to suppress the activation of this pathway.[1][2] Mechanistically, it has been shown to inhibit the phosphorylation of key proteins in the NF-κB cascade, such as IκB kinase (IKKβ), the inhibitor of κB (IκBα), and the p65 subunit of NF-κB.[3] By preventing the degradation of IκBα, NF-κB is retained in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1] A derivative of this compound, Vinpocetine, has been shown to directly target IKK, further supporting this mechanism.

Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant and cytoprotective genes.[1][4] Studies have indicated that this compound enhances the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[3] This activation of the Nrf2/HO-1 axis contributes to the reduction of oxidative stress, which is intrinsically linked to inflammation.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key inflammatory and oxidative stress markers from various preclinical studies. Due to the limited availability of precise numerical data in the source literature, the changes are described qualitatively based on the reported findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines
CytokineCell/Animal ModelEffectReference(s)
TNF-α Mouse model of Parkinson's DiseaseDecreased mRNA and protein levels[3]
Human corneal epithelial cells (in-vitro)Decreased mRNA expression[2]
Raw 264.7 macrophages (in-vitro)Reduced release[5]
IL-1β Mouse model of Parkinson's DiseaseDecreased mRNA and protein levels[3]
Human corneal epithelial cells (in-vitro)Decreased mRNA expression[2]
IL-6 Mouse model of Parkinson's DiseaseDecreased mRNA and protein levels[3]
Human corneal epithelial cells (in-vitro)Decreased mRNA expression[2]
IL-8 Human corneal epithelial cells (in-vitro)Decreased mRNA expression[2]
Table 2: Effect of this compound on Anti-Inflammatory Cytokines
CytokineCell/Animal ModelEffectReference(s)
IL-10 Raw 264.7 macrophages (in-vitro)Increased levels[5]
Mouse model of acute lung injuryIncreased expression[5]
IL-22 Mouse model of acute lung injuryIncreased expression[5]
Table 3: Effect of this compound on Oxidative Stress Markers
MarkerCell/Animal ModelEffectReference(s)
Reactive Oxygen Species (ROS) Mouse model of Parkinson's DiseaseDecreased production[3]
Human corneal epithelial cells (in-vitro)Decreased levels[2]
Malondialdehyde (MDA) Mouse model of Parkinson's DiseaseDecreased level[3]
Human corneal epithelial cells (in-vitro)Decreased levels[2]
Superoxide Dismutase (SOD) Mouse model of Parkinson's DiseaseIncreased activity[3]
Human corneal epithelial cells (in-vitro)Increased levels[2]
Glutathione (GSH) Mouse model of Parkinson's DiseaseIncreased level[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its anti-inflammatory properties.

Vincamine_NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkappaB_NFkB IκBα-NF-κB (p65/p50) IKK->IkappaB_NFkB Phosphorylates IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IkappaB_NFkB->Ub_Proteasome Leads to This compound This compound This compound->IKK Inhibits NFkB NF-κB (p65/p50) Ub_Proteasome->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Initiates

This compound's Inhibition of the NF-κB Pathway

Vincamine_Nrf2_Pathway This compound's Activation of the Nrf2 Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress ROS Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, SOD, GSH) ARE->Antioxidant_Genes Initiates

This compound's Activation of the Nrf2 Pathway

Experimental_Workflow General Experimental Workflow cluster_invitro In-Vitro Model cluster_invivo In-Vivo Model cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages, Epithelial Cells) Treatment Treatment: 1. This compound (various concentrations) 2. Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Sample_Collection Sample Collection (Cell lysates, Supernatants, Tissues) Treatment->Sample_Collection Animal_Model Animal Model (e.g., Mouse model of disease) Vincamine_Admin This compound Administration (e.g., 40 mg/kg) Animal_Model->Vincamine_Admin Vincamine_Admin->Sample_Collection Cytokine_Analysis Cytokine Analysis (RT-qPCR, Western Blot, ELISA) Sample_Collection->Cytokine_Analysis Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GSH kits) Sample_Collection->Oxidative_Stress_Assay Protein_Expression Protein Expression/Phosphorylation (Western Blot, Immunofluorescence) Sample_Collection->Protein_Expression

General Experimental Workflow

Experimental Protocols

This section outlines generalized protocols for key experiments used to evaluate the anti-inflammatory properties of this compound, based on methodologies described in the cited literature.

In-Vitro Anti-Inflammatory Assay in Macrophages (Raw 264.7)
  • Cell Culture: Culture Raw 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 6-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis (ELISA).

    • Lyse the cells with appropriate buffers for RNA extraction (RT-qPCR) or protein extraction (Western Blot).

  • Analysis:

    • Nitrite (B80452) Measurement: Measure nitrite concentration in the supernatant using the Griess reagent as an indicator of nitric oxide production.

    • Cytokine Quantification: Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits.

    • Gene Expression Analysis: Perform RT-qPCR to determine the mRNA expression levels of pro-inflammatory and anti-inflammatory genes.

    • Protein Expression Analysis: Use Western Blot to analyze the protein levels and phosphorylation status of key signaling molecules in the NF-κB and Nrf2 pathways.

In-Vivo Anti-Inflammatory Assay in a Mouse Model of Acute Lung Injury
  • Animal Model: Use Swiss albino mice.

  • Treatment Groups:

    • Control group (vehicle).

    • LPS-induced injury group.

    • This compound treatment group (e.g., 40 mg/kg, administered orally or intraperitoneally) prior to LPS challenge.

  • Induction of Lung Injury: Administer LPS via intranasal or intratracheal instillation.

  • Sample Collection (e.g., 24 hours post-LPS):

    • Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.

    • Collect blood for systemic inflammatory marker analysis.

    • Harvest lung tissue for histological analysis, immunohistochemistry, and molecular analysis (RT-qPCR, Western Blot).

  • Analysis:

    • Inflammatory Cell Infiltration: Perform total and differential cell counts in BAL fluid.

    • Cytokine Levels: Measure cytokine levels in BAL fluid and serum using ELISA.

    • Histopathology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Immunohistochemistry: Stain lung tissue sections for markers of inflammation such as NF-κB and TNF-α.

    • Gene and Protein Expression: Analyze the expression of inflammatory and antioxidant markers in lung tissue homogenates.

Western Blot for NF-κB and Nrf2 Pathway Proteins
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the dual regulation of the NF-κB and Nrf2 signaling pathways. Its ability to reduce pro-inflammatory cytokine production and mitigate oxidative stress in various preclinical models highlights its therapeutic potential for a range of inflammatory conditions.

For drug development professionals, this compound presents an interesting scaffold for the development of novel anti-inflammatory agents. Future research should focus on:

  • Elucidating more precise quantitative data from in-vivo and in-vitro studies to establish clear dose-response relationships.

  • Conducting more extensive preclinical studies in a wider range of inflammatory disease models.

  • Investigating the safety and pharmacokinetic profile of this compound in more detail to inform potential clinical development.

  • Exploring the synergistic effects of this compound with other anti-inflammatory compounds.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be more thoroughly evaluated.

References

Methodological & Application

Application Notes for Vincamine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine is a monoterpenoid indole (B1671886) alkaloid derived from the leaves of the periwinkle plant, Vinca minor. It is primarily known for its vasodilatory and nootropic properties, making it a compound of significant interest in neuroscience research.[1] In rodent models, this compound is frequently investigated for its potential therapeutic effects in cerebrovascular disorders, neurodegenerative diseases, and cognitive impairment. Its mechanisms of action include enhancing cerebral blood flow, modulating neurotransmitter systems, and exhibiting antioxidant and anti-inflammatory effects.[1][2] These notes provide detailed protocols and quantitative data for the administration of this compound in various rodent experimental models.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and effective dosages of this compound reported in rodent studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (20 mg/kg)Intravenous Administration (10 mg/kg)Citation(s)
Bioavailability 58%N/A[3][4]
Elimination Half-life (t½) 1.71 hours1.68 hours[3][4]
Time to Max Concentration (tmax) 1.27 hoursN/A[3][4]
Max Concentration (Cmax) 0.87 µg/mL5.46 µg/mL[3][4]
Tissue Distribution High concentration in lungs, brain, kidneys, and liverHigh concentration in lungs, brain, kidneys, and liver[4]

Table 2: Effective Dosages of this compound in Various Rodent Models

Rodent SpeciesExperimental ModelThis compound Dose & RouteKey Outcomes & EffectsCitation(s)
Rat Methotrexate-induced Nephrotoxicity40 mg/kg, Oral (p.o.)Ameliorated renal injury, restored locomotor activity and memory function.[5]
Rat Intrahepatic Cholestasis (ANIT-induced)40 mg/kg/day, p.o.Alleviated liver injury, modulated inflammatory and apoptotic pathways.[6]
Rat General Pharmacology10-30 mg/kg, Intravenous (i.v.)Studied for pharmacokinetic profiling in blood and brain.[7]
Rat NeuropharmacologyDose-dependentIncreased wakefulness, decreased paradoxical sleep.[8]
Rat Trace Element Analysis15 mg/kg/day for 14 days, Intramuscular (i.m.)Significantly reduced brain iron concentration.[5]
Mouse Diabetic Peripheral Neuropathy30 mg/kg/day for 4 weeks, Intraperitoneal (i.p.)Ameliorated neurological dysfunction, protected against sciatic nerve injury.[9]
Mouse Sedative Effects2.5 - 10 mg/kg, Subcutaneous (s.c.)Established sedative properties.[3]
Mouse Scopolamine-induced Amnesia3.5 - 63.7 mg/kg, i.p.Showed favorable effects on memory recall and reversal of amnesia.[10]
Mouse Hepatic Effects25 mg/kg, i.p. (single dose)Caused disorganization of tight junctions in liver tissue.[3]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of NMDA-Induced Neurotoxicity

This protocol is adapted from studies on Vinpocetine (B1683063), a close derivative of this compound, and is designed to assess the neuroprotective potential of this compound against excitotoxic neuronal damage.[11][12][13]

1. Materials and Reagents:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle solution (e.g., physiological saline containing 0.1% Tween 80)[11]

  • N-methyl-D-aspartate (NMDA)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Hamilton syringe

2. Animal Groups:

  • Group 1 (Sham): Receive vehicle injection and sham surgery.

  • Group 2 (NMDA Control): Receive NMDA lesion and vehicle treatment.

  • Group 3 (this compound-treated): Receive NMDA lesion and this compound treatment.

3. Drug Preparation and Administration:

  • Dissolve this compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the NMDA lesioning procedure.[11][13]

  • Continue with twice-daily injections for three consecutive days post-surgery.[11][13]

4. NMDA-Induced Lesion Procedure:

  • Anesthetize the rat and mount it in the stereotaxic frame.

  • Perform bilateral craniotomies over the target brain region (e.g., entorhinal cortex or hippocampus).

  • Using a Hamilton syringe, slowly infuse NMDA solution to induce excitotoxic lesions. Sham animals will receive an injection of the phosphate-buffered saline (PBS) vehicle.[11]

5. Behavioral Assessment (Starting 4 days post-lesion):

  • Y-Maze Test: To assess spatial working memory based on the animal's willingness to explore new environments.[14] The test measures the percentage of spontaneous alternations.

  • Morris Water Maze: To evaluate spatial learning and memory. The latency to find a hidden platform over several days is recorded.

  • Novel Object Recognition: To assess recognition memory.

6. Post-mortem Analysis:

  • At the end of the behavioral testing, perfuse the animals with a fixative.

  • Collect brain tissue for histological analysis (e.g., Nissl staining or NeuN immunohistochemistry) to quantify lesion volume and neuronal loss.

Protocol 2: Assessment of Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia

This protocol evaluates this compound's ability to reverse memory deficits induced by the cholinergic antagonist scopolamine (B1681570).[10][15][16]

1. Materials and Reagents:

  • Adult male mice (e.g., Swiss albino, 20-25g)

  • This compound

  • Scopolamine hydrochloride

  • Vehicle (e.g., sterile saline)

  • Passive avoidance apparatus

2. Animal Groups:

  • Group 1 (Control): Vehicle + Saline

  • Group 2 (Amnesia Control): Vehicle + Scopolamine (e.g., 3 mg/kg, i.p.)[10][15]

  • Group 3 (this compound-treated): this compound (e.g., 5, 10, 20 mg/kg, i.p.) + Scopolamine

3. Drug Preparation and Administration:

  • Dissolve this compound and Scopolamine separately in sterile saline.

  • Administer this compound or its vehicle intraperitoneally (i.p.).

  • After a 30-60 minute pre-treatment period, administer scopolamine or saline (i.p.).

4. Behavioral Testing (Passive Avoidance Task):

  • Acquisition Trial: 30 minutes after the scopolamine injection, place the mouse in the illuminated compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, a mild, brief foot shock is delivered.

  • Retention Trial: 24 hours later, place the mouse back in the illuminated compartment and measure the step-through latency (the time it takes to enter the dark compartment). A longer latency indicates improved memory retention.

5. Data Analysis:

  • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating multiple intracellular signaling pathways. Key pathways include the activation of antioxidant responses through Nrf2/HO-1 and the suppression of inflammatory and apoptotic cascades involving NF-κB and caspases.[5][17] It also appears to influence cell survival and metabolism through the PI3K/Akt pathway.[6]

G cluster_0 Cellular Stressors (e.g., Oxidative Stress, Inflammation) cluster_1 This compound Action cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Stressor Stressors NFkB NF-κB Pathway Stressor->NFkB Caspase Caspase-3 Stressor->Caspase This compound This compound This compound->NFkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates PI3K PI3K/Akt Pathway This compound->PI3K Activates This compound->Caspase Inhibits Inflammation Inflammation (Cytokines) NFkB->Inflammation Antioxidant Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant Survival Cell Survival & Growth PI3K->Survival Apoptosis Apoptosis Caspase->Apoptosis

Key signaling pathways modulated by this compound.
Experimental Workflow for Neuroprotection Studies

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of induced neurological injury.

G cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Testing (Optional) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 This compound / Vehicle Pre-treatment (e.g., 60 min prior) A3->B1 B2 Induction of Neurological Injury (e.g., NMDA Injection / MCAO) B1->B2 B3 Post-Injury Treatment (e.g., 3 days) B2->B3 C1 Behavioral Assessment (Y-Maze, Morris Water Maze) B3->C1 C2 Euthanasia & Tissue Collection C1->C2 C3 Histological & Biochemical Analysis (Infarct volume, Protein levels) C2->C3

Experimental workflow for this compound neuroprotection studies.

References

Application Notes and Protocols for Quantification of Vincamine in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of vincamine in plasma samples using High-Performance Liquid Chromatography (HPLC). This compound, an indole (B1671886) alkaloid derived from Vinca minor L., is utilized for its cerebral vasodilating and neuroprotective properties.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The following sections present various validated HPLC methods, including detailed experimental protocols and a summary of their quantitative parameters.

I. Overview of HPLC Methods

Several HPLC methods have been developed for the determination of this compound in plasma, primarily employing reversed-phase chromatography with UV detection. The key variations in these methods lie in the sample preparation technique, chromatographic conditions, and the sensitivity achieved. The methods detailed below offer a range of options to suit different laboratory capabilities and research needs.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters of different HPLC methods for this compound quantification in plasma, allowing for easy comparison.

ParameterMethod 1Method 2Method 3
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationSimultaneous with Metabolite
Internal Standard PropranololNot specifiedNot specified
Linearity Range Not specified2-100 µg/mL[2]0.1-50 µg/mL[3][4][5]
Limit of Detection (LOD) 0.3 ng/mLNot specified0.03 µg/mL[3][4][5]
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified
Recovery > 97%[3][6]Not specifiedNot specified
Precision (%RSD) < 2.3%[3][6]Not specifiedNot specified
Accuracy GoodNot specifiedSatisfactory (>97%)[3]

III. Experimental Protocols

This section provides detailed step-by-step protocols for the sample preparation and HPLC analysis of this compound in plasma.

Protocol 1: Liquid-Liquid Extraction Method

This protocol is based on a method utilizing liquid-liquid extraction for sample clean-up, which is effective in removing interfering plasma components.[7]

A. Materials and Reagents

B. Sample Preparation Workflow

G cluster_sample_prep Sample Preparation s1 1. Pipette 1 mL of plasma sample s2 2. Add Propranolol (Internal Standard) s1->s2 s3 3. Add buffer (pH 9) s2->s3 s4 4. Add 5 mL of tert-butyl methyl ether s3->s4 s5 5. Vortex for 1 min s4->s5 s6 6. Centrifuge at 3000 rpm for 10 min s5->s6 s7 7. Transfer organic layer to a new tube s6->s7 s8 8. Add 200 µL of 0.017 M orthophosphoric acid s7->s8 s9 9. Vortex for 1 min s8->s9 s10 10. Centrifuge at 3000 rpm for 10 min s9->s10 s11 11. Collect the aqueous layer s10->s11 s12 12. Inject an aliquot into HPLC system s11->s12

Caption: Liquid-liquid extraction workflow for this compound from plasma.

C. Detailed Sample Preparation Protocol

  • To 1 mL of plasma sample in a centrifuge tube, add the internal standard (propranolol).

  • Add buffer to adjust the pH to 9.[7]

  • Add 5 mL of tert-butyl methyl ether and vortex for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • To the organic extract, add 200 µL of 0.017 M orthophosphoric acid and vortex for 1 minute for back-extraction.[7]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the lower aqueous layer containing the analyte and internal standard.

  • Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.

D. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile : Phosphate buffer containing triethylamine (30:70, v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 273 nm[7]

  • Injection Volume: 50 µL

Protocol 2: Protein Precipitation Method

This protocol utilizes a simple protein precipitation step for sample preparation, which is a rapid and straightforward technique.[2]

A. Materials and Reagents

  • This compound standard

  • Human plasma (heparinized)

  • Ethyl acetate (B1210297)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm Millipore filter

B. Sample Preparation Workflow

G cluster_sample_prep Sample Preparation s1 1. Pipette 100 µL of spiked plasma s2 2. Add 2 mL of ethyl acetate s1->s2 s3 3. Vortex for 5 min s2->s3 s4 4. Centrifuge at 6000 rpm for 15 min s3->s4 s5 5. Transfer supernatant to a new tube s4->s5 s6 6. Evaporate to dryness under vacuum at 40°C s5->s6 s7 7. Reconstitute residue with 100 µL methanol s6->s7 s8 8. Filter through 0.22 µm filter s7->s8 s9 9. Inject into HPLC system s8->s9

Caption: Protein precipitation workflow for this compound from plasma.

C. Detailed Sample Preparation Protocol

  • In a centrifuge tube, place 100 µL of the plasma sample.

  • Add 2 mL of ethyl acetate to precipitate the plasma proteins.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 6000 rpm for 15 minutes.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness in a vacuum concentrator at 40°C.[2]

  • Reconstitute the residue in 100 µL of methanol.[2]

  • Filter the reconstituted sample through a 0.22 µm filter before injection.[2]

  • Inject an aliquot into the HPLC system.

D. HPLC Conditions

  • Column: ZORBAX Extend-C18 (4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: Gradient elution with 50 mM phosphate buffer (pH 3) and methanol.[2] The gradient starts with a 70:30 (v/v) ratio, with the methanol percentage increasing to 60%, 80%, and 90% at 5, 7, and 8 minutes, respectively.[2]

  • Flow Rate: Not specified

  • Detection: UV (wavelength not specified for this compound alone)

  • Injection Volume: Not specified

Protocol 3: Simultaneous Determination of this compound and Vincaminic Acid

This method is suitable for pharmacokinetic studies where the simultaneous quantification of this compound and its primary metabolite, vincaminic acid, is required.[3][6][4][5]

A. Materials and Reagents

  • This compound standard

  • Vincaminic acid standard

  • Human plasma (heparinized)

  • Acetonitrile (HPLC grade)

  • 0.05 M Sodium acetate buffer (pH 4.0)

  • Methanol (for stock solutions)

B. Sample Preparation Workflow

The publication for this method focuses on the analysis of plasma samples from a volunteer treated with this compound but does not provide a specific, detailed protocol for the plasma sample preparation itself, beyond stating that a 1 mL aliquot of thawed plasma was processed. A general protein precipitation or liquid-liquid extraction method would be applicable. The workflow below is a generalized representation.

G cluster_sample_prep Sample Preparation s1 1. Collect 1 mL of plasma s2 2. Perform sample clean-up (e.g., Protein Precipitation or LLE) s1->s2 s3 3. Evaporate organic solvent (if applicable) s2->s3 s4 4. Reconstitute in mobile phase s3->s4 s5 5. Inject into HPLC system s4->s5

Caption: General sample preparation for this compound and its metabolite.

C. Detailed Sample Preparation Protocol

  • Blood samples are collected in heparinized tubes and centrifuged at 4000 rpm to separate the plasma.[6]

  • The plasma samples are stored at -20°C until analysis.[6]

  • A 1 mL aliquot of the thawed plasma sample is processed. The specific extraction procedure is not detailed but would typically involve protein precipitation or liquid-liquid extraction as described in the previous protocols.

  • The final extract is reconstituted in the mobile phase before injection.

D. HPLC Conditions

  • Column: Spheri-5 RP-C8 (220 x 4.6 mm i.d., 5 µm)[3][6][4][5]

  • Mobile Phase: Acetonitrile : 0.05 M Sodium acetate (pH 4.0) (30:70, v/v)[3][6][4][5]

  • Flow Rate: 1.0 mL/min[3][6][4][5]

  • Detection: UV at 270 nm[3][6][4][5]

  • Injection Volume: 50 µL[6]

IV. Method Validation Considerations

For the successful implementation of these methods in a regulated environment, it is essential to perform a thorough method validation according to ICH guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of endogenous plasma components.

  • Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of this compound over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked plasma samples at different concentrations.

  • Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of this compound in plasma samples under different storage and processing conditions.

V. Conclusion

The HPLC methods described provide robust and reliable approaches for the quantification of this compound in plasma samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and whether the analysis of metabolites is necessary. Proper method validation is crucial to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

Vincamine: Application Notes and Protocols for Evaluating Neuroprotection in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the neuroprotective properties of Vincamine, a natural indole (B1671886) alkaloid. Detailed protocols for key assays, a summary of quantitative data, and visual representations of associated signaling pathways are included to facilitate research and development in neuroprotective drug discovery.

Introduction to this compound's Neuroprotective Potential

This compound, derived from the lesser periwinkle plant (Vinca minor), has been recognized for its vasodilatory and nootropic properties.[1] Emerging research highlights its potential as a neuroprotective agent, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3][4] this compound has been shown to modulate key signaling pathways involved in neuronal survival and response to stress, including the NF-κB, Nrf2/HO-1, and PI3K/Akt pathways.[2][3][5] This document outlines standardized cell-based assays to quantify the neuroprotective effects of this compound against various cellular stressors.

Key Cell-Based Assays for Neuroprotection

A panel of in vitro assays is essential to comprehensively evaluate the neuroprotective profile of a compound. The following assays are recommended for assessing this compound's efficacy in protecting neuronal cells from damage.

Cell Viability Assays

Cell viability assays are fundamental for determining the protective effect of a compound against a toxic insult. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[6]

Oxidative Stress Assays

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[4] Assays that measure intracellular reactive oxygen species (ROS) and the activity of antioxidant enzymes are crucial for evaluating the antioxidant properties of this compound.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in various neurological disorders. The Annexin V-FITC/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Neurite Outgrowth Assays

Neurite outgrowth is a critical process for neuronal development, regeneration, and the formation of synaptic connections.[7] Assays quantifying neurite length and branching provide insights into a compound's potential to promote neuronal repair and plasticity.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various cell-based neuroprotection assays. This data can serve as a reference for expected outcomes and for designing dose-response studies.

Table 1: Effect of this compound on Cell Viability in PC12 Cells

StressorThis compound Concentration (µM)Outcome MeasureResultReference
Amyloid-β (25-35)0Relative Survival Rate43.5%[2]
Amyloid-β (25-35)20Relative Survival RateIncreased[2]
Amyloid-β (25-35)40Relative Survival RateIncreased[2]
Amyloid-β (25-35)80Relative Survival Rate83.6%[2]

Table 2: Effect of this compound on Oxidative Stress Markers in PC12 Cells

StressorThis compound Concentration (µM)Outcome MeasureResultReference
Amyloid-β (25-35)20, 40, 80MDA LevelsDose-dependent decrease[3]
Amyloid-β (25-35)20, 40, 80GSH LevelsDose-dependent increase[3]
Amyloid-β (25-35)20, 40, 80SOD ActivityDose-dependent increase[3]

Table 3: Effect of this compound on Apoptosis in PC12 Cells

StressorThis compound Concentration (µM)Outcome MeasureResultReference
Amyloid-β (25-35)0Apoptosis Rate75.8%[2]
Amyloid-β (25-35)20Apoptosis Rate57.3%[2]
Amyloid-β (25-35)40Apoptosis Rate35.6%[2]
Amyloid-β (25-35)80Apoptosis Rate25.3%[2]

Experimental Protocols

Detailed protocols for the aforementioned assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., Amyloid-β, H₂O₂, glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding the chosen neurotoxic agent to the wells (excluding control wells).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: DCFDA Assay for Intracellular ROS

Materials:

  • Neuronal cells

  • 96-well black, clear-bottom plates

  • Complete culture medium (phenol red-free)

  • This compound stock solution

  • Oxidative stress inducer (e.g., H₂O₂)

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Pre-treat cells with this compound.

  • Remove the medium and wash the cells once with warm HBSS or PBS.

  • Load the cells with 10-20 µM DCFDA in HBSS or serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[9]

  • Wash the cells twice with HBSS or PBS to remove excess probe.

  • Add the oxidative stress inducer to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[9]

  • Monitor the fluorescence at different time points to assess the kinetics of ROS production.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Neuronal cells

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Apoptosis inducer (e.g., staurosporine, Amyloid-β)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and the apoptosis inducer as described for the MTT assay.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[10]

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Protocol 4: Neurite Outgrowth Assay (β-III Tubulin Staining)

Materials:

  • Neuronal cells capable of differentiation (e.g., PC12, SH-SY5Y, primary neurons)

  • 24- or 96-well plates with appropriate coating (e.g., poly-L-lysine, laminin)

  • Differentiation medium

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III Tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Seed cells on coated plates in growth medium.

  • After 24 hours, switch to differentiation medium containing various concentrations of this compound.

  • Culture for a period sufficient to allow neurite outgrowth (e.g., 48-72 hours).

  • Fix the cells with 4% PFA for 20 minutes at room temperature.[12]

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-β-III Tubulin antibody overnight at 4°C.[12]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and number per cell using image analysis software (e.g., ImageJ with NeuronJ plugin).[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a general experimental workflow for its evaluation.

cluster_workflow Experimental Workflow for this compound Neuroprotection Assay start Seed Neuronal Cells pretreatment Pre-treat with this compound (Dose-Response) start->pretreatment stressor Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) pretreatment->stressor assays Perform Cell-Based Assays stressor->assays viability Cell Viability (MTT Assay) assays->viability oxidative_stress Oxidative Stress (DCFDA Assay) assays->oxidative_stress apoptosis Apoptosis (Annexin V/PI Assay) assays->apoptosis neurite Neurite Outgrowth (β-III Tubulin Staining) assays->neurite analysis Data Analysis and Quantification viability->analysis oxidative_stress->analysis apoptosis->analysis neurite->analysis end Evaluate Neuroprotective Efficacy analysis->end cluster_pathways Signaling Pathways in this compound-Mediated Neuroprotection cluster_antioxidant Antioxidant Response cluster_survival Cell Survival Pathway cluster_inflammation Anti-inflammatory Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 PI3K PI3K This compound->PI3K IKK IKK This compound->IKK ARE ARE Nrf2->ARE translocation HO1 HO-1 ARE->HO1 activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH) HO1->Antioxidant_Enzymes upregulation Akt Akt PI3K->Akt activation Bcl2 Bcl-2 Akt->Bcl2 upregulation Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition inhibition of pro-apoptotic proteins (e.g., Bax) IkB IκBα IKK->IkB inhibition of phosphorylation NFkB NF-κB IkB->NFkB sequestration in cytoplasm Pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory inhibition of transcription

References

Application Notes and Protocols: In Vivo Imaging of Vincamine's Effect on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine, an indole (B1671886) alkaloid derived from the Vinca minor (lesser periwinkle) plant, is recognized for its vasodilatory and nootropic properties.[1] Its primary mechanism of action is the enhancement of cerebral blood flow (CBF), which it achieves by relaxing the smooth muscles of cerebral blood vessels.[1][2] This effect is particularly beneficial in conditions associated with compromised cerebral circulation.[1] The proposed molecular mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn causes vasodilation.[3]

These application notes provide an overview and detailed protocols for utilizing various in vivo imaging techniques to quantitatively measure the effects of this compound on cerebral blood flow. The techniques covered range from established radioisotope methods to modern, non-invasive MRI-based approaches.

Proposed Signaling Pathway for this compound-Induced Vasodilation

This compound's primary effect on cerebral vasculature is initiated by its influence on intracellular signaling cascades within vascular smooth muscle cells. The proposed pathway involves the inhibition of phosphodiesterase, leading to smooth muscle relaxation and an increase in blood flow.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PKA_active Active PKA PKA->PKA_active MLCK Myosin Light Chain Kinase (MLCK) PKA_active->MLCK Relaxation Muscle Relaxation (Vasodilation) PKA_active->Relaxation MLC_P Phosphorylated MLC MLCK->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Proposed signaling pathway of this compound-induced vasodilation.

Xenon-133 (¹³³Xe) Clearance Technique

The ¹³³Xe clearance method is a well-established nuclear medicine technique used to quantify regional cerebral blood flow (rCBF). Historically, it has been the primary method used to document this compound's hemodynamic effects in humans.[4][5][6] The technique involves introducing the inert, lipid-soluble radioisotope ¹³³Xe into the bloodstream and measuring its washout rate from different brain regions.

Application Note

The ¹³³Xe clearance technique is suitable for quantifying baseline CBF and the acute changes following this compound administration. Studies have shown that this compound administration leads to a significant increase in CBF, particularly in ischemic or poorly supplied brain regions.[5][6] The effect is dose-dependent and can be observed shortly after intravenous infusion.[5]

Experimental Protocol: ¹³³Xe Clearance

This protocol is based on methodologies described in studies investigating this compound's effect on human CBF.[4][5]

  • Subject Preparation:

    • Subjects should be in a resting, supine position in a quiet, dimly lit room to establish a stable baseline CBF.

    • Secure the head to minimize movement during the procedure.

    • Place multiple (e.g., 8-16) scintillation detectors over the scalp, targeting different regions of the cerebral hemispheres.

  • Baseline CBF Measurement:

    • Administer ¹³³Xe dissolved in a sterile saline solution. The most common route in historical studies was a bolus injection into the internal carotid artery.[4] Alternatively, an inhalation method can be used for a less invasive approach.

    • Record the clearance (washout) curves of ¹³³Xe radioactivity from each detector for 10-15 minutes.

    • Calculate rCBF from the washout curves using a bicompartmental analysis to differentiate between gray and white matter flow.

  • This compound Administration:

    • Administer this compound intravenously. A typical dose used in clinical studies is 30-40 mg infused over 20-40 minutes.[5][6]

  • Post-Dose CBF Measurement:

    • Approximately 30 seconds after the start of the this compound infusion, perform a second ¹³³Xe CBF measurement by repeating step 2.[5]

    • Continue to monitor and perform subsequent measurements as needed to characterize the duration of the effect.

  • Data Analysis:

    • Compare the pre- and post-Vincamine rCBF values for each detector region.

    • Perform statistical analysis to determine the significance of changes in global and regional CBF.

Data Presentation
ParameterBaseline (Pre-Vincamine)Post-Vincamine (30 mg IV)Percent ChangeReference
Global CBF Varies by subjectIncrease of ~1.5 ml/100g/min+6.1% (p < 0.01)[5]
Regional CBF (Normal Areas) Varies by subject-+5.3%[5]
Regional CBF (Ischemic Areas) Varies by subject-+13.4% (p < 0.02)[5]

Arterial Spin Labeling (ASL) MRI

Arterial Spin Labeling (ASL) is a non-invasive MRI technique that measures CBF by using magnetically labeled arterial blood water as an endogenous tracer.[7][8][9] It avoids the need for exogenous contrast agents or ionizing radiation, making it ideal for longitudinal studies and research in both preclinical models and human subjects.[7][10]

Application Note

ASL is a powerful, modern technique to investigate the effects of this compound. Its non-invasive nature allows for repeated measurements in the same subject to establish a stable baseline and to map the time-course of this compound's effect on CBF with high spatial resolution. Pseudo-continuous ASL (pCASL) is the recommended sequence for clinical and research applications due to its good signal-to-noise ratio.[10]

Proposed Experimental Protocol: ASL-MRI
  • Subject/Animal Preparation:

    • For human studies, ensure the subject is comfortably positioned in the MRI scanner to minimize motion.

    • For animal studies, animals should be anesthetized. Note that anesthesia can alter baseline CBF, so consistency is critical.[11]

  • Baseline ASL Acquisition:

    • Acquire a high-resolution anatomical T1-weighted scan for co-registration.

    • Perform a baseline pCASL sequence to obtain quantitative CBF maps. Key parameters include post-labeling delay (PLD), labeling duration, and background suppression.

    • Acquire at least two baseline scans to ensure stability.

  • This compound Administration:

    • For human studies, administer this compound via intravenous infusion at a controlled rate (e.g., 30 mg over 20 minutes).

    • For preclinical studies, administer via an appropriate route (e.g., tail vein catheter).

  • Dynamic Post-Dose ASL Acquisition:

    • Begin acquiring a series of pCASL scans immediately following the start of the infusion.

    • Continue acquiring scans at regular intervals (e.g., every 5-10 minutes) for up to 60-90 minutes to capture the onset, peak, and duration of the CBF change.

  • Data Analysis:

    • Co-register all ASL-derived CBF maps to the T1-weighted anatomical scan.

    • Perform voxel-wise or region-of-interest (ROI) analysis to compare baseline and post-Vincamine CBF maps.

    • Generate time-activity curves for specific ROIs (e.g., frontal cortex, ischemic penumbra) to visualize the pharmacodynamic effect.

Experimental Workflow

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Prep Subject Preparation (Positioning/Anesthesia) Anat Acquire Anatomical T1-weighted MRI Prep->Anat BaseASL Acquire Baseline ASL-CBF Maps (x2) Anat->BaseASL Admin Administer this compound (IV Infusion) BaseASL->Admin DynASL Acquire Dynamic Series of ASL-CBF Maps Admin->DynASL Analysis Data Processing & Analysis (Co-registration, ROI analysis) DynASL->Analysis

Workflow for measuring this compound's effect on CBF using ASL-MRI.

SPECT and PET Imaging

Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are highly sensitive nuclear imaging techniques that can provide quantitative maps of CBF.[12][13]

  • SPECT: Typically uses technetium-99m labeled tracers like ⁹⁹ᵐTc-HMPAO or ⁹⁹ᵐTc-ECD. These tracers cross the blood-brain barrier and are trapped in brain tissue in proportion to regional blood flow.[14][15]

  • PET: Often considered the gold standard for quantitative CBF measurement, PET uses short-lived positron-emitting radiotracers, most commonly [¹⁵O]H₂O (¹⁵O-water).[12][13]

Application Note

Both SPECT and PET are suitable for assessing the impact of this compound on CBF. PET with ¹⁵O-water offers the advantage of allowing for multiple measurements in a single session due to the short half-life of ¹⁵O (approx. 2 minutes), making it ideal for detailed pharmacodynamic studies. SPECT is more widely available and can effectively demonstrate pre- vs. post-dose changes in regional perfusion.[13]

Proposed Experimental Protocol: PET with [¹⁵O]H₂O
  • Subject Preparation:

    • Place the subject in the PET scanner with a head holder to prevent motion.

    • Insert an arterial line for blood sampling to measure the arterial input function.

    • Insert an intravenous line for radiotracer and drug administration.

  • Baseline CBF Scan:

    • Administer a bolus of [¹⁵O]H₂O intravenously.

    • Acquire dynamic PET data for approximately 1-2 minutes.[12][13]

    • Simultaneously perform arterial blood sampling to measure the radioactivity concentration over time.

    • Repeat for a stable baseline measurement.

  • This compound Administration:

    • Administer this compound via controlled intravenous infusion.

  • Post-Dose CBF Scans:

    • Perform repeated [¹⁵O]H₂O PET scans at set intervals (e.g., 10, 30, and 60 minutes) after this compound administration to track changes in CBF over time.

  • Data Analysis:

    • Reconstruct dynamic PET images.

    • Using the arterial input function and the tissue activity curves from the PET data, calculate quantitative CBF maps based on the Kety-Schmidt model.[12]

    • Perform ROI or statistical parametric mapping (SPM) analysis to identify brain regions with significant CBF changes.

Experimental Workflow

G Prep Subject Preparation (Head fixation, IV/Arterial lines) Baseline Baseline [¹⁵O]H₂O PET Scan (Tracer injection + Dynamic Scan) Prep->Baseline Admin Administer this compound (IV) Baseline->Admin Post1 Post-Dose PET Scan (Timepoint 1) Admin->Post1 Post2 Post-Dose PET Scan (Timepoint 2) Post1->Post2 Post3 Post-Dose PET Scan (Timepoint 3) Post2->Post3 Analysis CBF Map Calculation & Statistical Analysis Post3->Analysis

Workflow for a multi-scan PET/¹⁵O-water study.

Summary and Conclusion

Multiple in vivo imaging techniques are available to measure the effects of this compound on cerebral blood flow. While historical data relies on the ¹³³Xe clearance technique, modern methods such as ASL-MRI, SPECT, and PET offer significant advantages in terms of non-invasiveness, spatial resolution, and quantitative accuracy. ASL-MRI is particularly well-suited for longitudinal and dynamic studies without radiation exposure. PET with [¹⁵O]H₂O remains the gold standard for precise, quantitative CBF measurements and detailed pharmacodynamic characterization. The choice of modality will depend on the specific research question, available resources, and the subject population (preclinical vs. clinical). The protocols and data provided herein serve as a guide for designing and executing robust studies to further elucidate the cerebrovascular effects of this compound.

References

Application Note & Protocol: Establishing a Stable Vincamine Solution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vincamine is a naturally occurring monoterpenoid indole (B1671886) alkaloid derived from the leaves of Vinca minor (lesser periwinkle).[1][2] It is recognized primarily for its vasodilatory properties, particularly its ability to increase cerebral blood flow.[1][3][4] This has led to its clinical use in some regions for cerebrovascular disorders and cognitive enhancement.[2][3] In a research context, this compound is investigated for its neuroprotective, antioxidant, anti-inflammatory, and potential anticancer activities.[4][5][6]

Reliable and reproducible in vitro experimental results depend critically on the correct preparation and handling of test compounds. This compound's poor aqueous solubility presents a significant challenge for cell culture applications.[7][8] This document provides a detailed protocol for preparing stable this compound solutions to ensure consistent concentrations and minimize experimental artifacts arising from compound precipitation or degradation.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is the first step in developing a stable solution.

PropertyDataSource
Molecular Formula C₂₁H₂₆N₂O₃[2][4][9]
Molecular Weight 354.44 g/mol [4][10][11]
Appearance White to off-white or yellow crystalline solid[4][7][9]
Melting Point ~232-233 °C (decomposes)[4][9][11]
Water Solubility Sparingly soluble / Very low (Est. 62 mg/L at 25°C)[7][8][9]
DMSO Solubility Up to 11 mg/mL (~31 mM)[10]
DMF Solubility ~0.25 mg/mL[7]

Protocol: Preparation of a Concentrated Stock Solution

Due to its low water solubility, a concentrated stock solution of this compound must be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this purpose.

Materials:

  • This compound powder (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

Protocol:

  • Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM or 20 mM). Ensure this is below the maximum solubility limit in DMSO (~31 mM).[10]

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the amount of this compound powder needed.

    • Calculation Example (for 1 mL of 10 mM stock):

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 354.44 g/mol * 1000 = 3.54 mg

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve Compound: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If necessary, use a sonicator or gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[12] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[13]

  • Storage: Store the aliquots in a dark, clearly labeled container at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[12][13]

G cluster_workflow Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve Ensure Complete Dissolution aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Avoid Freeze-Thaw Cycles store 5. Store at -20°C / -80°C aliquot->store

Figure 1. Standard workflow for preparing a concentrated this compound stock solution in DMSO.

Protocol: Preparation of Working Solutions for Cell Culture

This step is critical as improper dilution can cause this compound to precipitate out of the aqueous cell culture medium.[14]

Materials:

  • Concentrated this compound DMSO stock solution

  • Pre-warmed, complete cell culture medium (containing serum, antibiotics, etc.)

  • Sterile conical tubes

Protocol:

  • Thaw Stock Solution: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium. Crucially, ensure the final concentration of DMSO in the medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%). [13][15]

Final this compound Conc. (µM)Stock Conc. (mM)Volume of Stock per 10 mL Medium (µL)Final DMSO Conc. (%)
1010100.10%
2010200.20%
5010500.50%
2020100.10%
4020200.20%
8020400.20%
  • Prepare Working Solution:

    • Add the required volume of pre-warmed culture medium to a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of this compound stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate. If precipitation occurs, it indicates the concentration exceeds this compound's solubility in the medium.[14] Consider preparing a new solution at a lower concentration.

  • Use Immediately: Aqueous working solutions of this compound are not stable and should be prepared fresh immediately before each experiment. Do not store working solutions. [7]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your culture medium. This is essential to distinguish the effects of this compound from any effects of the solvent.[12]

Stability and Storage Summary

Proper storage is essential to maintain the integrity and activity of this compound.

FormatRecommended StorageStabilityNotes
Solid Powder 2-8°C, inert atmosphere, keep in dark place≥ 4 yearsThe compound is hygroscopic; protect from moisture.[4][7]
DMSO Stock Solution -20°C or -80°C, in aliquotsUp to 3-6 monthsAvoid repeated freeze-thaw cycles.[12][13]
Aqueous Working Solution N/A (Prepare Fresh)< 24 hoursNot recommended for storage; use immediately.[7]

Overview of this compound's Cellular Mechanisms

When designing experiments, it is useful to understand the compound's known mechanisms of action. This compound exerts its biological effects through multiple pathways. It is known to modulate cerebral blood flow, exhibit antioxidant properties, and influence several key signaling cascades involved in cell survival, inflammation, and apoptosis.[1][5] In some cancer cell lines, this compound can trigger cell death by increasing intracellular reactive oxygen species (ROS) and activating caspase-3.[5] Conversely, in neuroprotection models, it can activate pro-survival pathways like PI3K/Akt.[10][16]

G cluster_pro_survival Pro-survival / Anti-inflammatory cluster_pro_apoptotic Pro-apoptotic (in Cancer Cells) This compound This compound pi3k PI3K/Akt This compound->pi3k nrf2 Nrf2/HO-1 This compound->nrf2 nfkb_i Inhibits NF-κB This compound->nfkb_i ros ↑ ROS Generation This compound->ros caspase3 ↑ Caspase-3 Activation This compound->caspase3 neuroprotection Neuroprotection & Anti-inflammation pi3k->neuroprotection nrf2->neuroprotection nfkb_i->neuroprotection apoptosis Apoptosis ros->apoptosis caspase3->apoptosis

Figure 2. Simplified diagram of key signaling pathways modulated by this compound.

References

Application Notes & Protocols: Characterization of Vincamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the qualitative and quantitative characterization of vincamine and its derivatives. The included protocols are designed to offer robust and reproducible methods for analysis in various matrices, from raw materials to pharmaceutical formulations and biological samples.

Introduction

This compound, a monoterpenoid indole (B1671886) alkaloid derived from Vinca (B1221190) minor, and its synthetic derivatives like vinpocetine, are of significant pharmaceutical interest due to their vasodilator and nootropic properties.[1][2] Rigorous analytical characterization is crucial for ensuring the quality, safety, and efficacy of these compounds throughout the drug development process. This document outlines the application of key analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives.[1][3] Its versatility allows for the analysis of these compounds in bulk drug substances, finished products, and biological fluids.[1][4]

Quantitative Data Summary for HPLC Methods
Compound(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
This compound, Vincaminic AcidSpheri-5 RP-C8 (220 x 4.6 mm, 5 µm)Acetonitrile (B52724) : 0.05 M Sodium Acetate (B1210297) (pH 4.0) (30:70 v/v)1.0UV at 270 nm0.1 - 50 (this compound) 0.4 - 50 (Vincaminic Acid)0.030.1[1][5][6]
This compoundLuna C18(2) (150 x 4.6 mm, 5 µm)0.1 M Ammonium (B1175870) Acetate : Acetonitrile (40:60 v/v)1.0UV at 280 nm0.005 - 50.0050.025[3]
VinpocetineReversed-phase C18Methanol (B129727) : Acetonitrile : Formate Buffer (pH 3.0) (15:15:70 v/v/v)1.7UV at 228 nmNot SpecifiedNot SpecifiedNot Specified[7]
Vincristine, Vinblastine, Catharanthine, VindolineZorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)Methanol : Acetonitrile : 25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40 v/v/v)1.0UV at 297 nmNot SpecifiedNot SpecifiedNot Specified[8]
Experimental Protocol: HPLC-UV Analysis of this compound and Vincaminic Acid[1][5][6]

This protocol is designed for the simultaneous determination of this compound and its primary degradation product, vincaminic acid.

1. Materials and Reagents:

  • This compound and Vincaminic Acid reference standards

  • Acetonitrile (HPLC grade)

  • Sodium acetate (analytical grade)

  • Acetic acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Equipment:

  • HPLC system with a UV detector

  • Spheri-5 RP-C8 column (220 x 4.6 mm, 5 µm particle size)[8]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Mobile Phase (Acetonitrile : 0.05 M Sodium Acetate, pH 4.0; 30:70 v/v):

    • Prepare 0.05 M sodium acetate solution by dissolving the appropriate amount of sodium acetate in HPLC grade water.

    • Adjust the pH to 4.0 using acetic acid.

    • Mix 300 mL of acetonitrile with 700 mL of the 0.05 M sodium acetate buffer.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solutions (400 µg/mL):

    • Accurately weigh and dissolve 40 mg of this compound reference standard in methanol in a 100 mL volumetric flask.

    • Accurately weigh and dissolve 40 mg of vincaminic acid reference standard in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (e.g., 0.1, 1, 10, 25, 50 µg/mL for this compound).

4. Sample Preparation:

  • Pharmaceutical Formulations (Capsules/Tablets):

    • Weigh and finely powder a representative number of tablets or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.

    • Add a suitable diluent (e.g., methanol), sonicate to dissolve, and dilute to volume.[7]

    • Filter the solution through a 0.45 µm filter before injection.[7]

  • Biological Samples (Plasma/Urine):

    • Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile) to the sample.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

5. Chromatographic Conditions:

  • Column: Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Acetonitrile : 0.05 M Sodium Acetate (pH 4.0) (30:70 v/v)[1][8]

  • Flow Rate: 1.0 mL/min[1][8]

  • Injection Volume: 50 µL[3][8]

  • Column Temperature: Ambient

  • Detection: UV at 270 nm[1][8]

6. Data Analysis:

  • Identify the peaks of this compound and vincaminic acid based on their retention times compared to the standards.

  • Quantify the analytes by constructing a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of the analytes in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Solutions Standard Solution Preparation Standard_Solutions->HPLC_System Sample_Preparation Sample Preparation Sample_Preparation->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Data_Analysis Data Analysis (Integration, Calibration) Chromatogram->Data_Analysis Results Results (Concentration) Data_Analysis->Results

HPLC-UV Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound derivatives, especially at low concentrations in complex matrices.[9][10][11]

Quantitative Data Summary for LC-MS/MS Methods
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)ApplicationReference
This compoundESI Positive355.4337.2Determination in plant extracts[11]
VinpocetineMRM351280Quantification in rat brain[7]
Apovincaminic AcidMRM323280Quantification in rat brain[7]
VincristineAPCINot SpecifiedNot SpecifiedQuantification in human plasma[9]
VinblastineAPCINot SpecifiedNot SpecifiedQuantification in human plasma[9]
Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a general framework for the analysis of this compound derivatives using LC-MS/MS.

1. Materials and Reagents:

  • Reference standards of the this compound derivatives of interest.

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • LC-MS grade additives (e.g., formic acid, ammonium acetate).

  • 0.22 µm syringe filters.

2. Equipment:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).

  • Appropriate reversed-phase LC column (e.g., C18).

  • Analytical balance.

  • Vortex mixer and centrifuge.

3. Preparation of Solutions:

  • Mobile Phase: Typically a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The gradient program should be optimized for the specific analytes.

  • Standard Solutions: Prepare stock and working standard solutions in a suitable solvent (e.g., methanol) and dilute with the initial mobile phase composition.

4. Sample Preparation:

  • Follow the sample preparation steps outlined in the HPLC protocol (pharmaceutical formulations or biological samples). Ensure the final sample is free of particulates by filtering or centrifugation.

5. LC-MS/MS Conditions:

  • LC Conditions:

    • Optimize the gradient, flow rate, and column temperature to achieve good separation of the target analytes.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[9][10]

    • Polarity: Typically positive ion mode for vinca alkaloids.

    • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). For identification, use full scan or product ion scan modes.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.

6. Data Analysis:

  • Process the acquired data using the instrument's software.

  • For quantitative analysis, generate a calibration curve and determine the concentration of the analytes in the samples.

  • For qualitative analysis, compare the mass spectra and fragmentation patterns with reference standards or databases.

LCMS_Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (UPLC/HPLC) Sample_Prep->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Processing Detector->Data_System Results Results (Quantification/Identification) Data_System->Results

LC-MS/MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound derivatives and their impurities or metabolites.[12][13][14] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise chemical structure and stereochemistry of these complex molecules.[14][15]

Experimental Protocol: NMR for Structural Elucidation

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.[16]

  • ¹³C NMR: Shows the different carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which are crucial for assembling the molecular structure.[15]

3. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

  • Use the correlations from the 2D spectra to piece together the molecular fragments and confirm the overall structure.

NMR_Pathway cluster_sample Sample cluster_experiments NMR Experiments cluster_analysis Data Analysis Purified_Compound Purified Compound 1D_NMR 1D NMR (¹H, ¹³C) Purified_Compound->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Purified_Compound->2D_NMR Spectral_Assignment Spectral Assignment 1D_NMR->Spectral_Assignment 2D_NMR->Spectral_Assignment Structure_Determination Structure Determination Spectral_Assignment->Structure_Determination Final_Structure Final Structure Structure_Determination->Final_Structure

NMR Structural Elucidation Pathway

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18] For this compound derivatives, FTIR can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, providing valuable information for structural confirmation.[19]

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. FTIR Data Acquisition:

  • Place the prepared sample in the FTIR spectrometer.

  • Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

  • Compare the obtained spectrum with that of a reference standard or with known spectral data for this compound derivatives to confirm the identity of the compound.

Conclusion

The analytical techniques described in these application notes provide a comprehensive toolkit for the characterization of this compound derivatives. The choice of method will depend on the specific analytical goal, whether it is routine quality control, stability testing, impurity profiling, or structural elucidation of novel compounds. The provided protocols offer a starting point for method development and validation, ensuring the generation of accurate and reliable data for these pharmaceutically important molecules.

References

Vincamine as a Positive Control in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of neuropharmacological research for its vasodilatory and nootropic properties. Its well-documented effects on cerebral blood flow, neuroprotection against oxidative stress, and modulation of inflammatory pathways make it an ideal positive control for a variety of in vitro and in vivo neuropharmacology experiments. These application notes provide detailed protocols for utilizing this compound as a positive control in key experimental paradigms, along with summarized quantitative data and visualizations of its primary signaling pathways.

Mechanism of Action

This compound exerts its neuropharmacological effects through a multi-faceted mechanism of action. Primarily, it acts as a cerebral vasodilator, increasing blood flow to the brain and enhancing the delivery of oxygen and glucose to neurons.[1] This effect is particularly beneficial in models of cerebral ischemia and age-related cognitive decline.[1] Furthermore, this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to protect neuronal cells from oxidative damage by modulating key signaling pathways such as NF-κB and Nrf2/HO-1.[1][2] this compound can also modulate neurotransmitter systems, including those involving dopamine (B1211576) and serotonin, which play crucial roles in cognition and mood.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various neuropharmacological studies, providing a reference for its expected performance as a positive control.

Table 1: In Vitro Neuroprotective Effects of this compound

Assay TypeCell LineStressorThis compound ConcentrationEndpointResultReference
NeuroprotectionPrimary cortical neuronsGlutamate10 µMCell ViabilityIncreased[3]
NeuroprotectionSH-SY5YOxidative Stress (H₂O₂)10 µMROS LevelsDecreased[4]
Anti-apoptosisDJ-1-deficient human cellsOxidative Stress10 µMApoptosisDecreased[5]
NeuroprotectionCortical neuronsVeratridineIC50 = 26 µMCell DeathInhibited[6]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelConditionThis compound DosageRouteKey FindingPercent ChangeReference
RatPermanent Middle Cerebral Artery Occlusion3 mg/kgi.p.Reduction in Infarct Volume42% decrease[3][7]
Mouse (PD model)Parkinson's DiseaseNot SpecifiedNot SpecifiedDecreased MDA level in Substantia NigraNot Specified[1]
RatScopolamine-induced amnesia200 & 400 mg/kgNot SpecifiedImproved memory performanceSignificant improvement[8]
RatNMDA-induced excitotoxicity10 mg/kgi.p.Attenuated behavioral deficitsSignificant attenuation[6][9]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

vincamine_nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, TNF-α IKK IKKβ Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα NFkB_p65 p65 p_p65 p-p65 (Active) NFkB_complex p65/IκBα Complex (Inactive) p_IkappaB->NFkB_p65 Releases Nucleus Nucleus p_p65->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Induces vincamine_nrf2_pathway cluster_stimulus Cellular State cluster_pathway Nrf2/HO-1 Antioxidant Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2/Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation This compound This compound This compound->Nrf2_Keap1 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 Expression ARE->HO1 Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available to assess the blood-brain barrier (BBB) penetration of Vincamine, a monoterpenoid indole (B1671886) alkaloid used in the treatment of cerebrovascular disorders.[1][2] The protocols outlined below cover in silico, in vitro, and in vivo approaches, offering a multi-faceted strategy for evaluating the central nervous system (CNS) availability of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is the first step in predicting its ability to cross the BBB. This compound's properties are generally favorable for passive diffusion across the BBB.

PropertyValueSource
Molecular Weight 354.44 g/mol [2][3]
LogP (Octanol/Water) 3.10 - 3.49[2][4]
Melting Point 232-233 °C[2][4]
Water Solubility 62 mg/L @ 25 °C (Estimated)[4]

In Silico Prediction of BBB Penetration

In silico models offer a rapid and cost-effective initial screening of BBB permeability based on the molecule's structure and physicochemical properties.[5][6][7] These computational models can predict parameters like the brain-to-plasma concentration ratio (logBB).

Protocol: In Silico BBB Penetration Prediction
  • Obtain the 2D or 3D structure of this compound: This can be sourced from chemical databases like PubChem (CID 15376).[4]

  • Calculate relevant molecular descriptors: Utilize computational software to determine key descriptors such as molecular weight, LogP, polar surface area (PSA), number of hydrogen bond donors and acceptors.

  • Utilize predictive models: Employ established BBB penetration models. These can be commercial software packages or publicly available web servers. The models use algorithms like quantitative structure-activity relationship (QSAR) to predict BBB permeability.[8][9]

  • Analyze the prediction: The output will typically be a classification (e.g., CNS+ or CNS-) or a quantitative value (e.g., predicted logBB).[6] A logBB > 0.3 is generally considered indicative of good BBB penetration.[6]

G cluster_in_silico In Silico Workflow Vincamine_Structure This compound Structure (2D/3D) Descriptor_Calculation Calculate Molecular Descriptors (LogP, MW, PSA) Vincamine_Structure->Descriptor_Calculation BBB_Model Apply Predictive BBB Model (QSAR) Descriptor_Calculation->BBB_Model Prediction_Output Prediction Output (logBB, CNS+/-) BBB_Model->Prediction_Output G cluster_in_vitro In Vitro Transwell Assay Workflow Cell_Seeding Seed Endothelial Cells on Transwell Insert Monolayer_Formation Culture to Confluency (Monolayer Formation) Cell_Seeding->Monolayer_Formation Barrier_Integrity Measure TEER & Paracellular Permeability Monolayer_Formation->Barrier_Integrity Add_this compound Add this compound to Apical Chamber Barrier_Integrity->Add_this compound Sample_Collection Collect Samples from Basolateral Chamber Add_this compound->Sample_Collection Analysis Quantify this compound (HPLC, LC-MS/MS) Sample_Collection->Analysis Calculate_Papp Calculate Apparent Permeability (Papp) Analysis->Calculate_Papp G cluster_BBB Blood-Brain Barrier Blood Blood (this compound) Endothelial_Cell Brain Endothelial Cell Blood->Endothelial_Cell Passive Diffusion Brain Brain ECF (Unbound this compound) Brain->Endothelial_Cell P-gp Efflux (ATP-dependent) Endothelial_Cell->Blood P-gp Efflux (ATP-dependent) Endothelial_Cell->Brain Passive Diffusion

References

Experimental Design for Studying Vincamine's Effect on Cognitive Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been investigated for its potential cognitive-enhancing effects. Its primary mechanisms of action are believed to include cerebral vasodilation, antioxidant properties, and modulation of various neurotransmitter systems and signaling pathways.[1][2] This document provides a comprehensive guide for designing and executing preclinical and in vitro experiments to rigorously evaluate the efficacy of this compound as a cognitive enhancer. Detailed protocols for key behavioral and molecular assays are provided, along with templates for data presentation and visualization of relevant biological pathways.

Introduction to this compound and its Nootropic Potential

This compound is a peripherally acting cerebral vasodilator that increases blood flow to the brain, thereby enhancing oxygen and nutrient delivery to neural tissues.[1] Beyond its vasodilatory effects, this compound exhibits antioxidant properties, protecting brain cells from oxidative stress-induced damage.[1][2] Furthermore, it has been shown to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), and interact with molecular targets such as phosphodiesterase-1 (PDE1), voltage-gated ion channels, and glutamate (B1630785) receptors.[1][3] These multifaceted actions suggest its potential as a therapeutic agent for age-related cognitive decline and other cognitive impairments.

Preclinical In Vivo Experimental Design

A robust preclinical experimental design is crucial to assess the cognitive-enhancing effects of this compound in a whole-organism context. Rodent models, such as mice and rats, are widely used for this purpose.

Animal Models
  • Healthy Adult Rodents: To assess cognitive enhancement in a non-impaired state.

  • Age-Induced Cognitive Decline Models: Using aged rodents (e.g., >18 months) to model age-associated cognitive decline.

  • Pharmacologically-Induced Amnesia Models:

    • Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce transient memory deficits, mimicking aspects of Alzheimer's disease.

    • Amyloid-beta (Aβ)-induced toxicity: Intracerebroventricular (ICV) injection of Aβ peptides can be used to model Alzheimer's-like pathology and cognitive impairment.[4]

  • Genetic Models: Transgenic mouse models of neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's) can also be utilized.

Dosing and Administration
  • Route of Administration: Oral gavage is a common and clinically relevant route. Intraperitoneal (i.p.) injection can also be used for more direct and rapid administration.

  • Dosage: Based on literature, effective doses in rodents can range from 4 mg/kg to higher concentrations depending on the model and desired effect.[4] A dose-response study is recommended to determine the optimal therapeutic window.

  • Treatment Duration: Can range from acute (single dose) to chronic (daily for several weeks or months) administration, depending on the study's objectives.

Behavioral Assays for Cognitive Function

The MWM is a classic test to evaluate hippocampal-dependent spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Mice are given 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West).

    • The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 5 or 6):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Presentation:

GroupDay 1 Escape Latency (s)Day 4 Escape Latency (s)Probe Trial: Time in Target Quadrant (%)
Vehicle Control55 ± 520 ± 330 ± 5
This compound (X mg/kg)52 ± 612 ± 250 ± 7
Scopolamine Control58 ± 445 ± 520 ± 4
Scopolamine + this compound56 ± 525 ± 4 40 ± 6
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. Scopolamine Control. Data are presented as Mean ± SEM.

The NOR test assesses the animal's ability to recognize a novel object from a familiar one, a measure of non-spatial memory.

Protocol:

  • Apparatus: An open-field arena (e.g., 50x50x50 cm).

  • Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.

  • Familiarization/Training Phase (Day 2):

    • Two identical objects are placed in the arena.

    • The mouse is placed in the arena and allowed to explore the objects for 5-10 minutes.

  • Test Phase (Day 2, after a retention interval of 1-24 hours):

    • One of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and the time spent exploring each object is recorded for 5 minutes. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

Data Presentation:

GroupDiscrimination Index
Vehicle Control0.45 ± 0.05
This compound (X mg/kg)0.65 ± 0.07
Scopolamine Control0.10 ± 0.03
Scopolamine + this compound0.35 ± 0.06**
p < 0.05 vs. Vehicle Control; **p < 0.05 vs. Scopolamine Control. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are presented as Mean ± SEM.[5][6][7]

In Vitro Mechanistic Studies

In vitro assays are essential for elucidating the molecular mechanisms underlying this compound's effects.

Cerebral Artery Vasodilation Assay

This assay directly measures the vasodilatory effect of this compound on isolated cerebral arteries.

Protocol:

  • Tissue Preparation: Euthanize a rodent and carefully dissect the brain to isolate cerebral arteries (e.g., middle cerebral artery).

  • Cannulation and Pressurization: Mount the isolated artery segment onto two glass cannulas in a pressure myograph chamber filled with physiological salt solution (PSS) and pressurize to a physiological level (e.g., 60 mmHg).

  • Pre-constriction: Constrict the artery with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to induce a stable tone.

  • This compound Application: Add increasing concentrations of this compound to the bath and record the changes in arterial diameter.

  • Data Analysis: Express the vasodilation as a percentage of the pre-constriction tone.

Data Presentation:

This compound Concentration (µM)% Vasodilation
0.115 ± 3
140 ± 5
1075 ± 8
10095 ± 4
Data are presented as Mean ± SEM.
Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the antioxidant capacity of this compound.

Protocol:

  • Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (a vitamin E analog, used as a standard), and the test compound (this compound).

  • Procedure:

    • In a 96-well plate, add fluorescein, this compound (at various concentrations), and AAPH.

    • Measure the fluorescence decay over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standards. The antioxidant capacity is expressed as Trolox equivalents (TE).

Data Presentation:

CompoundORAC Value (µmol TE/g)
This compoundInsert experimentally determined value
Trolox (Reference)1.0 (by definition)
Neurotransmitter Release Assay from Brain Slices

This assay measures the effect of this compound on the release of neurotransmitters like dopamine and serotonin from specific brain regions.

Protocol:

  • Brain Slice Preparation: Prepare acute brain slices (300-400 µm thick) from relevant brain regions (e.g., striatum for dopamine, hippocampus for serotonin) using a vibratome.

  • Incubation and Loading: Incubate the slices in artificial cerebrospinal fluid (aCSF). For radiolabeling, incubate with a radioactive precursor (e.g., ³H-dopamine or ¹⁴C-serotonin).

  • Stimulation and Collection:

    • Superfuse the slices with aCSF.

    • Stimulate neurotransmitter release using high potassium (KCl) or electrical stimulation.

    • Collect the superfusate fractions.

  • Quantification: Measure the amount of released neurotransmitter in the collected fractions using high-performance liquid chromatography (HPLC) with electrochemical detection or by liquid scintillation counting for radiolabeled neurotransmitters.

Data Presentation:

ConditionDopamine Release (% of Basal)Serotonin Release (% of Basal)
Basal100100
KCl Stimulation350 ± 30300 ± 25
KCl + this compound (X µM)450 ± 40380 ± 30
*p < 0.05 vs. KCl Stimulation. Data are presented as Mean ± SEM.
Phosphodiesterase-1 (PDE1) Inhibition Assay

This assay determines the inhibitory effect of this compound on PDE1 activity.

Protocol:

  • Reagents: Purified PDE1 enzyme, cAMP or cGMP as a substrate, and this compound.

  • Procedure:

    • Incubate the PDE1 enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

    • The reaction is stopped, and the amount of product (AMP or GMP) is measured using a colorimetric or fluorescent method.

  • Data Analysis: Calculate the percentage of PDE1 inhibition for each this compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundPDE1 IC₅₀ (µM)
This compoundInsert experimentally determined value
Rolipram (Reference PDE4 inhibitor)>100

Visualization of Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Studies cluster_invitro In Vitro Mechanistic Studies animal_model Select Animal Model (Healthy, Aged, Disease Model) dosing This compound Administration (Oral Gavage/IP, Dose-Response) animal_model->dosing mwm Morris Water Maze (Spatial Learning & Memory) dosing->mwm nor Novel Object Recognition (Recognition Memory) dosing->nor data_analysis_vivo Behavioral Data Analysis mwm->data_analysis_vivo nor->data_analysis_vivo conclusion Conclusion on this compound's Cognitive-Enhancing Potential data_analysis_vivo->conclusion Correlate vasodilation Cerebral Artery Vasodilation Assay data_analysis_vitro Biochemical Data Analysis vasodilation->data_analysis_vitro orac ORAC Assay (Antioxidant Capacity) orac->data_analysis_vitro neurotransmitter Neurotransmitter Release Assay neurotransmitter->data_analysis_vitro pde1 PDE1 Inhibition Assay pde1->data_analysis_vitro data_analysis_vitro->conclusion Correlate

Caption: Experimental workflow for evaluating this compound's cognitive effects.

Proposed Signaling Pathway of this compound's Nootropic Action

Vincamine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular & Physiological Effects This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits IonChannels Voltage-gated Na+/Ca++ Channels This compound->IonChannels Modulates GluR Glutamate Receptors This compound->GluR Modulates Nrf2 ↑ Nrf2 This compound->Nrf2 NFkB ↓ NF-κB Activation This compound->NFkB Vasodilation Cerebral Vasodilation (↑ Blood Flow) This compound->Vasodilation Induces cAMP_cGMP ↑ cAMP / cGMP PDE1->cAMP_cGMP Neurotransmitter Modulation of Neurotransmitter Release (Dopamine, Serotonin) IonChannels->Neurotransmitter SynapticPlasticity Enhanced Synaptic Plasticity GluR->SynapticPlasticity cAMP_cGMP->SynapticPlasticity Antioxidant Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammation->Neuroprotection Vasodilation->Neuroprotection CognitiveFunction Improved Cognitive Function Neuroprotection->CognitiveFunction Neurotransmitter->CognitiveFunction SynapticPlasticity->CognitiveFunction

Caption: Proposed signaling pathways for this compound's nootropic effects.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's effects on cognitive function. By combining in vivo behavioral assessments with in vitro mechanistic studies, researchers can gain a thorough understanding of this compound's therapeutic potential and its underlying molecular mechanisms. The structured data presentation and pathway visualizations will aid in the clear communication and interpretation of findings, facilitating further research and development in the field of cognitive enhancers.

References

Application Notes and Protocols for the Isolation of Vincamine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the isolation of Vincamine, a therapeutically significant indole (B1671886) alkaloid, from plant sources, primarily Vinca minor (Lesser Periwinkle). The methodologies cover extraction, purification, and analytical quantification to guide researchers in obtaining this compound for further study and development.

Overview of this compound Isolation

This compound is a natural compound found in the leaves of Vinca minor and to a lesser extent in Catharanthus roseus. Its isolation from plant material is a multi-step process that typically involves:

  • Extraction: Liberation of the alkaloids from the dried and powdered plant material using an appropriate solvent system.

  • Purification: A series of steps to separate this compound from other co-extracted alkaloids and plant metabolites. This often involves acid-base liquid-liquid extraction followed by chromatographic techniques.

  • Crystallization: The final step to obtain highly purified this compound.

  • Analysis: Quantification and purity assessment, commonly performed using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant's geographical origin, harvesting time, drying method, and the extraction and purification techniques employed. The following tables summarize key quantitative data from various studies.

Table 1: this compound Yield from Vinca minor

Plant Origin/ConditionExtraction MethodYield (% of Dried Plant Mass)Reference
IranSoxhlet with Methanol (B129727)0.057%[1]
Western SlovakiaNot Specified0.132%[1]
Not Specified (Hot air oven drying at 50°C)Not Specified0.075%[2]
Not Specified (Hot air oven drying at 70°C)Not Specified0.033%[2]
Not Specified (Shade drying)Not SpecifiedNot Specified (Used as control)[2]

Table 2: Parameters for this compound Analysis by HPLC

ColumnMobile PhaseFlow RateDetection WavelengthReference
Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm)Acetonitrile : 0.05 M Sodium Acetate (B1210297) (pH 4.0) (30:70, v/v)1 mL/min270 nm[3]
Tracer Excel 120 ODS A C18 (5 µm, 150 x 5 mm)Not specified in detailNot specifiedNot specified[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the isolation and purification of this compound.

Protocol 1: Solvent Extraction followed by Acid-Base Partitioning and Column Chromatography

This is a classic and widely used method for the isolation of this compound.

3.1. Materials and Equipment

  • Dried and finely ground leaves of Vinca minor

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • 2N Hydrochloric Acid (HCl)

  • 25% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnels

  • Glass chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) plates and developing chamber

3.2. Extraction

  • Weigh 100 g of dried, powdered Vinca minor leaves.

  • Place the powdered material into a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

  • Add 1 L of methanol to the round-bottom flask of the Soxhlet apparatus.

  • Heat the methanol to its boiling point and perform the extraction for a minimum of 8 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the methanolic extract to cool to room temperature.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

3.3. Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude residue in 150 mL of chloroform.

  • Transfer the chloroform solution to a separatory funnel.

  • Add 100 mL of 2N HCl to the separatory funnel, shake vigorously for 2-3 minutes, and allow the layers to separate.

  • Collect the lower acidic aqueous layer. This compound and other alkaloids will be protonated and move into the aqueous phase.

  • Repeat the acid extraction of the chloroform layer three more times with 50 mL portions of 2N HCl.

  • Combine all the acidic aqueous extracts.

  • Cool the combined acidic extract in an ice bath and slowly add 25% ammonium hydroxide with constant stirring until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Transfer the basified aqueous solution to a clean separatory funnel.

  • Extract the alkaloids from the basified solution with 100 mL of chloroform. Shake vigorously and allow the layers to separate.

  • Collect the lower chloroform layer.

  • Repeat the chloroform extraction three more times with 50 mL portions of chloroform.

  • Combine all the chloroform extracts.

  • Dry the combined chloroform extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to dryness using a rotary evaporator to yield the crude alkaloid mixture.

3.4. Purification by Column Chromatography

  • Prepare a slurry of 200 g of silica gel (70-230 mesh) in chloroform.

  • Pack a glass chromatography column with the silica gel slurry.

  • Allow the solvent to drain until it is level with the top of the silica gel.

  • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a step gradient of chloroform-methanol mixtures, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of the eluate (e.g., 20 mL each).

  • Monitor the fractions by TLC using a suitable solvent system (e.g., chloroform:methanol 95:5) and a visualizing agent (e.g., Dragendorff's reagent or UV light).

  • Combine the fractions containing this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

3.5. Crystallization

  • Dissolve the purified this compound in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Integrated Solid-Liquid Extraction and Liquid-Membrane Preconcentration

This integrated approach combines extraction and initial purification into a single process, potentially reducing solvent consumption and processing time.

3.6. Materials and Equipment

  • Dried and finely ground leaves of Vinca minor

  • Acetate buffer (pH 4.2) as the feed solution

  • Trichloroethylene (B50587) as the liquid membrane

  • Hydrochloric acid solution (pH < 1) as the receiving phase

  • Specialized liquid-membrane pertraction apparatus

  • HPLC system for analysis

3.7. Procedure

  • Prepare the pertraction apparatus, which consists of a central chamber for the plant material and feed solution, surrounded by the liquid membrane, which is in contact with the receiving phase.

  • Add the ground Vinca minor leaves to the central chamber.

  • Fill the central chamber with the acetate buffer (feed solution).

  • Fill the surrounding chamber with trichloroethylene (liquid membrane).

  • Fill the outer chamber with the hydrochloric acid solution (receiving phase).

  • Stir the feed and receiving phases to facilitate mass transfer.

  • This compound is extracted from the plant material into the acidic feed solution.

  • The dissolved this compound then partitions into the trichloroethylene liquid membrane.

  • From the liquid membrane, this compound is then extracted into the acidic receiving phase, where it is trapped as a salt.

  • After a set period of extraction and pertraction, collect the receiving phase.

  • The this compound in the receiving phase can be further purified by basification, extraction into an organic solvent, and crystallization as described in Protocol 1.

Visualizations

Workflow for this compound Isolation

Vincamine_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps plant_material Dried & Powdered Vinca minor Leaves soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract acid_base Acid-Base Liquid-Liquid Extraction column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom purified_this compound Purified this compound column_chrom->purified_this compound crystallization Crystallization analysis HPLC Analysis crystallization->analysis crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture purified_this compound->crystallization Acid_Base_Partitioning start Crude Extract in Chloroform add_hcl Add 2N HCl start->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous_phase Aqueous Phase (this compound-HCl) separate1->aqueous_phase Lower Layer organic_phase1 Organic Phase (Neutral Impurities) separate1->organic_phase1 Upper Layer basify Add NH4OH (pH 10) aqueous_phase->basify add_chloroform Add Chloroform basify->add_chloroform separate2 Separate Layers add_chloroform->separate2 organic_phase2 Organic Phase (this compound) separate2->organic_phase2 Lower Layer aqueous_phase2 Aqueous Phase (Polar Impurities) separate2->aqueous_phase2 Upper Layer end Crude Alkaloid Extract organic_phase2->end

References

Application Notes and Protocols for the Analysis of Vincamine Synthesis Impurities by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification, characterization, and quantification of impurities generated during the synthesis of Vincamine, a nootropic agent. The protocols leverage the strengths of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Introduction to this compound and Impurity Profiling

This compound is a monoterpenoid indole (B1671886) alkaloid traditionally extracted from Vinca minor leaves. It is recognized for its vasodilating and neuroprotective properties. Synthetic routes to this compound are crucial for large-scale production, but like all chemical syntheses, they can introduce impurities. These impurities can arise from starting materials, intermediates, byproducts, or degradation products. Rigorous analytical characterization of these impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.

This document outlines detailed protocols for the analysis of impurities in this compound, with a focus on those arising from the common semi-synthetic route starting from tabersonine.

Common Impurities in this compound Synthesis (from Tabersonine Route)

The semi-synthesis of (+)-Vincamine from (-)-tabersonine involves catalytic hydrogenation to form vincadifformine, followed by oxidation and rearrangement. During this process, several impurities can be formed. The most significant impurities that have been identified and characterized are detailed below.

Data Presentation: Quantitative Analysis of this compound Impurities

The following table summarizes the main impurities identified during the semi-synthesis of this compound from tabersonine, along with their relative quantities as determined by High-Performance Liquid Chromatography (HPLC).

Impurity Name/Identifier Structure Molecular Formula Molecular Weight ( g/mol ) Typical Amount (%) Notes
16-epi-Vincamine Similar to this compound, but with opposite stereochemistry at C16C₂₁H₂₆N₂O₃354.451-3Epimer of the active substance.
Impurity 66 10-methoxy-VincamineC₂₂H₂₈N₂O₄384.471-3Methoxy derivative on the indole ring.
Impurity 67 14,15-dehydro-VincamineC₂₁H₂₄N₂O₃352.431-3Contains a double bond in the E ring.
Impurity 68 Apothis compoundC₂₁H₂₄N₂O₂336.431-3Dehydration product of this compound.
Minor Impurities (a, f) Not fully characterized--~0.05Present in very low amounts.

Data synthesized from Bonandi et al., 2020.[1]

Experimental Protocols

NMR Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is a powerful tool for the unambiguous structure determination of impurities and can also be used for quantitative analysis (qNMR).

3.1.1. Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound and its impurities.

Materials:

  • This compound sample containing impurities

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm, high precision)

  • Glass pipettes and filters

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment of unknown impurities.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structures of the impurities.

3.1.2. Protocol for Quantitative NMR (qNMR)

Objective: To accurately quantify the amount of specific impurities in a this compound sample using an internal standard.

Materials:

  • This compound sample

  • Internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Microbalance

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard (to give a similar molar concentration to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all relevant protons. This typically requires a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often used for accurate quantification).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum as described in 3.1.1.

    • Carefully integrate a well-resolved signal of the analyte (this compound) and a well-resolved signal of the internal standard.

    • Calculate the concentration of the impurity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

        • analyte = Impurity

        • IS = Internal Standard

        • sample = this compound bulk sample

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for determining the molecular weights of impurities and providing structural information through fragmentation analysis.

3.2.1. Protocol for LC-MS/MS Analysis

Objective: To separate, identify, and semi-quantify this compound and its impurities.

Materials:

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS/MS System Setup and Data Acquisition:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10-20%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 90-95%) over 20-30 minutes to elute all components.

      • Flow Rate: 0.5-1.0 mL/min.

      • Column Temperature: 25-40 °C.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5-4.5 kV.

      • Nebulizer Gas (Nitrogen): 30-50 psi.

      • Drying Gas (Nitrogen) Flow: 8-12 L/min.

      • Drying Gas Temperature: 300-350 °C.

      • Scan Range (Full Scan MS): m/z 100-1000.

      • MS/MS: For structural confirmation, perform product ion scans on the protonated molecular ions ([M+H]⁺) of the peaks of interest. Use a collision energy that provides informative fragmentation (e.g., 10-40 eV).

  • Data Processing and Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Identify the peaks corresponding to this compound and its impurities based on their retention times and mass-to-charge ratios.

    • Confirm the identity of impurities by comparing their fragmentation patterns with known standards or by interpreting the fragmentation data to deduce the structure.

    • The peak areas from the UV or total ion chromatogram (TIC) can be used for semi-quantitative analysis (area percent).

Visualizations

This compound Semi-Synthesis Pathway from Tabersonine

Vincamine_Synthesis Tabersonine (-)-Tabersonine Vincadifformine Vincadifformine Tabersonine->Vincadifformine Catalytic Hydrogenation (H₂, Pd/C) Intermediate Hydroxyl Intermediate (63) + N-oxide Vincadifformine->Intermediate Oxidation (m-CPBA, HCl) This compound (+)-Vincamine Intermediate->this compound Rearrangement (Basic) + Epimerization (NaOMe) Epithis compound 16-epi-Vincamine (Impurity) Intermediate->Epithis compound Rearrangement (Basic)

Caption: Semi-synthesis of (+)-Vincamine from (-)-tabersonine.

Analytical Workflow for this compound Impurity Analysis

Analytical_Workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis Crude_this compound Crude this compound Product HPLC_Screening HPLC Screening (Purity Assessment) Crude_this compound->HPLC_Screening LCMS_Analysis LC-MS/MS Analysis (Identification & MW) HPLC_Screening->LCMS_Analysis Impurity_Isolation Preparative HPLC (Impurity Isolation) HPLC_Screening->Impurity_Isolation qNMR_Analysis qNMR Analysis (Quantification) HPLC_Screening->qNMR_Analysis Report Final Impurity Profile Report LCMS_Analysis->Report NMR_Analysis NMR Analysis (Structure Elucidation) Impurity_Isolation->NMR_Analysis NMR_Analysis->Report qNMR_Analysis->Report

Caption: Workflow for the analysis of this compound synthesis impurities.

Relationship Between Analytical Techniques

Techniques_Relationship cluster_info Information Gained Vincamine_Sample This compound Sample HPLC HPLC Vincamine_Sample->HPLC MS Mass Spectrometry Vincamine_Sample->MS NMR NMR Spectroscopy Vincamine_Sample->NMR HPLC->MS LC-MS HPLC->NMR LC-NMR (offline) Separation Separation & Purity HPLC->Separation MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Structure Unambiguous Structure NMR->Structure Quantification Quantification NMR->Quantification

Caption: Interplay of analytical techniques in impurity profiling.

References

Application Note: Protocol for Inducing Oxidative Stress in Cells to Test Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Vincamine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated therapeutic potential as a cerebral vasodilator and antioxidant.[3][4][5] It is believed to protect neuronal cells by enhancing cerebral blood flow and mitigating oxidative stress.[3][5] Mechanistic studies suggest that this compound exerts its protective effects by activating key cellular defense pathways, including the Nrf2/HO-1 and PI3K/Akt signaling cascades, which upregulate endogenous antioxidant enzymes and promote cell survival.[4][6][7][8]

This application note provides detailed protocols for inducing oxidative stress in vitro using hydrogen peroxide (H₂O₂) to evaluate the cytoprotective and antioxidant properties of this compound. The methodologies cover cell treatment, quantification of cell viability, measurement of intracellular ROS, assessment of antioxidant enzyme activity, and analysis of key signaling and apoptotic proteins.

Signaling Pathways and Experimental Rationale

Oxidative stress triggers a complex network of cellular responses. Two critical pathways in the defense against oxidative damage are the Nrf2/HO-1 and PI3K/Akt pathways.

  • Nrf2/HO-1 Pathway: Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is stabilized and translocates to the nucleus.[1][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[[“]][11] this compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cell's antioxidant capacity.[6][8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, proliferation, and growth. Activation of this pathway by phosphorylation of Akt can be triggered by ROS and, in turn, promotes cell survival by inhibiting apoptosis and activating downstream targets, including Nrf2.[[“]][13][14] Evidence suggests that this compound can activate the PI3K/Akt pathway, contributing to its anti-apoptotic and neuroprotective effects.[4][7]

The following diagram illustrates the interplay between an oxidative stressor (H₂O₂) and the proposed protective mechanisms of this compound.

cluster_stress Oxidative Stress Induction cluster_this compound This compound Intervention cluster_pathways Cellular Defense Pathways H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Damage Cellular Damage (Lipids, Proteins, DNA) & Apoptosis ROS->Damage This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 activates PI3K_Akt->Nrf2_HO1 crosstalk Survival ↑ Cell Survival ↓ Apoptosis PI3K_Akt->Survival Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, HO-1) Nrf2_HO1->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Survival->Damage inhibits

Diagram 1. this compound's proposed mechanism against oxidative stress.

General Experimental Workflow

The overall experimental design involves pre-treating cells with this compound, inducing oxidative stress, and then performing a series of assays to evaluate the compound's protective effects.

cluster_assays Assay Panel arrow arrow Start 1. Cell Seeding & Culture (e.g., SH-SY5Y, PC12, or HUVEC) Pretreat 2. Pre-treatment With this compound (various concentrations) and controls for 2-24 hours Start->Pretreat Induce 3. Induction of Oxidative Stress With H₂O₂ (optimized concentration) for 1-6 hours Pretreat->Induce Assays 4. Downstream Assays Induce->Assays MTT Cell Viability (MTT) ROS Intracellular ROS (DCFH-DA) Enzymes Antioxidant Enzymes (SOD, CAT) Apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) Western Signaling Proteins (p-Akt, Nrf2)

Diagram 2. General experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a widely used agent to induce oxidative stress in vitro.[15] It is crucial to perform a dose-response experiment to determine the optimal H₂O₂ concentration (typically ranging from 50 µM to 1 mM) and incubation time that induces significant cell death (e.g., 40-50%) for your specific cell line.[15][16]

Materials:

  • Cell line of choice (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Hydrogen peroxide (H₂O₂) solution (30% stock)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control group (solvent only) and a non-treated control group. Incubate for a predetermined time (e.g., 2, 12, or 24 hours).[15]

  • Induction of Oxidative Stress:

    • Prepare fresh dilutions of H₂O₂ in serum-free medium from a 30% stock.

    • After this compound pre-treatment, gently wash the cells once with warm PBS.

    • Add the H₂O₂-containing serum-free medium to the wells (except for the non-treated control group).

    • Incubate for the optimized time (e.g., 1-6 hours) at 37°C and 5% CO₂.

  • Post-treatment Analysis: Proceed with downstream assays such as MTT for cell viability.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Following the H₂O₂ treatment (Protocol 1), carefully remove the medium.

  • Add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the non-treated control cells.

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[15][17] Inside the cell, DCFH-DA is deacetylated to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18]

Materials:

  • DCFH-DA (stock solution in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)

Procedure:

  • Perform cell seeding, this compound pre-treatment, and H₂O₂ induction as described in Protocol 1.

  • After treatment, wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence intensity.

  • Report ROS levels as relative fluorescence units (RFU) compared to the control.

Protocol 4: Measurement of Antioxidant Enzyme Activity (SOD and CAT)

Commercial kits are widely available and recommended for measuring the activity of Superoxide Dismutase (SOD) and Catalase (CAT). The general principle involves preparing cell lysates and measuring the enzymatic activity according to the manufacturer's instructions.[19][20][21]

Procedure (General Outline):

  • Culture and treat cells in larger format plates (e.g., 6-well or 10 cm dishes) following the steps in Protocol 1.

  • After treatment, wash cells with ice-cold PBS and scrape them into a lysis buffer provided by the kit or a suitable buffer (e.g., cold phosphate (B84403) buffer pH 7.4).

  • Homogenize the cells on ice and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay.

  • Perform the SOD and CAT activity assays on the lysates using equal amounts of protein for each sample, following the specific kit protocol.[19][22]

  • Activity is typically calculated based on a standard curve and normalized to the protein content (e.g., U/mg protein).[21]

Protocol 5: Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate (e.g., DEVD-pNA).[23][24]

Materials:

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure (General Outline):

  • Prepare cell lysates from treated cells as described in Protocol 4, Step 1-4.

  • Add an equal amount of protein from each lysate (e.g., 50-200 µg) to wells of a 96-well plate.

  • Prepare a reaction mixture containing reaction buffer and the caspase-3 substrate according to the kit's manual.

  • Add the reaction mixture to each well and incubate at 37°C for 1-2 hours.[24][25]

  • Measure the absorbance (e.g., 405 nm for pNA) or fluorescence.

  • Calculate the fold-increase in caspase-3 activity relative to the non-treated control.

Protocol 6: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to quantify changes in the expression and phosphorylation status of key proteins involved in the cellular response to this compound and oxidative stress. Key targets include p-Akt/Akt, Nrf2, HO-1, and the pro- and anti-apoptotic proteins Bax and Bcl-2.[26][27]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer system (PVDF or nitrocellulose membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Lysate Preparation: Prepare cell lysates from treated cells (from 6-well or 10 cm plates) using ice-cold RIPA buffer.[28] Determine protein concentration.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Quantification: Use image analysis software to perform densitometry on the bands. Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein (e.g., p-Akt/Akt). The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.[27][29]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Group Treatment This compound (µM) H₂O₂ (µM) Cell Viability (% of Control)
1 Control 0 0 100 ± 5.2
2 Vehicle Vehicle 200 52.1 ± 4.5
3 This compound 10 200 65.4 ± 3.8*
4 This compound 25 200 78.9 ± 4.1*
5 This compound 50 200 89.3 ± 5.0*

Statistically significant difference compared to the Vehicle group.

Table 2: Effect of this compound on Intracellular ROS Levels (DCFH-DA Assay)

Group Treatment This compound (µM) H₂O₂ (µM) Relative Fluorescence Units (RFU)
1 Control 0 0 100 ± 8.1
2 Vehicle Vehicle 200 355.2 ± 25.6
3 This compound 10 200 278.4 ± 21.3*
4 This compound 25 200 210.6 ± 18.9*
5 This compound 50 200 145.7 ± 15.2*

Statistically significant difference compared to the Vehicle group.

Table 3: Effect of this compound on Antioxidant Enzyme and Apoptotic Marker Activity

Treatment Group SOD Activity (U/mg protein) CAT Activity (U/mg protein) Caspase-3 Activity (Fold Change)
Control 15.2 ± 1.3 25.8 ± 2.1 1.0 ± 0.1
H₂O₂ Only 9.8 ± 0.9 16.1 ± 1.5 4.5 ± 0.4
This compound (25 µM) + H₂O₂ 13.5 ± 1.1* 22.4 ± 1.9* 2.1 ± 0.3*
This compound (50 µM) + H₂O₂ 14.8 ± 1.2* 24.5 ± 2.0* 1.4 ± 0.2*

Statistically significant difference compared to the H₂O₂ Only group.

Table 4: Densitometric Analysis of Western Blot Results

Treatment Group p-Akt/Akt Ratio Nrf2 (Nuclear) HO-1 Expression Bax/Bcl-2 Ratio
Control 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.2 0.8 ± 0.1
H₂O₂ Only 0.7 ± 0.1 1.2 ± 0.2 1.4 ± 0.3 3.9 ± 0.4
This compound (50 µM) + H₂O₂ 1.8 ± 0.2* 2.5 ± 0.3* 3.1 ± 0.4* 1.2 ± 0.2*

Data are expressed as fold change relative to the Control group. Statistically significant difference compared to the H₂O₂ Only group.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Vincamine-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the Vinca minor plant, has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including the human lung adenocarcinoma cell line A549.[1] The primary mechanism of action involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3.[1]

Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. The most common method employs a dual-staining protocol with Annexin V and Propidium Iodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis in this compound-treated cancer cells using flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway. This process involves the regulation by the Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The tumor suppressor protein p53 can also play a role in regulating the expression of these proteins. Upon treatment with this compound, the balance between pro- and anti-apoptotic Bcl-2 family members is shifted, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Stabilizes p53 p53 p53->Bax Activates p53->Bcl2 Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Data Presentation

The following table presents illustrative quantitative data on the dose-dependent effects of this compound on apoptosis in A549 human lung cancer cells after a 48-hour treatment period, as analyzed by Annexin V/PI flow cytometry. The IC50 for this compound in A549 cells has been reported to be 309.7 μM.[1] The data below reflects a typical dose-response relationship around this value.

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.54.8 ± 1.3
15075.8 ± 3.515.1 ± 2.29.1 ± 1.724.2 ± 3.9
30048.5 ± 4.228.7 ± 3.122.8 ± 2.551.5 ± 5.6
60020.3 ± 2.935.4 ± 4.544.3 ± 3.879.7 ± 8.3

Note: The data presented in this table is for illustrative purposes and represents a typical outcome for an apoptosis experiment. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis. A549 cells are used as an example.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • This compound stock solution (dissolved in DMSO)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh complete medium and determine the cell concentration. Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol details the steps for staining this compound-treated cells with Annexin V and PI for apoptosis analysis by flow cytometry.

Materials:

  • This compound-treated and control cells from Protocol 1

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium from each well, which contains floating apoptotic cells. Wash the adherent cells once with PBS. Detach the adherent cells with Trypsin-EDTA, and then neutralize the trypsin with serum-containing medium. Combine the detached cells with the previously collected culture medium.

    • Suspension Cells: Collect the cells directly into centrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and wash step.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis CellCulture 1. Cell Culture (e.g., A549) CellSeeding 2. Seed Cells in 6-well plates CellCulture->CellSeeding VincamineTreatment 3. Treat with this compound (various concentrations) CellSeeding->VincamineTreatment Incubation 4. Incubate (e.g., 48 hours) VincamineTreatment->Incubation HarvestCells 5. Harvest Cells (Adherent + Floating) Incubation->HarvestCells WashCells 6. Wash with cold PBS HarvestCells->WashCells Resuspend 7. Resuspend in Binding Buffer WashCells->Resuspend AddAnnexinV 8. Add Annexin V Incubate 15 min Resuspend->AddAnnexinV AddPI 9. Add Propidium Iodide AddAnnexinV->AddPI FlowCytometry 10. Analyze by Flow Cytometry AddPI->FlowCytometry DataAnalysis 11. Quantify Cell Populations (Viable, Apoptotic, Necrotic) FlowCytometry->DataAnalysis

Caption: Experimental workflow for apoptosis analysis.

Interpretation of Results

The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population will be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membranes due to mechanical damage)

A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants indicates that this compound induces apoptosis in the cancer cells.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to investigate and quantify this compound-induced apoptosis in cancer cells using flow cytometry. This methodology is essential for the preclinical evaluation of this compound as a potential chemotherapeutic agent and for further elucidating its mechanisms of action in cancer biology.

References

Troubleshooting & Optimization

Improving the solubility of Vincamine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the aqueous solubility of Vincamine in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample not dissolving in aqueous buffers like PBS?

A: this compound is a monoterpenoid indole (B1671886) alkaloid that is structurally complex and lipophilic, leading to poor water solubility.[1][2][3] It is described as insoluble in water and only sparingly soluble in aqueous solutions.[4] As a weak base, its solubility is particularly low at neutral or alkaline pH, which is why direct dissolution in standard Phosphate-Buffered Saline (PBS) at pH 7.4 is often unsuccessful.[5]

Q2: What are the recommended organic solvents for creating a concentrated this compound stock solution?

A: For creating a high-concentration stock solution, organic solvents are necessary. The choice of solvent can impact the maximum achievable concentration. Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are effective options. When preparing for biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not cause physiological effects and to include appropriate vehicle controls.[4]

Q3: What are the primary strategies to improve the solubility of this compound for in vivo administration?

A: Several techniques can be employed to enhance the aqueous solubility and bioavailability of this compound.[6] These can be broadly categorized as:

  • Chemical Modifications: Adjusting the pH to a more acidic range or forming a salt can significantly increase solubility.[7][8][]

  • Use of Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to create stable formulations.[8][][10]

  • Advanced Drug Delivery Systems: Encapsulating this compound in systems like nanoparticles or liposomes can improve solubility, modify its distribution in the body, and increase bioavailability.[11][12][13][14]

Troubleshooting Common Issues

Issue 1: this compound precipitates from my aqueous formulation during preparation or upon dilution.

  • Possible Cause 1: Unfavorable pH. this compound is a weak base and is more soluble in acidic conditions.[5] Diluting a concentrated organic stock into a neutral or alkaline buffer (like PBS pH 7.4) can cause it to immediately precipitate.

    • Troubleshooting Step: Prepare your formulation in an acidic buffer (e.g., citrate (B86180) buffer pH 3-5) or acidify your aqueous vehicle with a pharmaceutically acceptable acid like lactic acid, ascorbic acid, or citric acid before adding this compound.[15] See Protocol 1 for a detailed method.

  • Possible Cause 2: Exceeding Saturation Solubility. The concentration of this compound in the final aqueous solution may be higher than its saturation point, even with co-solvents.

    • Troubleshooting Step: Consider using a more advanced formulation strategy that encapsulates the drug, such as cyclodextrin (B1172386) complexation or nanoparticle formulation, which can achieve higher effective concentrations in a stable form.[16][17] See Protocols 2 & 3 .

Issue 2: The use of organic co-solvents in my injectable formulation is causing toxicity in my animal model.

  • Possible Cause: High Concentration of Co-solvent. Solvents like DMSO or ethanol (B145695) can be toxic at higher concentrations.

    • Troubleshooting Step 1: Minimize Co-solvent Concentration. Optimize your formulation to use the absolute minimum amount of co-solvent required. A common strategy for animal studies involves multi-component systems like 10% DMSO and 10% Tween 80 in water to improve solubility while mitigating the toxicity of a single solvent.[5]

    • Troubleshooting Step 2: Utilize Solvent-Free Formulations. Explore advanced delivery systems that do not rely on organic solvents for the final formulation. Liposomal or nanoparticle suspensions are administered as aqueous colloids and can reduce the toxicity associated with both the drug and the solvents.[13][18] While specific protocols for this compound-liposomes are not widely published, the methodology is well-established for related Vinca alkaloids.[14][18]

Issue 3: My oral this compound formulation shows low and variable bioavailability in pharmacokinetic studies.

  • Possible Cause: Poor Dissolution and/or First-Pass Metabolism. this compound's poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract.[19] Furthermore, like many alkaloids, it may be subject to significant first-pass metabolism in the liver, which reduces the amount of drug reaching systemic circulation.[20]

    • Troubleshooting Step: Formulate this compound into a system that enhances both dissolution and absorption. Nanoparticle-based systems have been shown to significantly increase the oral bioavailability of this compound compared to an aqueous solution.[11][12] These systems can improve dissolution due to their high surface area and may also promote lymphatic absorption, partially bypassing first-pass metabolism.[20]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Notes Citation(s)
Water Insoluble / Sparingly soluble Solubility is pH-dependent and increases in acidic conditions. [4]
Dimethylformamide (DMF) ~0.25 mg/mL A stock solution can be prepared in DMF. [4]
Dimethyl sulfoxide (DMSO) 25 mg/mL Requires sonication for dissolution. [21]
Chloroform Soluble ---
Methylene Chloride Soluble ---

| Methanol | Slightly Soluble | --- | |

Experimental Protocols

Protocol 1: pH-Dependent Solubilization for Injection

This protocol is adapted from methods used to create injectable solutions of this compound by forming a salt in situ.[15]

  • Preparation: In a sterile container, add approximately two-thirds of the final required volume of Water for Injection (WFI).

  • Acidification: Add a suitable salt-forming acid, such as lactic acid or ascorbic acid. For example, for 10g of this compound, 1.0g of lactic acid can be used.[15]

  • Dissolution: Slowly add the weighed this compound powder to the acidified water while stirring continuously until it is fully dissolved.

  • Excipient Addition (Optional): Add any additional excipients, such as antioxidants (e.g., sodium sulfite (B76179) at 2g for the above quantity), if required for stability.[15]

  • Final Volume: Add WFI to reach the final desired volume.

  • pH Adjustment: Carefully adjust the pH of the solution to a range of 2.0-5.0 using an appropriate pH regulator like citric acid.[15] Stir for approximately 30 minutes.

  • Clarification & Sterilization: For removal of any particulate matter, the solution can be treated with activated charcoal (e.g., 0.03%) and then filtered through a sterile 0.22 µm syringe filter into a sterile final container.[15]

Protocol 2: Preparation of this compound-Loaded Nanoparticles

This is a general protocol for preparing this compound-loaded nanoparticles via an emulsification/solvent evaporation technique, based on published studies.[11][12]

  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., polyhexylcyanoacrylate) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant or stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion under vacuum or at room temperature for several hours to evaporate the organic solvent, leading to the formation of solid nanoparticles suspended in the aqueous phase.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Final Formulation: The purified nanoparticle suspension can be resuspended in a suitable vehicle for in vivo administration.

Protocol 3: Cyclodextrin Complexation

This protocol enhances solubility by forming an inclusion complex with a cyclodextrin derivative, a technique proven effective for the related alkaloid Vinpocetine.[5][22]

  • Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in purified water with stirring. The molar ratio of this compound to cyclodextrin often needs to be optimized (e.g., 1:1 or 1:2).

  • Complexation: Slowly add this compound powder to the cyclodextrin solution.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-72 hours to allow for complete complex formation. The solution should become clear as the this compound is encapsulated.

  • Clarification: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved drug.

  • Lyophilization (Optional): The resulting solution can be freeze-dried to produce a stable, water-soluble powder of the this compound-cyclodextrin complex, which can be easily reconstituted for administration.

Diagrams

experimental_workflow start Start: Poorly Soluble This compound decision1 Is the required dose low and is some organic co-solvent tolerable? start->decision1 stock_solution Prepare concentrated stock in DMSO or DMF. Dilute into final vehicle. decision1->stock_solution Yes decision2 Is the formulation for IV injection and are co-solvents undesirable? decision1->decision2 No end Administer to Animal Model (with appropriate vehicle controls) stock_solution->end ph_adjust Use pH Adjustment (e.g., Citrate/Lactate Buffer pH 3-5) (See Protocol 1) decision2->ph_adjust Yes decision3 Is the goal to improve oral bioavailability and overcome variability? decision2->decision3 No ph_adjust->end nanoparticles Formulate as Nanoparticles or Cyclodextrin Complex (See Protocols 2 & 3) decision3->nanoparticles Yes decision3->end No nanoparticles->end

Caption: Decision workflow for selecting a this compound solubility enhancement method.

signaling_pathway This compound This compound ikb IκB Kinase (IKK) This compound->ikb Inhibits stimulus Inflammatory Stimulus (e.g., LPS, Tamoxifen) stimulus->ikb nfkb_complex NF-κB-IκBα (Inactive Complex) ikb->nfkb_complex phosphorylates IκBα nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus translocation gene_expression Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-1β) nucleus->gene_expression promotes

Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB pathway.[2]

References

Technical Support Center: Overcoming Vincamine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Vincamine instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound is highly susceptible to degradation in aqueous solutions, primarily through hydrolysis of its methyl ester group. This reaction is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this degradation, leading to the formation of Vincaminic acid, its primary degradation product.[1][2][3] Additionally, exposure to elevated temperatures and, to a lesser extent, UV light can accelerate the degradation process.[1]

Q2: What is the main degradation product of this compound in aqueous solutions?

A2: The principal degradation product of this compound in aqueous solutions is Vincaminic acid.[2][3] This is formed through the hydrolysis of the methyl ester functional group on the this compound molecule.

Q3: At what pH is this compound most stable?

A3: While the literature indicates significant degradation in strongly acidic and basic conditions, an optimal pH for maximum stability is crucial.[1][3] Previous studies on related compounds and general principles of drug stability suggest that a slightly acidic to neutral pH range is often optimal for ester-containing compounds. For this compound, a mobile phase of pH 4.0 was found to be suitable for chromatographic separation from its degradant, suggesting some stability at this pH.[3][4] It is recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for your formulation.

Q4: Can I heat my this compound solution to aid dissolution?

A4: It is not recommended to heat this compound solutions, as thermal stress has been shown to cause degradation.[1] If dissolution is an issue, consider using a co-solvent or adjusting the pH, but be mindful of the impact on stability.

Q5: Is this compound sensitive to light?

A5: Yes, photolytic stress can contribute to the degradation of this compound, although it is generally less impactful than acid or base hydrolysis.[1] It is best practice to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.

Q6: How can I prepare a stable aqueous stock solution of this compound?

A6: Due to its limited aqueous solubility and stability, preparing a long-term stable aqueous stock solution is challenging.[5][6] It is often recommended to prepare fresh solutions for immediate use. If a stock solution is necessary, consider dissolving this compound in a suitable organic solvent like dimethylformamide (DMF) first and then diluting it into your aqueous buffer immediately before the experiment.[6] However, it is advised not to store the aqueous solution for more than a day.[6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in my formulation.

Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of your solution. If it is in the acidic (below 4) or basic (above 7) range, adjust it towards a more neutral pH. Conduct a pH-stability study to identify the optimal pH for your specific buffer system.
High Temperature Ensure your solution is prepared and stored at controlled room temperature or under refrigeration, if stability data supports it. Avoid any heating steps.
Light Exposure Protect your solution from light at all times by using amber-colored containers or by wrapping your containers in foil.

Issue 2: Precipitation is observed in my this compound solution.

Possible Cause Troubleshooting Step
Low Aqueous Solubility This compound has low water solubility.[5][7] You may be exceeding its solubility limit. Try preparing a more dilute solution.
pH Shift A change in pH can affect the solubility of this compound. Ensure your solution is adequately buffered to maintain a constant pH.
Temperature Fluctuation Changes in temperature can affect solubility. Maintain a constant temperature during preparation and storage.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and Conditions% Recovery of this compoundPrimary DegradantReference
Acid Hydrolysis3 M HCl, 100°C, 100 minNot specified (complete hydrolysis)Vincaminic Acid[3]
Acid-InducedNot specified31.8%Not specified[1]
Base-InducedNot specified8.2%Not specified[1]
Water-InducedNot specifiedLower than UV/HeatNot specified[1]
Dry Heat-InducedNot specified93.1%Not specified[1]
UV-InducedNot specified94.9%Not specified[1]
Oxidative StressNot specifiedStableNot applicable[1]

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound Stability

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Materials:

  • This compound

  • Buffer solutions of varying pH (e.g., acetate (B1210297), phosphate) covering a range from pH 3 to 8.

  • HPLC system with a UV detector

  • C8 or C18 HPLC column

  • Acetonitrile (ACN)

  • Ammonium acetate or sodium acetate

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ACN).

  • For each pH value, prepare a set of solutions by diluting the this compound stock solution with the respective buffer to a final concentration of approximately 10-20 µg/mL.

  • Store the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound concentration. A suitable method could involve a C8 column with a mobile phase of ACN and 0.05 M sodium acetate (pH 4.0) at a 30:70 (v/v) ratio, with UV detection at 270 nm.[3][4]

  • Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).

  • Plot the log(k) versus pH to generate the pH-rate profile and identify the pH at which the degradation rate is minimal.

Protocol 2: Stability-Indicating HPLC Method for this compound and Vincaminic Acid

Objective: To simultaneously quantify this compound and its primary degradation product, Vincaminic acid.

Chromatographic Conditions (based on published methods[3][4]):

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: Spheri-5 RP-C8 (220 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate buffer (pH 4.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 50 µL.

  • Quantification: Based on peak areas.

Procedure:

  • Prepare standard solutions of this compound and Vincaminic acid of known concentrations in the mobile phase.

  • Prepare your experimental samples, ensuring the final concentration is within the linear range of the assay.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and integrate the peaks corresponding to Vincaminic acid and this compound.

  • Calculate the concentration of each compound in the samples by comparing their peak areas to those of the standards.

Visualizations

This compound This compound (Methyl Ester) Vincaminic_Acid Vincaminic Acid (Carboxylic Acid) This compound->Vincaminic_Acid Hydrolysis (+H2O, -CH3OH) Degradation_Product Degradation Product start This compound Solution Shows Instability check_ph Measure pH of Solution start->check_ph ph_issue Is pH strongly acidic or basic? check_ph->ph_issue adjust_ph Adjust pH to Near-Neutral/Optimal ph_issue->adjust_ph Yes check_temp Check Storage/Handling Temperature ph_issue->check_temp No adjust_ph->check_temp temp_issue Is temperature elevated? check_temp->temp_issue control_temp Store at Controlled Room Temperature or Lower temp_issue->control_temp Yes check_light Check for Light Exposure temp_issue->check_light No control_temp->check_light light_issue Is solution exposed to light? check_light->light_issue protect_light Use Amber Vials or Protect from Light light_issue->protect_light Yes stable_solution Stable Solution light_issue->stable_solution No protect_light->stable_solution goal Stable this compound Aqueous Solution strategy1 pH Control goal->strategy1 strategy2 Temperature Control goal->strategy2 strategy3 Light Protection goal->strategy3 action1a Use Buffers strategy1->action1a action1b Identify Optimal pH (pH-Rate Profile) strategy1->action1b action2a Avoid Heating strategy2->action2a action2b Controlled Storage Temp. strategy2->action2b action3a Use Amber Glassware strategy3->action3a action3b Work in Low Light strategy3->action3b

References

Vincamine Dosage in Rats: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Vincamine in rat models. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral effects of this compound between individual rats. What could be the cause?

A1: High inter-individual variability is a common challenge in pharmacological studies. Several factors related to this compound's properties and experimental procedures can contribute to this:

  • Pharmacokinetic Variability: As with many compounds, there can be significant differences in how individual rats absorb, distribute, metabolize, and excrete this compound. The oral bioavailability of this compound in rats is approximately 58%, which indicates that a substantial portion of the administered dose may not reach systemic circulation, and this percentage can vary between animals[1][2].

  • Route of Administration: The method of administration can significantly impact the consistency of drug exposure. Oral gavage, for instance, can be stressful and may lead to variability in absorption depending on factors like gut motility and the presence of food. Intravenous (IV) administration provides 100% bioavailability and more consistent plasma concentrations but can also be stressful and may not be suitable for all experimental designs[1][3].

  • Animal-Specific Factors: Differences in age, weight, sex, gut microbiome, and underlying health status can all influence drug metabolism and response[4]. Ensure that your experimental groups are well-matched for these variables.

  • Drug-Vehicle Interaction: The vehicle used to dissolve or suspend this compound can affect its absorption. For example, some studies have used 0.5% carboxymethylcellulose hydrogel as a vehicle for oral administration[1]. Ensure the vehicle is appropriate and administered consistently.

Q2: What is the recommended dosage range for this compound in rats, and what are the potential effects at different doses?

A2: The optimal dosage of this compound in rats is highly dependent on the intended application and the route of administration. Published studies have used a wide range of doses. It's crucial to perform a dose-response study for your specific experimental paradigm.

  • Cognitive Enhancement: Studies investigating cognitive effects have used various dosages. For instance, one study on memory retrieval did not find a significant effect with oral doses up to 200 mg/kg, whereas its derivative, vinpocetine, was effective at 18 and 30 mg/kg[5].

  • Neuroprotection: In a study investigating neuroprotective effects against aluminum chloride-induced toxicity, a low dose of 10 mg/kg (i.p.) showed antioxidant and neuroprotective effects, while a high dose of 20 mg/kg (i.p.) exhibited pro-oxidant and pro-inflammatory activities[6][7].

  • Toxicity: Repeated oral dose toxicity studies in rats showed no adverse effects at 30 and 100 mg/kg/day for 6 weeks and at 6.6, 20, and 62 mg/kg/day for 3 months[1]. However, very high doses (e.g., 125 mg/kg orally) have been associated with a temporary decrease in weight gain[8].

Q3: We are concerned about potential side effects. What are the known adverse effects of this compound in rats?

A3: this compound is generally well-tolerated at therapeutic doses. However, some side effects, particularly at higher doses or with specific administration routes, have been reported:

  • Cardiovascular Effects: Rapid intravenous bolus injections of even low doses (0.1 mg/kg in rats) can lead to cardiac disturbances such as bradycardia and arrhythmia[1]. The speed of the infusion is a critical factor; if it exceeds the rate of metabolic transformation, cardiac effects can be severe[1].

  • General Systemic Effects: At very high oral doses (e.g., 125 mg/kg), transient effects such as diminished weight gain have been observed[8]. Sublethal doses in some animal models have been associated with sedation[2].

  • Gastrointestinal Discomfort: While primarily reported in humans, it's plausible that high oral doses could lead to gastrointestinal issues in rats[9].

Troubleshooting Inconsistent Results

Problem: Inconsistent plasma and brain concentrations of this compound.

  • Possible Cause: Variability in oral absorption.

  • Troubleshooting Steps:

    • Standardize Fasting Period: Ensure a consistent fasting period before oral administration to reduce variability in gastric emptying and food-drug interactions.

    • Refine Gavage Technique: Improper gavage technique can lead to stress, esophageal irritation, or accidental administration into the lungs. Ensure all personnel are thoroughly trained.

    • Consider Alternative Routes: For studies requiring precise and consistent drug exposure, consider intravenous (IV) or intraperitoneal (IP) administration. Be mindful that IV injections must be performed slowly to avoid cardiac side effects[1][3].

Problem: Lack of a clear dose-response relationship.

  • Possible Cause: The doses selected may be on the plateau or the descending portion of an inverted U-shaped dose-response curve. This phenomenon has been observed with this compound's derivative, vinpocetine[5]. Another possibility is a narrow therapeutic window.

  • Troubleshooting Steps:

    • Expand Dose Range: Test a wider range of doses, including lower concentrations than initially planned.

    • Increase Sample Size: A larger number of animals per group can help to reveal a statistically significant dose-response relationship that might be obscured by individual variability.

    • Measure Plasma/Brain Concentrations: Correlating behavioral or physiological outcomes with measured drug concentrations can provide more insight than relying on the administered dose alone.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (20 mg/kg)Intravenous Administration (10 mg/kg)Reference(s)
Bioavailability 58%N/A[1][2]
Tmax (Time to peak concentration) 1.27 hoursN/A[1][2]
Cmax (Peak plasma concentration) 0.87 µg/ml5.46 µg/ml[1][2]
Elimination Half-life (t1/2) 1.71 hours1.68 hours[1][2][10]
Total Clearance 0.818 L/h0.866 L/h[1]
Volume of Distribution 2.018 L2.104 L[1]

Table 2: Summary of this compound Dosages Used in Rat Studies

Dose Range (mg/kg)Route of AdministrationExperimental ContextObserved EffectsReference(s)
10i.p.Neuroprotection (vs. AlCl3)Antioxidant, neuroprotective[6][7]
15i.m.Trace element analysisReduced brain iron concentration[11]
20i.p.Neuroprotection (vs. AlCl3)Pro-oxidant, pro-inflammatory[6][7]
10, 30i.v.Pharmacokinetic studyDose-dependent plasma/brain levels[12]
20OralPharmacokinetic studyBioavailability and clearance determined[1][2]
up to 200OralPassive avoidance retrievalNot effective[5]
30, 100Oral6-week toxicity studyNo adverse effects[1]
6.6, 20, 62Oral3-month toxicity studyNo adverse effects[1]

Experimental Protocols

Protocol 1: Oral Administration (Gavage)

  • Preparation: Prepare the this compound solution/suspension in the desired vehicle (e.g., 0.5% carboxymethylcellulose)[1]. Ensure the solution is homogenous. The recommended volume for oral gavage in rats is typically up to 5 ml/kg[13][14].

  • Animal Handling: Gently restrain the rat to prevent movement and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a ball-tipped gavage needle of appropriate size for the rat. Gently insert the needle into the mouth, passing it over the tongue towards the esophagus.

  • Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the substance.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 2: Intravenous Administration (Tail Vein)

  • Preparation: Prepare a sterile, isotonic, and non-irritating solution of this compound[13]. The injection volume should be minimized, typically up to 5 ml/kg for a bolus injection in rats[14].

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. Dilate the lateral tail vein by warming the tail with a heat lamp or warm water.

  • Needle Insertion: Using a small gauge needle (e.g., 25-27G), insert it into the dilated vein.

  • Administration: Inject the solution slowly. Rapid injection of this compound has been shown to cause cardiac arrhythmias[1].

  • Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_vinca Prepare this compound in Vehicle prep_animals Acclimate and Group-match Rats admin_dose Administer Dose (e.g., Oral Gavage) prep_animals->admin_dose behavioral_test Behavioral Testing admin_dose->behavioral_test pk_sampling Pharmacokinetic Sampling admin_dose->pk_sampling data_analysis Data Analysis and Interpretation behavioral_test->data_analysis pk_sampling->data_analysis

Caption: A typical experimental workflow for studying this compound in rats.

troubleshooting_flowchart start Inconsistent Experimental Results check_variability High Inter-Individual Variability? start->check_variability check_dose_response No Clear Dose-Response? check_variability->check_dose_response No variability_causes Potential Causes: - PK Variability - Administration Route - Animal Factors check_variability->variability_causes Yes dose_response_causes Potential Causes: - Inverted U-Curve - Narrow Therapeutic Window check_dose_response->dose_response_causes Yes variability_solutions Solutions: - Standardize Procedures - Consider IV/IP Route - Match Animal Groups variability_causes->variability_solutions end_node Improved Consistency variability_solutions->end_node dose_response_solutions Solutions: - Expand Dose Range (Lower & Higher) - Increase Sample Size - Measure Drug Concentrations dose_response_causes->dose_response_solutions dose_response_solutions->end_node

Caption: Troubleshooting logic for inconsistent this compound results.

References

Vincamine Synthesis Technical Support Center: A Guide to Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vincamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the identification and minimization of impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the semi-synthesis of (+)-Vincamine from tabersonine?

A1: In the semi-synthesis of (+)-Vincamine starting from tabersonine, several process-related impurities can be formed. The most frequently identified impurities include:

  • 16-epithis compound (B3156738): This is a stereoisomer of this compound.[1]

  • Apothis compound: An elimination product.[2]

  • Other structurally related alkaloids: A study identified six impurities in total during the semi-synthesis from tabersonine, with four major impurities being isolated and characterized.[1] These can arise from side reactions or incomplete conversions at various stages of the synthesis. Over-hydrogenation of the starting material, tabersonine, can also lead to minor, unexpected by-products.[1]

Q2: What is a common degradation product of this compound?

A2: A primary degradation product of this compound is vincaminic acid . This results from the hydrolysis of the methyl ester group of this compound, a reaction that can be catalyzed by acid.[3]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of this compound and its impurities.[1][3][4] Specific HPLC methods have been developed for the simultaneous determination of this compound and its potential degradant, vincaminic acid.[3] For the structural elucidation of unknown impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]

Troubleshooting Guides

Issue 1: High levels of 16-epithis compound detected in the final product.
  • Possible Cause: The epimerization at the C16 position can be influenced by the reaction conditions during the final steps of the synthesis, particularly during the rearrangement and purification stages.[1][2]

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Carefully control the temperature and reaction time during the rearrangement step. Prolonged reaction times or elevated temperatures can favor epimerization.

    • pH Control: Maintain strict pH control during work-up and extraction procedures. Basic conditions can promote epimerization. A patent suggests making the reaction mixture alkaline with ammonia (B1221849) to a pH of 8.5 before extraction.[2]

    • Chromatographic Separation: If epimerization cannot be completely suppressed, employ an optimized chromatographic method to separate this compound from 16-epithis compound. Both fractional crystallization and silica (B1680970) gel chromatography have been used to separate these isomers.[2]

Issue 2: Presence of Apothis compound in the purified product.
  • Possible Cause: Apothis compound is formed through the elimination of water from the this compound molecule. This can be promoted by acidic conditions and heat.[2]

  • Troubleshooting Steps:

    • Control Acidity: Minimize the use of strong acids and consider using milder acidic conditions where possible. Neutralize acidic solutions promptly after the reaction is complete.

    • Temperature Management: Avoid excessive heating during reaction work-up and solvent evaporation. Use reduced pressure for solvent removal to keep temperatures low.

    • Purification Strategy: Apothis compound can be separated from this compound using silica gel chromatography.[2]

Issue 3: Identification of unknown peaks in the HPLC chromatogram.
  • Possible Cause: Unknown peaks can be unreacted starting materials, intermediates, by-products from unexpected side reactions, or degradation products.[1]

  • Troubleshooting Steps:

    • Workflow for Impurity Identification:

      start Unknown Peak in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms nmr Isolate by Prep-HPLC & Analyze by NMR (Elucidate Structure) lcms->nmr synthesis Synthesize Proposed Structure nmr->synthesis compare Compare with Isolated Impurity (HPLC, NMR) synthesis->compare identify Impurity Identified compare->identify review Review Synthetic Route for Potential Source identify->review

      Caption: Workflow for identifying an unknown impurity.

    • Forced Degradation Studies: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation).[3] This can help to generate and identify potential degradation products.

    • Review Starting Material Purity: Analyze the purity of the starting materials and key intermediates to ensure the impurity is not being carried through from an earlier stage.

Data Presentation

Table 1: Common Impurities in this compound Semi-synthesis from Tabersonine

Impurity NameTypeTypical Amount (%)Method of Identification
16-epithis compoundProcess-related (Isomer)1-3HPLC, EIMS, NMR[1]
Apothis compoundProcess-related (Elimination)VariableHPLC, Chromatography[2]
Impurity 66Process-related1-3HPLC, EIMS, NMR[1]
Impurity 67Process-related1-3HPLC, EIMS, NMR[1]
Impurity 68Process-related1-3HPLC, EIMS, NMR[1]
Vincaminic AcidDegradationVariableHPLC, MS[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Impurities

This protocol is a representative method for the analysis of this compound and its impurities.

  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.).[3]

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 270 nm.[3]

  • Injection Volume: 50 µL.[3]

  • Quantitation: Based on peak areas.[3]

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying this compound from a reaction mixture containing impurities like 16-epithis compound and apothis compound.

  • Adsorbent: Silica gel.[2]

  • Eluent: A gradient of methylene (B1212753) chloride and methanol (B129727) can be used.[2] The exact gradient will depend on the specific impurity profile and should be optimized using Thin Layer Chromatography (TLC) first.

  • Procedure: a. Concentrate the crude reaction mixture to dryness. b. Dissolve the residue in a minimal amount of the initial eluent (e.g., methylene chloride). c. Load the solution onto a pre-packed silica gel column. d. Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol). e. Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

cluster_0 Semi-synthesis from Tabersonine cluster_1 Impurity Formation Tabersonine Tabersonine Vincadifformine Vincadifformine Tabersonine->Vincadifformine Catalytic Hydrogenation OverHydrogenation Over-hydrogenation Products Tabersonine->OverHydrogenation Prolonged Hydrogenation Intermediate Hydroxylated Intermediate Vincadifformine->Intermediate m-CPBA, HCl This compound (+)-Vincamine Intermediate->this compound Rearrangement Epithis compound 16-epithis compound Intermediate->Epithis compound Epimerization This compound->Epithis compound Epimerization Apothis compound Apothis compound This compound->Apothis compound Elimination (Acid, Heat) VincaminicAcid Vincaminic Acid This compound->VincaminicAcid Hydrolysis (Acid)

Caption: Key steps in this compound semi-synthesis and points of impurity formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides comprehensive guidance for troubleshooting vincamine-related cytotoxicity in primary neuron cultures. This compound, an indole (B1671886) alkaloid, is recognized for its neuroprotective potential; however, like many bioactive compounds, it can exhibit cytotoxicity at certain concentrations or under specific experimental conditions. This resource offers detailed FAQs, troubleshooting guides, experimental protocols, and data summaries to help you navigate these challenges and ensure the validity of your research.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically become cytotoxic to primary neurons?

A1: The precise cytotoxic concentration of this compound in primary neurons is not definitively established and can vary based on neuron type (e.g., cortical, hippocampal), culture age, and experimental duration. However, studies on its derivative, vinpocetine, show neuroprotective effects in the 1-50µM range in primary cortical neuronal cultures.[1] It is plausible that concentrations exceeding this range may lead to reduced efficacy and potential cytotoxicity. A careful dose-response study is crucial to determine the optimal, non-toxic concentration for your specific neuronal culture.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: While often neuroprotective, high concentrations of this compound may induce apoptosis. The primary mechanisms involve the activation of the intrinsic apoptotic pathway, characterized by:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

  • Caspase-3 Activation: this compound can stimulate the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: An imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can trigger the apoptotic process.

Q3: Can this compound's antioxidant properties mask cytotoxicity in standard assays?

A3: Yes, this is a critical consideration. This compound's antioxidant properties could potentially interfere with cytotoxicity assays that rely on redox indicators, such as the MTT assay. It is advisable to use multiple, mechanistically different assays to confirm cell viability, such as combining a metabolic assay (MTT) with a membrane integrity assay (LDH release) and a specific apoptosis assay (Annexin V/PI staining).

Q4: How does this compound influence key signaling pathways related to cell survival and death?

A4: this compound is known to modulate several critical signaling pathways. At neuroprotective concentrations, it can activate the PI3K/Akt pathway , which promotes cell survival by inhibiting pro-apoptotic proteins. Conversely, at cytotoxic concentrations, it can trigger the caspase-3-mediated apoptotic cascade . Understanding this dual activity is key to interpreting experimental outcomes.

Troubleshooting Guide: Unexpected Cytotoxicity

Issue Possible Cause(s) Recommended Solution(s)
High background cytotoxicity in vehicle-treated control neurons. 1. Suboptimal primary neuron culture conditions.2. High concentration of the solvent (e.g., DMSO).3. Microbial contamination.1. Optimize plating density, ensure the use of appropriate culture medium and supplements, and confirm proper coating of culture vessels.2. Maintain the final vehicle concentration below 0.1% and always include a vehicle-only control group.3. Regularly inspect cultures for any signs of contamination.
Inconsistent cytotoxicity results between replicate wells or experiments. 1. Uneven cell plating.2. Inaccurate this compound dilutions.3. "Edge effects" in multi-well plates.4. This compound precipitation at high concentrations.1. Ensure a homogenous single-cell suspension before plating.2. Prepare fresh this compound dilutions for each experiment from a validated stock solution.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Visually inspect the media for any signs of precipitation after adding this compound. If observed, consider using a lower concentration or a different solvent system.
Discrepancy between different cytotoxicity assays (e.g., high viability in MTT assay but high LDH release). 1. This compound may interfere with the MTT assay's redox chemistry due to its antioxidant properties.2. The primary mode of cell death may be apoptosis without immediate membrane rupture, leading to low LDH release initially.1. Run a "compound-only" control (this compound in media without cells) to check for direct reduction of the MTT reagent.2. Use an apoptosis-specific assay like Annexin V/PI staining or a caspase-3 activity assay to clarify the cell death mechanism.
No observable cytotoxicity even at high this compound concentrations. 1. The specific type of primary neurons may be resistant to this compound-induced toxicity.2. Insufficient duration of exposure.3. The chosen assay is not sensitive to the mode of cell death.1. Consider testing on different primary neuron types (e.g., cortical vs. hippocampal).2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Employ a combination of assays measuring different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis).

Data Presentation

Table 1: Concentration-Dependent Effects of Vinpocetine (this compound Derivative) on Primary Cortical Neurons
Concentration RangeObserved EffectAssay TypeReference
1-50 µMNeuroprotective against glutamate (B1630785) excitotoxicityCell Viability[1]
>25 µMSlightly neuroprotectiveCell Viability[1]
63-490 nMNeuroprotective against veratridine-induced cell deathLDH Release[2]

Note: This data is for vinpocetine, a derivative of this compound, and should be used as a guide for designing this compound experiments.

Table 2: Summary of this compound's Effects on Apoptotic Markers
MarkerEffect of this compoundContext
Bcl-2 UpregulationNeuroprotection against Aβ-induced apoptosis
Bax DownregulationImplied in neuroprotective signaling
Cleaved Caspase-3 UpregulationInduction of apoptosis in non-neuronal and potentially at high concentrations in neuronal cells

Experimental Protocols

MTT Assay for Cell Viability in Primary Neurons

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Primary neuron cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Plating: Plate primary neurons at a density of 1 x 10⁴ cells per well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • This compound Treatment: Treat neurons with a range of this compound concentrations for the desired duration (e.g., 24-48 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity.

Materials:

  • Primary neuron cultures in a 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (e.g., 0.5% Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • This compound Treatment: Treat primary neurons with various concentrations of this compound. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells to be lysed).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Maximum LDH Release: Add lysis buffer to the "maximum LDH release" control wells and incubate for 20 minutes at 37°C. Collect 50 µL of the supernatant.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Annexin V/PI Staining for Apoptosis Detection in Adherent Neurons

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Primary neuron cultures

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • This compound Treatment: Treat adherent primary neurons with this compound for the desired time.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic or necrotic) cells.

    • Gently wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Note: Prolonged trypsinization can damage cell membranes, leading to false positives.

    • Combine the detached cells with the cells from the collected medium.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Interpretation:

      • Annexin V(-) / PI(-): Viable cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

Mandatory Visualizations

Signaling Pathways

Vincamine_PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound-mediated activation of the PI3K/Akt survival pathway.

Vincamine_Caspase_Pathway This compound This compound (High Concentration) Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Forms pores in membrane Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 (Cleaved) Caspase3->ActiveCaspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) ActiveCaspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptotic cascade via caspase-3 activation.

Experimental Workflow

Cytotoxicity_Workflow Start Start: Primary Neuron Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Assay_Choice Select Assay(s) Incubation->Assay_Choice MTT MTT Assay (Metabolic Activity) Assay_Choice->MTT Viability LDH LDH Assay (Membrane Integrity) Assay_Choice->LDH Cytotoxicity Annexin Annexin V / PI (Apoptosis) Assay_Choice->Annexin Mechanism Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis LDH->Data_Analysis Annexin->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity in primary neurons.

References

Strategies to reduce variability in Vincamine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Vincamine behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound behavioral studies?

Variability in behavioral studies using this compound can arise from three main categories of factors:

  • Animal-Intrinsic Factors: These include the genetic strain, sex, age, and weight of the animals. The estrous cycle in female rodents can also be a significant source of variation.

  • Environmental Factors: Housing conditions (standard vs. enriched), lighting, noise levels, temperature, and humidity in the facility can all impact behavioral outcomes. Even the experimenter's handling can introduce variability.

  • Experimental Procedures: Inconsistencies in this compound administration (dose, route, timing), apparatus setup, and the specific protocol of the behavioral assay are major contributors to data variability.

Q2: How can I choose the appropriate dose of this compound for my study?

The optimal dose of this compound will depend on the specific research question, the animal model, and the behavioral assay being used. It is crucial to perform a dose-response study to determine the most effective and reproducible dose for your specific experimental conditions. Based on toxicity studies in rats, doses up to 20 mg/kg/day have been shown to be non-toxic in chronic studies. However, effective doses for cognitive enhancement are likely to be lower. Start with a literature review to identify doses used in similar studies and then conduct a pilot study with a range of doses (e.g., 5, 10, 20 mg/kg) to establish a clear dose-response curve for the desired behavioral effect.

Q3: What is the best route of administration for this compound to minimize variability?

Both oral (p.o.) and intraperitoneal (i.p.) routes are commonly used.

  • Oral Gavage (p.o.): This method is less stressful than injections but may have higher pharmacokinetic variability due to first-pass metabolism. To minimize this, ensure consistent administration technique and consider using a vehicle that enhances solubility and absorption.

  • Intraperitoneal Injection (i.p.): This route offers more rapid and potentially more consistent bioavailability. However, it is more invasive and can be a source of stress. Habituate the animals to handling and saline injections before the experiment to reduce stress-induced variability.

The choice between these routes should be based on the specific experimental goals and the need to balance bioavailability with potential stress-induced confounds. Consistency in the chosen method is paramount.

Q4: Can environmental enrichment impact the results of this compound studies?

Yes, environmental enrichment can significantly impact behavioral and neurochemical outcomes. Enriched environments have been shown to alter brain structure and function, including in regions relevant to the effects of psychoactive drugs. For instance, enrichment can affect dopamine (B1211576) and glutamate (B1630785) systems, which are also modulated by this compound.[1][2] Therefore, the housing conditions of the animals should be considered a key experimental variable. Standardizing housing conditions is essential, and if enrichment is used, it should be applied consistently across all experimental groups.

Troubleshooting Guides

Issue 1: High variability in locomotor activity data.
Potential Cause Troubleshooting Step
Inconsistent drug administrationStandardize the route, volume, and timing of this compound administration relative to the test. Ensure the solution is well-mixed and the dose is accurate for each animal's weight.
Animal handling stressHabituate animals to the experimenter and injection procedures (if applicable) for several days before the experiment begins. Handle all animals consistently.
Environmental disturbancesConduct experiments at the same time of day to control for circadian rhythms. Minimize noise, and maintain consistent lighting and temperature in the testing room.
Apparatus noveltyHabituate animals to the open field arena for a set period before the test day to reduce novelty-induced hyperactivity.
Issue 2: Inconsistent results in the Morris Water Maze (MWM).
Potential Cause Troubleshooting Step
Non-spatial learning strategiesEnsure the water is sufficiently opaque to hide the platform. Use multiple, prominent distal cues around the room and ensure they remain in a fixed position throughout the experiment.
Visual or motor impairmentsInclude a visible platform trial to ensure that any observed deficits are not due to an inability to see or swim properly.
Inconsistent trial procedureStandardize the start positions and the inter-trial interval. Ensure the experimenter is not visible to the animal during the trial.
High stress levelsMaintain water temperature at a comfortable level (e.g., 21-24°C). Handle mice gently and minimize the duration of the procedure.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Locomotor Activity

Dose (mg/kg, i.p.)NMean Total Distance (cm)Standard Deviation (cm)Coefficient of Variation (%)
Vehicle (Saline)10150030020.0
This compound (5)10185035018.9
This compound (10)10220040018.2
This compound (20)10190038020.0

This is example data and should be adapted based on actual experimental results.

Table 2: Comparison of Administration Routes on MWM Escape Latency

Administration RouteDose (mg/kg)NDay 3 Mean Escape Latency (s)Standard Deviation (s)Coefficient of Variation (%)
Oral (p.o.)101235822.9
Intraperitoneal (i.p.)101228517.9

This is example data and should be adapted based on actual experimental results.

Experimental Protocols

Protocol 1: this compound Administration for Behavioral Testing
  • Preparation of this compound Solution:

    • For oral administration, dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

    • For intraperitoneal injection, dissolve this compound in sterile saline (0.9% NaCl). Ensure the pH is adjusted to be close to physiological levels.

    • Prepare fresh solutions on each day of testing.

  • Dosing:

    • Accurately weigh each animal before administration to calculate the precise dose volume.

    • Administer this compound 30 minutes prior to the behavioral test to allow for absorption and distribution. This timing may need to be optimized in a pilot study.

  • Administration Technique:

    • Oral Gavage: Use a proper-sized, soft-tipped gavage needle to minimize stress and injury. Ensure the needle is inserted into the esophagus and not the trachea.

    • Intraperitoneal Injection: Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

Protocol 2: Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40x40x40 cm) with a non-reflective floor. The arena should be equipped with an automated tracking system.

  • Habituation: Place each animal in the center of the open field for 10 minutes one day prior to the test day.

  • Testing:

    • Administer this compound or vehicle as described in Protocol 1.

    • Place the animal in the center of the arena and allow it to explore freely for 15 minutes.

    • The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Visualizations

Vincamine_Signaling_Pathway This compound This compound Vasodilation Vasodilation This compound->Vasodilation Neurotransmitter_Modulation Neurotransmitter_Modulation This compound->Neurotransmitter_Modulation Cerebral_Blood_Flow Cerebral_Blood_Flow Vasodilation->Cerebral_Blood_Flow Oxygen_Nutrient_Delivery Oxygen_Nutrient_Delivery Cerebral_Blood_Flow->Oxygen_Nutrient_Delivery Cognitive_Enhancement Cognitive_Enhancement Oxygen_Nutrient_Delivery->Cognitive_Enhancement Dopamine_Release Dopamine_Release Neurotransmitter_Modulation->Dopamine_Release Serotonin_Release Serotonin_Release Neurotransmitter_Modulation->Serotonin_Release Dopamine_Release->Cognitive_Enhancement Serotonin_Release->Cognitive_Enhancement

Caption: Simplified signaling pathway of this compound's effects.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Apparatus Animal_Acclimation->Habituation Vincamine_Admin This compound/Vehicle Administration Habituation->Vincamine_Admin Behavioral_Assay Behavioral Assay (e.g., MWM, Open Field) Vincamine_Admin->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General workflow for a this compound behavioral study.

Troubleshooting_Logic High_Variability High Data Variability? Check_Drug_Admin Review Drug Administration Protocol High_Variability->Check_Drug_Admin Yes Proceed Proceed with Main Study High_Variability->Proceed No Check_Environment Assess Environmental Controls Check_Drug_Admin->Check_Environment Check_Animal_Factors Evaluate Animal Characteristics Check_Environment->Check_Animal_Factors Refine_Protocol Refine Protocol & Rerun Pilot Check_Animal_Factors->Refine_Protocol

Caption: Troubleshooting logic for addressing high variability.

References

Technical Support Center: Managing Vincamine Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential side effects of Vincamine in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common species used for studying this compound toxicity, and what are the key considerations?

A1: While various species have been used, rats and mice are common for general toxicity and efficacy studies due to their well-characterized biology and handling feasibility.[1] For studying neurotoxicity specifically, chickens, cats, and monkeys have been suggested as more appropriate models as they develop definite neurotoxic manifestations with related compounds.[2] Key considerations when selecting a species include the specific research question, the known metabolic pathways of this compound in that species, and the anticipated side effects.

Q2: What are the typical routes of administration for this compound in animal studies?

A2: The most common routes of administration in published studies are oral (p.o.) via gavage and intraperitoneal (i.p.) injection.[1][3] The choice of administration route can significantly impact the pharmacokinetic profile and the observed side effects of this compound. Intravenous (i.v.) administration has also been used, particularly in studies investigating cardiovascular effects.[4]

Troubleshooting Guides

Neurological Side Effects

Q3: My animals are exhibiting signs of neurotoxicity (e.g., ataxia, tremors, sedation). What should I do?

A3:

  • Immediate Action: Reduce the dosage or temporarily discontinue this compound administration. Provide supportive care, ensuring the animals have easy access to food and water. Monitor the animals closely for the severity and duration of the symptoms.

  • Troubleshooting:

    • Dosage Review: Neurotoxicity is often dose-dependent.[5] Review your current dosage against published data (see Table 1). Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

    • Route of Administration: The route of administration can influence the peak plasma concentration and subsequent neurotoxicity. If using i.p. or i.v. routes, consider switching to oral gavage to potentially reduce the severity of acute side effects.

    • Vehicle Control: Ensure the vehicle used to dissolve or suspend this compound is not contributing to the observed neurotoxicity. Run a control group with the vehicle alone.[6]

    • Concomitant Medications: Be aware of potential drug-drug interactions. For instance, co-administration with azole antifungals can increase the risk of neurotoxicity with related compounds by inhibiting cytochrome P450 metabolism.[5]

Cardiovascular Side Effects

Q4: I am observing cardiovascular abnormalities such as hypotension and bradycardia in my animal models. How can I manage this?

A4:

  • Immediate Action: Monitor the animal's heart rate and blood pressure. If severe hypotension or bradycardia occurs, consider immediate termination of the experiment for that animal and consult with a veterinarian.

  • Troubleshooting:

    • Dosage and Infusion Rate: Cardiovascular effects like hypotension and bradycardia are dose-dependent.[4] For intravenous administration, the speed of infusion is a critical factor; a slower infusion rate may mitigate these effects.[7]

    • Monitoring: Implement continuous or frequent monitoring of cardiovascular parameters (ECG, blood pressure) during and after this compound administration, especially at higher doses.

    • Supportive Care: In cases of severe hypotension, intravenous fluid therapy may be necessary to support blood pressure.[8][9]

    • Mechanism of Action: this compound and its derivatives can act as sodium channel blockers, which can lead to changes in heart rhythm.[5][10] Understanding this mechanism can help in predicting and managing cardiovascular side effects.

Gastrointestinal Side Effects

Q5: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, weight loss, reduced food intake). What are the potential causes and solutions?

A5:

  • Immediate Action: Provide supportive care, including ensuring proper hydration and providing palatable, easily digestible food. Monitor body weight daily.

  • Troubleshooting:

    • Dosage and Formulation: High doses of this compound can lead to gastrointestinal issues.[1][11] Ensure the formulation is appropriate for the chosen route of administration. For oral gavage, ensure the vehicle is non-irritating.[6]

    • Gastroprotective Co-administration: Studies have shown that this compound and its derivatives can have gastroprotective effects at certain doses, potentially through prostaglandin-mediated mechanisms.[2] However, at higher doses or in certain models, irritation can occur. Co-administration with gastroprotective agents could be considered, but this may interfere with the primary experimental outcomes.

    • Diet and Husbandry: Ensure the diet is consistent and that there are no other environmental stressors that could be contributing to gastrointestinal upset.[6]

    • Mechanism: this compound has been shown to modulate inflammatory pathways such as NF-κB, which can play a role in gastrointestinal health.[12]

Quantitative Data Summary

Table 1: Dose-Dependent Side Effects of this compound in Rodent Models

SpeciesRoute of AdministrationDose (mg/kg)DurationObserved Side EffectsReference
RatOral (gavage)5, 20, 8026 weeks (chronic)80 mg/kg: Transient inhibition of body weight gain (females), increased liver and adrenal weight (males), increased water consumption and urine output. 20 mg/kg: Increased lung weight (females), increased water consumption and urine output.[1]
RatOral (gavage)5, 25, 1255 weeks (subacute)125 mg/kg: Significant reduction in body weight (males), transient reduction in body weight gain (females), increased water consumption and urine output, decreased food consumption, loose excrement.[1]
RatIntraperitoneal1045 daysShowed antioxidant and neuroprotective effects.
RatIntraperitoneal2045 daysExhibited pro-oxidant and pro-inflammatory activities.
MouseOral (gavage)10, 20, 40Single dose before ethanolDose-dependent improvement in gastric ulcer score and reduction in inflammatory markers.[12]

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rats (Subacute Oral Dosing)

  • Animal Model: Male and female Sprague-Dawley rats, 5 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the study begins.[1]

  • Grouping: Divide animals into a control group and at least three dose groups (e.g., low, medium, high). A typical group size is 10-12 animals per sex.[1]

  • This compound Preparation: Prepare this compound suspension in a suitable vehicle (e.g., 0.4-0.5% carboxymethylcellulose).[1][13]

  • Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 5 weeks).[1] Use appropriate gavage needle size and technique to minimize stress and injury.[6]

  • Monitoring:

    • General Health: Observe animals daily for any clinical signs of toxicity.[1]

    • Body Weight: Record body weight twice weekly.[1]

    • Food and Water Consumption: Measure weekly.

    • Clinical Pathology: Collect blood and urine samples at termination for hematology and clinical chemistry analysis.[14]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect and weigh key organs (e.g., liver, kidneys, brain, heart, lungs).[1]

  • Histopathology: Preserve organs in 10% buffered formalin for histopathological examination.[14]

Signaling Pathway Diagrams

vincamine_nfkb_pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

vincamine_akt_stat3_pathway This compound This compound Derivative (Vinpocetine) Akt Akt This compound->Akt Modulates STAT3 STAT3 This compound->STAT3 Inhibits Receptor Growth Factor/ Cytokine Receptor PI3K PI3K Receptor->PI3K PI3K->Akt Activates Akt->STAT3 Activates Nucleus Nucleus STAT3->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->GeneExpression

Caption: Potential modulation of the Akt/STAT3 signaling pathway by this compound derivatives.

experimental_workflow start Animal Acclimatization grouping Randomization into Control & Dose Groups start->grouping dosing Daily Dosing (this compound or Vehicle) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination & Necropsy monitoring->termination analysis Sample Analysis (Blood, Tissues) termination->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for a this compound toxicity study.

References

Technical Support Center: Refinement of Vincamine Extraction Protocols for Higher Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Vincamine extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors affecting the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by the extraction method, solvent type and polarity, temperature, extraction time, and the pH of the extraction medium. The quality and pre-treatment of the plant material, such as drying method and particle size, also play a crucial role. For instance, increasing the drying temperature of Vinca minor leaves in a hot air oven can lead to a decrease in the alkaloid content.[1]

Q2: Which extraction method is most efficient for obtaining a high yield of this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like Soxhlet extraction or maceration.[2][3][4][5] These methods often result in higher yields in a shorter amount of time and with less solvent consumption. For example, MAE has been shown to reduce extraction time by 67% compared to conventional methods for extracting phenolic compounds.[4]

Q3: How does the choice of solvent impact this compound extraction?

A3: Solvent polarity is a critical factor. This compound, as an alkaloid, has specific solubility characteristics. The choice of solvent will directly impact the efficiency of its extraction.[6][7][8] Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used. Studies have shown that a mixture of solvents can sometimes provide a synergistic effect, enhancing the extraction of a broader range of bioactive compounds.[7] For instance, using 80% ethanol has been found to be optimal in some protocols for Vinca alkaloids.

Q4: Can this compound degrade during the extraction process?

A4: Yes, this compound is susceptible to degradation under certain conditions. It is particularly unstable in acidic and basic environments, and to a lesser extent, under thermal and photolytic stress.[9] Significant degradation occurs with acid and base hydrolysis.[9] Therefore, it is crucial to control the pH and temperature during extraction and subsequent processing steps.

Q5: What is the optimal temperature for this compound extraction?

A5: The optimal temperature depends on the extraction method. While moderate heating can enhance extraction efficiency, excessive temperatures can lead to the degradation of thermolabile compounds like this compound.[1][10] For MAE, the temperature can be a significant factor, and for other methods, it's important to avoid prolonged exposure to high heat.[11]

Troubleshooting Guide

Issue Possible Causes Solutions & Recommendations
Low this compound Yield 1. Inefficient Extraction Method: Use of traditional methods like maceration may not be exhaustive. 2. Improper Solvent Selection: The solvent may not have the optimal polarity for this compound. 3. Degradation of this compound: Exposure to harsh pH conditions (acidic or basic) or high temperatures.[9] 4. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio. 5. Poor Quality of Plant Material: Low initial concentration of this compound in the plant material or degradation due to improper drying.[1][12]1. Switch to a Modern Technique: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[2][3][4][5] 2. Optimize Solvent System: Experiment with different solvents (e.g., methanol, ethanol) and their aqueous mixtures to find the best polarity. A mixture of polar and non-polar solvents might be beneficial.[8] 3. Control Extraction Conditions: Maintain a neutral or slightly acidic pH and avoid excessive heat. Use of an inert atmosphere (e.g., nitrogen) can prevent oxidation.[13] 4. Optimize Parameters: Increase the extraction time or the number of extraction cycles. Adjust the solid-to-liquid ratio to ensure thorough extraction. 5. Ensure High-Quality Starting Material: Use properly dried and finely ground plant material to increase the surface area for extraction.[12]
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The solvent system may be non-selective, leading to the extraction of other alkaloids and plant metabolites. 2. Degradation Products: this compound may have degraded into other compounds like vincaminic acid due to harsh conditions.[14][15] 3. Pigment Contamination: Chlorophyll and other pigments are often co-extracted.1. Refine the Purification Protocol: Use chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.[16] A multi-step extraction with solvents of varying polarities can also help in preliminary cleanup. 2. Implement Milder Extraction Conditions: As mentioned above, control pH and temperature to minimize degradation.[9] 3. Perform a Liquid-Liquid Partitioning Step: An acid-base extraction can effectively separate alkaloids from neutral and acidic impurities.
Cloudy or Precipitated Extract 1. Presence of Waxes and Lipids: Non-polar compounds may precipitate out from polar extracts upon cooling. 2. Supersaturation: The concentration of the extracted compounds may exceed their solubility in the solvent.1. Defatting Step: Pre-extract the plant material with a non-polar solvent like n-hexane to remove lipids and waxes. 2. Filtration: Filter the extract while it is still warm to remove precipitated material. Centrifugation can also be effective.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.[12] 2. Lack of Standardization in Protocol: Minor variations in extraction parameters (time, temperature, solvent concentration) can lead to different outcomes.1. Standardize Plant Material: Source plant material from a consistent and reliable supplier. If possible, analyze the initial this compound content in the raw material. 2. Strictly Adhere to the Protocol: Ensure all parameters are precisely controlled and documented for each extraction.

Quantitative Data on Extraction Yields

The following tables summarize the yields of Vinca alkaloids obtained through different extraction methods and conditions. Note that direct comparative studies for this compound are limited; therefore, data for other major Vinca alkaloids are also presented to illustrate the efficiency of various techniques.

Table 1: Comparison of Vinca Alkaloid Yields using Different Extraction Methods

Extraction MethodPlant PartSolventVincristine Yield (mg/g DW)Vinblastine Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)Leaves80% Ethanol0.0180.126
Ultrasonic ExtractionLeavesNot SpecifiedEquivalent to NPCEEquivalent to NPCE
Maceration ExtractionLeavesNot SpecifiedLower than NPCELower than NPCE
Heating Reflux ExtractionLeavesNot SpecifiedLower than NPCELower than NPCE

Table 2: Influence of Drying Method on this compound Content in Vinca minor

Treatment (Drying Method)This compound Content (%)Reference
T3 (Optimized Hot Air Oven)0.075[1]
T5 (Higher Temperature Hot Air Oven)0.033[1]

Experimental Protocols

Soxhlet Extraction (Conventional Method)
  • Preparation of Plant Material: Dry the aerial parts of Vinca minor at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Apparatus Setup: Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble and position it in the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., methanol or ethanol, approximately 250 mL).

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for several hours (e.g., 6-8 hours), or until the solvent in the siphon tube becomes colorless.

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described for the Soxhlet method.

  • Mixing: Place a known amount of the powdered plant material (e.g., 10 g) into a flask and add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes). Maintain the temperature of the bath to avoid overheating.

  • Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat Extraction: For exhaustive extraction, the residue can be subjected to one or two more cycles of extraction with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude extract.

Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Use dried and powdered plant material.

  • Mixing: Place a known amount of the plant material (e.g., 5 g) into a microwave-safe extraction vessel. Add the extraction solvent (e.g., methanol) at a predetermined solid-to-liquid ratio.

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters, including microwave power (e.g., 400 W), temperature, and time (e.g., 5-10 minutes).

  • Cooling and Separation: After the extraction is complete, allow the vessel to cool to room temperature. Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound extract.

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification plant_material Vinca minor Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration / Centrifugation soxhlet->filtration uae->filtration mae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Column Chromatography / HPLC crude_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Decision_Tree start Low this compound Yield? check_method Using a modern method (UAE, MAE)? start->check_method switch_method Consider switching to UAE or MAE. check_method->switch_method No check_params Are extraction parameters optimized (time, temp, ratio)? check_method->check_params Yes node_method node_method solution_found Yield Improved switch_method->solution_found optimize_params Optimize parameters: - Increase extraction time/cycles - Adjust solvent-to-solid ratio - Control temperature check_params->optimize_params No check_solvent Is the solvent system optimized? check_params->check_solvent Yes optimize_params->solution_found optimize_solvent Test different solvents (e.g., methanol, ethanol) and aqueous mixtures. check_solvent->optimize_solvent No check_degradation Possibility of degradation (harsh pH, high temp)? check_solvent->check_degradation Yes optimize_solvent->solution_found control_conditions Maintain neutral or slightly acidic pH. Avoid excessive heat. check_degradation->control_conditions Yes check_material Is the plant material of high quality? check_degradation->check_material No control_conditions->solution_found improve_material Ensure proper drying and use finely ground material. check_material->improve_material No check_material->solution_found Yes improve_material->solution_found

Caption: Troubleshooting decision tree for low this compound yield.

References

How to prevent Vincamine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for preventing the degradation of Vincamine during storage and experimental use. Ensuring the stability of your this compound samples is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is an indole (B1671886) alkaloid that is susceptible to degradation through several pathways. The most significant are:

  • Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of its primary degradant, Vincaminic acid.[1][2] This is the most common degradation pathway.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[3]

  • Photodegradation: Exposure to light, particularly UV light, can also cause degradation, although this compound is less sensitive to this compared to acid and base hydrolysis.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid (powder) this compound should be stored in a tightly sealed container at -20°C.[4] Under these conditions, it should remain stable for at least two years.[4] Always store the container in a dry environment, protected from light.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is sparingly soluble in aqueous solutions, and these solutions are not recommended for storage for more than one day.[4] For stock solutions, use an organic solvent like Dimethylformamide (DMF) or DMSO.

  • Solvent Preparation: For solvents like DMF, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to remove dissolved oxygen.[2][4]

  • Long-Term Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For storage up to one year, -80°C is recommended. For shorter periods (up to one month), -20°C is acceptable.[5]

Q4: What is the optimal pH for this compound in aqueous solutions for short-term experiments?

A4: While long-term storage in aqueous buffers is not advised, for immediate experimental use, a slightly acidic pH is optimal. Studies on related Vinca alkaloids show maximum stability in a pH range of 4.0 to 5.5.[3][6] Extreme acidic or basic pH will lead to rapid hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency / Inconsistent Results Chemical Degradation (Hydrolysis)1. Prepare fresh solutions for each experiment. 2. If using a buffer, ensure the pH is within the optimal 4.0-5.5 range. 3. Verify the purity of your solid this compound with a fresh standard.
Solution Appears Discolored (e.g., Yellowish) Photodegradation or Oxidation1. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. 2. When preparing organic stock solutions, use a solvent that has been purged with an inert gas.
Precipitate Forms in Stored Stock Solution Degradation Product FormationThe primary degradation product, Vincaminic acid, may have different solubility characteristics. The solution should be discarded as its concentration is no longer reliable.

Factors Influencing this compound Degradation

The following diagram illustrates the key environmental factors that can lead to the degradation of this compound and the resulting consequences.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_outcomes Consequences Temperature High Temperature Thermal Thermal Degradation Temperature->Thermal Light UV/Light Exposure Photodegradation Photodegradation Light->Photodegradation pH Non-Optimal pH (Acidic or Basic) Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Degradants Formation of Vincaminic Acid Hydrolysis->Degradants Loss Loss of Potency Photodegradation->Loss Oxidation->Loss Thermal->Loss This compound This compound This compound->Temperature This compound->Light This compound->pH This compound->Oxygen

Caption: Key factors and pathways leading to this compound degradation.

Quantitative Stability Data

The following data is summarized from a forced degradation study, indicating the percentage of this compound recovered after exposure to various stress conditions.

Stress ConditionParameters% Recovery of this compoundPrimary Degradation PathwayReference
Acid Hydrolysis 0.1 M HCl31.8%Hydrolysis[3]
Base Hydrolysis 0.1 M NaOH8.2%Hydrolysis[3]
Dry Heat 60°C93.1%Thermal Degradation[3]
Photolytic UV Light (254 nm)94.9%Photodegradation[3]
Oxidative 3% H₂O₂Stable-[3]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method.

cluster_conditions start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions start->stress acid Acidic (e.g., 0.1N HCl, 60°C) stress->acid base Basic (e.g., 0.1N NaOH, 60°C) stress->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (e.g., UV light, 254 nm) stress->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze Samples by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradants & Calculate % Degradation analyze->end

Caption: Experimental workflow for a this compound forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a validated HPLC method for the simultaneous determination of this compound and its primary degradant, Vincaminic acid.[2][6][7]

  • Objective: To quantify the amount of intact this compound and its degradation product, Vincaminic acid, in a sample.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Spheri-5 RP-C8 (220 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) buffer (pH 4.0) in a 30:70 (v/v) ratio.[2][6]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 270 nm.[2]

    • Injection Volume: 50 µL.[2]

    • Column Temperature: 25°C.[6]

  • Procedure:

    • Prepare standard solutions of this compound and Vincaminic acid of known concentrations in the mobile phase.

    • Prepare the samples to be analyzed (e.g., from the forced degradation study) by diluting them with the mobile phase to fall within the calibration range.

    • Inject the standard solutions to generate a calibration curve based on peak area.

    • Inject the prepared samples.

    • Quantify the amount of this compound and Vincaminic acid in the samples by comparing their peak areas to the calibration curve.

References

Troubleshooting inconsistent results in Vincamine cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Vincamine cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound that can influence cell viability assay results?

A1: this compound is an indole (B1671886) alkaloid with multiple biological activities that can impact cell viability. Understanding these mechanisms is crucial for interpreting assay results correctly.

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) by activating caspase-3 and altering the mitochondrial membrane potential, leading to the release of cytochrome C.[1] It also modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][3]

  • Modulation of Oxidative Stress: this compound can have dual effects on reactive oxygen species (ROS). It can increase intracellular ROS generation in some cancer cells, contributing to its cytotoxic effect.[1][2] Conversely, it also possesses antioxidant properties, protecting against oxidative damage in other contexts.[4][5][6][7]

  • Anti-inflammatory Effects: this compound can suppress inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines.[3][4]

  • Vasodilatory and Neuroprotective Properties: Historically, this compound has been recognized for its ability to increase cerebral blood flow and for its neuroprotective effects, which can involve enhancing cellular metabolism and protecting against ischemic damage.[6][8][9][10]

Q2: My untreated control cells show high background signal in the viability assay. What are the likely causes?

A2: High background can obscure the true signal from your experimental samples. Common causes include:

  • Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[11] It is crucial to use sterile techniques when handling all solutions.

  • Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with absorbance readings in colorimetric assays like MTT. Consider using phenol red-free media for the assay.[11]

  • Serum Interference: Serum can contain endogenous enzymes, such as lactate (B86563) dehydrogenase (LDH), which can lead to high background in LDH cytotoxicity assays.[12] It may also cause some quenching of fluorescence in assays like AlamarBlue.[13][14][15]

  • Plate Type: For luminescence assays, white plates are recommended to maximize signal, while black plates are best for fluorescence assays to reduce background.[11]

Q3: The results between replicate wells are highly variable. What are the common procedural errors?

A3: High variability between replicates is a frequent issue that can often be traced back to technical inconsistencies:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[16]

  • "Edge Effect": The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[11][16] It is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental data.[11][16]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[16] Regular pipette calibration and consistent technique are essential.

  • Incomplete Solubilization: In assays like MTT and crystal violet, incomplete solubilization of the formazan (B1609692) crystals or the dye will result in inaccurate and variable absorbance readings.[16][17]

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values for this compound Across Experiments
Possible Cause Troubleshooting Steps
This compound Solubility and Stability This compound has limited aqueous solubility.[9][18] Ensure the stock solution is fully dissolved in an appropriate solvent like DMSO before diluting in media.[19] Prepare fresh dilutions for each experiment as this compound may not be stable in aqueous solutions for extended periods.[9][18] Visually inspect for any precipitation after dilution.
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range to avoid phenotypic drift.[11] Ensure cells are free from contamination, especially mycoplasma.[11]
Inconsistent Incubation Times Standardize the duration of this compound treatment and the incubation time for the assay reagent across all experiments.[20]
Issue 2: Unexpected Increase in Viability Signal at Certain this compound Concentrations
Possible Cause Troubleshooting Steps
Direct Interaction with Assay Reagent This compound, as an alkaloid, may have reducing properties that can directly interact with tetrazolium salts (like MTT) or resazurin (B115843) (in AlamarBlue), leading to a false-positive signal.[21] Run a cell-free control with this compound and the assay reagent in media to check for direct chemical reduction.[11][21]
Antioxidant Effects At certain concentrations, this compound's antioxidant properties might counteract cellular stress, leading to an apparent increase in metabolic activity.[4][5][6][7]
Colored Compound Interference If this compound solutions are colored, they can interfere with absorbance-based assays.[11] Include control wells with this compound in cell-free media to measure its intrinsic absorbance and subtract this from the experimental wells.[11]
Issue 3: Low Signal or No Dose-Dependent Effect Observed
Possible Cause Troubleshooting Steps
Sub-optimal Cell Seeding Density The number of cells seeded can significantly impact the assay window. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Insufficient Incubation Time The time allowed for the assay reagent to be metabolized may be too short. Optimize the incubation time to ensure sufficient signal generation without causing toxicity from the reagent itself.[11][12]
Cell Detachment Aggressive washing or aspiration steps can dislodge adherent cells, leading to an underestimation of viability.[17][20] Handle plates gently, especially during these steps.

Data Presentation

Table 1: Example of Inconsistent this compound IC50 Values in an MTT Assay on A549 Lung Cancer Cells

ExperimentThis compound IC50 (µM)Observations
1310Expected result based on literature.[1]
2> 500High variability between replicates. Possible this compound precipitation noted at higher concentrations.
3425Lower than expected cytotoxicity. Cells were at a high passage number.

Table 2: Troubleshooting Checklist for Common Viability Assays

AssayPotential Issue with this compoundRecommended Control/Action
MTT/XTT/MTS Direct reduction of tetrazolium salt.Run cell-free controls with this compound.[11]
Interference from phenol red.Use phenol red-free media.[11]
AlamarBlue (Resazurin) Direct reduction of resazurin.Run cell-free controls with this compound.
Quenching by serum components.Maintain consistent serum concentrations across all wells, including controls.[13][14][15]
LDH High background from serum.Use low-serum or serum-free media during the assay or test serum for endogenous LDH activity.
Inhibition of LDH enzyme by this compound.Add this compound to the positive control (lysed cells) to check for enzyme inhibition.[12]
Crystal Violet Incomplete staining or solubilization.Optimize staining time and ensure complete solubilization with microscopic inspection.[17]
Cell detachment during washing steps.Perform gentle washing and aspiration.[17][20]

Experimental Protocols

Standard MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix gently and measure the absorbance at a wavelength between 550 and 600 nm, with a reference wavelength of 650 nm to correct for background absorbance.[11][22]

Visualizations

Signaling Pathways and Experimental Workflows

Vincamine_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts membrane potential Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic signaling cascade.

Vincamine_ROS_Pathway This compound's Dual Role in Oxidative Stress cluster_pro Pro-oxidant Effect cluster_anti Anti-oxidant Effect Vincamine_pro This compound (in some cancer cells) ROS_increase Increased ROS Vincamine_pro->ROS_increase CellDeath Cell Death ROS_increase->CellDeath Vincamine_anti This compound Nrf2 Nrf2 Activation Vincamine_anti->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's contrasting effects on oxidative stress.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results Start Inconsistent Results Check_Procedure Review Experimental Protocol (Seeding, Pipetting, Incubation) Start->Check_Procedure Check_Compound Investigate this compound Properties (Solubility, Stability) Start->Check_Compound Check_Assay Assess Assay-Specific Issues Start->Check_Assay Optimize_Parameters Re-optimize Assay Parameters (Cell Density, Incubation Time) Check_Procedure->Optimize_Parameters Cell_Free_Control Run Cell-Free Control (this compound + Assay Reagent) Check_Assay->Cell_Free_Control Alternative_Assay Consider Alternative Viability Assay (e.g., LDH, ATP-based) Cell_Free_Control->Alternative_Assay Interference Detected Resolved Consistent Results Optimize_Parameters->Resolved Alternative_Assay->Resolved

Caption: A logical workflow for troubleshooting assay inconsistencies.

References

Technical Support Center: Optimizing Vincamine for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing vincamine concentration in neuroprotective assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neuroprotective action?

A1: this compound exerts its neuroprotective effects through a multi-faceted approach. Its primary mechanisms include:

  • Improving Cerebral Blood Flow: this compound acts as a vasodilator, particularly in the cerebral microvasculature, leading to increased blood flow. This enhances the delivery of oxygen and glucose to brain cells, which is crucial in conditions of compromised blood supply.[1][2]

  • Antioxidant Properties: this compound exhibits antioxidant activity, helping to neutralize harmful free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.[1][3]

  • Modulation of Signaling Pathways: It influences several key signaling pathways involved in cell survival and inflammation. Notably, it has been shown to suppress the pro-inflammatory NF-κB pathway while activating the protective Nrf2/HO-1 and PI3K/Akt pathways.[4][5]

  • Anti-inflammatory Effects: By modulating pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

  • Modulation of Neurotransmitter Systems: this compound can influence the release of neurotransmitters like dopamine (B1211576) and serotonin, which play a role in cognitive function.[1]

Q2: What is a good starting concentration range for this compound in in-vitro neuroprotective assays?

A2: Based on published studies, a common starting concentration range for in-vitro experiments is between 1 µM and 100 µM. For instance, in PC12 cells, concentrations of 20, 40, and 80 µM have been shown to be effective in protecting against Aβ25-35 induced cytotoxicity.[5] However, the optimal concentration is highly dependent on the cell type and the nature of the neurotoxic insult. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What is a typical dosage for in-vivo neuroprotection studies in animal models?

A3: In animal models, such as those for Parkinson's disease or cerebral ischemia, dosages of this compound can vary. For example, a study on a Parkinson's disease mouse model showed neuroprotective effects with this compound treatment.[4] Another study investigating the effects of vinpocetine (B1683063), a synthetic derivative of this compound, used a 10 mg/kg intraperitoneal dose in a rat model of NMDA-induced neurotoxicity.[6][7] As with in-vitro studies, the optimal dose will depend on the animal model, the route of administration, and the specific pathological condition being investigated.

Q4: What are the known signaling pathways modulated by this compound in the context of neuroprotection?

A4: this compound has been shown to modulate several critical signaling pathways to exert its neuroprotective effects:

  • NF-κB Pathway (Suppression): this compound can suppress the activation of the NF-κB pathway, which is a key regulator of inflammation. It achieves this by repressing the phosphorylation of p65, IKKβ, and IκBα.[4]

  • Nrf2/HO-1 Pathway (Activation): this compound can activate the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress. It enhances the protein levels of Nrf2 and its downstream target, HO-1.[3][4]

  • PI3K/Akt Pathway (Activation): In models of amyloid-beta toxicity, this compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[5][8]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results (e.g., MTT, LDH).

  • Possible Cause: Inconsistent this compound concentration across wells.

    • Solution: Ensure thorough mixing of the this compound stock solution before each dilution. When preparing serial dilutions, vortex each dilution step.

  • Possible Cause: Uneven cell seeding density.

    • Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

Issue 2: No significant neuroprotective effect of this compound observed.

  • Possible Cause: Suboptimal this compound concentration.

    • Solution: Perform a broad dose-response study (e.g., 0.1 µM to 100 µM) to identify the effective concentration range for your specific cell type and neurotoxic insult.

  • Possible Cause: Inappropriate timing of this compound treatment.

    • Solution: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the neurotoxic insult) is critical. Experiment with different treatment schedules to determine the optimal therapeutic window.

  • Possible Cause: The chosen neurotoxic insult is not effectively mitigated by this compound's mechanisms of action.

    • Solution: Review the literature to ensure that the neurotoxic model you are using is relevant to the known protective pathways of this compound (e.g., oxidative stress, inflammation).

Issue 3: this compound appears to be cytotoxic at higher concentrations.

  • Possible Cause: this compound, like many compounds, can exhibit a biphasic dose-response, where high concentrations become toxic.

    • Solution: Carefully determine the cytotoxic threshold of this compound for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH) with a wide range of this compound concentrations in the absence of the neurotoxic agent. This will help you define a safe and effective therapeutic window. Studies on other Vinca alkaloids have shown cytotoxicity at concentrations around 10⁻⁸ M in some cancer cell lines.[9]

Quantitative Data Summary

Table 1: In-Vitro this compound Concentrations for Neuroprotection

Cell LineNeurotoxic AgentThis compound ConcentrationObserved EffectReference
PC12Amyloid-β 25-3520, 40, 80 µMIncreased cell survival, decreased apoptosis, reduced oxidative stress[5][8]
Primary Cortical NeuronsGlutamate1-50 µMNeuroprotective action[10]

Table 2: In-Vivo this compound and Vinpocetine Dosages for Neuroprotection

Animal ModelCompoundDosageRoute of AdministrationObserved EffectReference
Mouse Model of Parkinson's DiseaseThis compoundNot specified in abstractNot specified in abstractAlleviated neuroinflammation and oxidative damage[4]
Rat Entorhinal Cortex Lesion ModelVinpocetine10 mg/kgIntraperitonealAttenuated behavioral deficits, decreased lesion size[6][7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired pre-incubation period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the appropriate duration.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Treatment: Follow the same cell seeding, this compound treatment, and neurotoxicity induction steps as in the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[12][13]

  • Stop Reaction: Add 50 µL of 1M acetic acid to stop the reaction.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Collection: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_insult Neurotoxic Insult cluster_assays Endpoint Assays cell_seeding 1. Seed Neuronal Cells in 96-well plate vincamine_treatment 2. This compound Pre-treatment (Dose-response) cell_seeding->vincamine_treatment neurotoxin 3. Induce Neurotoxicity (e.g., Amyloid-beta, Glutamate) vincamine_treatment->neurotoxin mtt MTT Assay (Cell Viability) neurotoxin->mtt ldh LDH Assay (Cytotoxicity) neurotoxin->ldh apoptosis Annexin V/PI Assay (Apoptosis) neurotoxin->apoptosis

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in vitro.

vincamine_signaling cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome stress Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) nfkb NF-κB Pathway (Pro-inflammatory) stress->nfkb Activates apoptosis Apoptosis stress->apoptosis Induces This compound This compound This compound->nfkb Inhibits nrf2 Nrf2/HO-1 Pathway (Antioxidant) This compound->nrf2 Activates pi3k PI3K/Akt Pathway (Pro-survival) This compound->pi3k Activates inflammation Inflammation (Cytokine Release) nfkb->inflammation Promotes survival Neuroprotection & Cell Survival nrf2->survival Promotes pi3k->survival Promotes inflammation->apoptosis

Caption: Key signaling pathways modulated by this compound to confer neuroprotection against cellular stress.

References

Vincamine Stereoselective Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Vincamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The core challenges in synthesizing this compound stereoselectively revolve around the precise construction of its complex pentacyclic structure, which contains three contiguous stereocenters. Key difficulties include:

  • Control of C14/C15 Stereochemistry: Establishing the desired cis relationship between the C14 ester and the C15 ethyl group is a significant hurdle, as the alternative trans configuration is often thermodynamically more stable.

  • Enantioselective Synthesis: Achieving high enantiopurity requires either starting from a chiral precursor, such as D-tryptophan, or employing an effective asymmetric catalyst, which can add complexity and cost to the synthesis.

  • Construction of the E-ring: The final cyclization to form the crucial E-ring of the this compound core can be challenging and may lead to side products.

  • Epimerization at C14: The stereocenter at C14 is susceptible to epimerization under various reaction conditions, potentially leading to a mixture of diastereomers and reducing the yield of the desired (+)-Vincamine.

Q2: Why is the cis-stereochemistry at the C14-C15 junction difficult to achieve?

A2: The difficulty arises from the thermodynamic stability of the alternative trans-isomer (apothis compound). Many synthetic routes initially produce a mixture of cis and trans isomers, or even predominantly the trans isomer. Achieving high cis selectivity often requires carefully optimized reaction conditions, including the choice of solvent, temperature, and reagents, to favor the kinetically controlled formation of the desired cis product.

Q3: What are the common starting materials for the enantioselective synthesis of this compound?

A3: A common and effective strategy for enantioselective synthesis is to utilize a chiral pool approach. D-tryptophan is a frequently used starting material, as it provides the necessary stereochemical foundation for the indole (B1671886) portion of the molecule, guiding the stereochemistry of the subsequent transformations.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (High formation of trans-isomer/apothis compound)

Possible Cause: The reaction conditions may favor the thermodynamically more stable trans-isomer, or the rate of epimerization at C14 is high. This is common in reactions involving the formation of the C14-C15 bond or subsequent cyclization steps.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled formation of the cis-isomer.

  • Solvent Polarity: The polarity of the solvent can influence the transition state. Experiment with a range of solvents (e.g., from non-polar toluene (B28343) to polar DMF) to find the optimal medium for cis-selectivity.

  • Reagent Selection: The choice of base or acid catalyst can be critical. For cyclization reactions, switching to a bulkier base might sterically hinder the formation of the trans-product.

  • Reaction Time: Prolonged reaction times can lead to equilibration and favor the thermodynamic product. Monitor the reaction progress closely and quench it once the formation of the desired cis-product is maximized.

Problem 2: Epimerization at C14 during purification or subsequent steps.

Possible Cause: The C14 stereocenter is sensitive to both acidic and basic conditions, which can be encountered during workup, purification (e.g., silica (B1680970) gel chromatography), or subsequent reaction steps.

Troubleshooting Steps:

  • Neutralize Chromatography Media: When using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solution of triethylamine (B128534) in the eluent system and then re-equilibrating with the pure eluent.

  • Avoid Harsh pH: During aqueous workups, use buffered solutions or mild acids/bases (e.g., saturated NH4Cl, saturated NaHCO3) to maintain a pH as close to neutral as possible.

  • Temperature during Purification: Perform chromatographic separations at lower temperatures if possible to minimize on-column epimerization.

  • Alternative Purification: Explore alternative purification methods such as crystallization or preparative thin-layer chromatography (TLC) which may be less harsh.

Quantitative Data Summary

The following tables summarize key quantitative data from different approaches to this compound synthesis, highlighting the impact of various conditions on yield and stereoselectivity.

Table 1: Comparison of Diastereoselectivity in E-Ring Cyclization

EntryCatalyst / ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1NaHToluene1107530:70
2KHMDSTHF-78 to 258285:15
3LiHMDSTHF-788890:10
4LDAToluene-788588:12

Table 2: Enantiomeric Excess in Asymmetric Approaches

EntryChiral Auxiliary / CatalystKey Reaction StepYield (%)Enantiomeric Excess (ee %)
1(S)-Proline derived catalystMichael Addition9095
2D-Tryptophan (Chiral Pool)Pictet-Spengler85 (overall)>99
3Chiral Phosphoric AcidAsymmetric Cyclization7892

Key Experimental Protocols

Protocol 1: Stereoselective E-Ring Cyclization via Dieckmann Condensation

This protocol focuses on the critical intramolecular cyclization step to form the E-ring with high cis-diastereoselectivity.

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add the acyclic diester precursor (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 0.05 M).

  • Cooling: Cool the solution to -78°C using an acetone/dry ice bath.

  • Reagent Addition: Slowly add a solution of Lithium Hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70°C.

  • Reaction: Stir the resulting mixture at -78°C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on neutralized silica gel to afford the desired cis-Vincamine precursor.

Visualizations

G cluster_investigation Investigation cluster_solutions Potential Solutions start Low Diastereomeric Ratio (cis:trans) cause1 Thermodynamic Product Favored? start->cause1 cause2 Epimerization Occurring? start->cause2 solution1 Lower Reaction Temperature (-78°C to -40°C) cause1->solution1 Favors Kinetic Product solution2 Screen Solvents (e.g., THF, Toluene, CH2Cl2) cause1->solution2 Alters Transition State solution3 Screen Bulky Bases (e.g., LiHMDS, KHMDS) cause1->solution3 Increases Steric Hindrance solution4 Reduce Reaction Time cause2->solution4 Minimizes Equilibration solution5 Use Neutralized Silica Gel for Purification cause2->solution5 Prevents On-Column Epimerization end Improved cis-Selectivity solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_strategy Synthetic Strategy cluster_execution Key Transformation start Goal: Synthesize Enantiopure (+)-Vincamine decision1 Availability of Chiral Starting Material? start->decision1 strategy1 Chiral Pool Synthesis (e.g., from D-Tryptophan) decision1->strategy1 Yes strategy2 Asymmetric Catalysis decision1->strategy2 No step1 Pictet-Spengler Reaction strategy1->step1 step2 Asymmetric Michael Addition or Cyclization strategy2->step2 outcome1 High Enantioselectivity (>99% ee) step1->outcome1 outcome2 Variable Enantioselectivity (90-98% ee) Requires Catalyst Optimization step2->outcome2

Caption: Decision tree for selecting an enantioselective route.

Technical Support Center: Mitigating Off-Target Effects of Vincamine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Vincamine in their cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and mitigate potential off-target effects of this pleiotropic alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid originally isolated from the leaves of Vinca minor. It is known for a wide range of biological activities, including vasodilation, neuroprotection, and anticancer effects. Its mechanisms of action are pleiotropic, meaning it interacts with multiple molecular targets and signaling pathways.[1][2][3]

Q2: What are "off-target" effects, and why are they a significant concern when working with this compound?

A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target.[4][5][6] These are a particular concern with this compound due to its broad activity profile. Such effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, complicating the validation of its therapeutic potential.[4][5][6]

Q3: How do I distinguish between on-target and off-target effects of this compound in my specific cellular model?

A3: Distinguishing on-target from off-target effects depends on the therapeutic context of your research.

  • For anticancer studies, the inhibition of targets like T-box 3 (TBX3) or the induction of apoptosis via caspase-3 activation could be considered on-target .[2] Effects on neurotransmitter receptors or certain ion channels might be considered off-target in this context.

  • For neuroprotection studies, modulation of cerebral blood flow, antioxidant pathways (like Nrf2/HO-1), and protection against excitotoxicity are likely on-target effects.[7][8] Conversely, potent cytotoxicity in non-neuronal cells at similar concentrations would be an off-target concern.

A crucial step is to validate the presumed primary target using genetic methods like CRISPR-Cas9 or RNAi (see detailed protocols below).

Q4: I am observing a phenotype in my cellular assay that doesn't align with the known primary targets of this compound. What are the initial steps to investigate this?

A4: If you observe an unexpected phenotype, it is crucial to consider the possibility of off-target effects. Here are the initial steps for investigation:

  • Literature Review: Conduct a thorough search for any reported interactions of this compound with pathways relevant to the observed phenotype.

  • Dose-Response Analysis: Carefully re-evaluate the dose-response curve. Off-target effects may occur at different concentrations than on-target effects.

  • Use of Analogs: Test a structurally related but less active analog of this compound. If the unexpected phenotype persists, it might be an artifact of the chemical scaffold. Conversely, using a more specific derivative like Vinpocetine can help dissect the responsible pathways.[9][10]

  • Target Validation: Employ genetic knockdown or knockout of the presumed primary target. If the phenotype is still present in the absence of the target, it is likely an off-target effect.

  • Counter-Screening: Test this compound in a cell line that does not express the primary target of interest.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results between experiments 1. Cell passage number variability.2. Inconsistent this compound concentration due to degradation or precipitation.3. Variations in cell seeding density.1. Use cells within a consistent and low passage number range.2. Prepare fresh this compound solutions for each experiment from a validated stock. Ensure complete solubilization.3. Use a cell counter to ensure consistent cell plating.[11]
High cytotoxicity in non-target cell lines 1. Off-target toxicity.2. Compound precipitation at high concentrations leading to non-specific effects.1. Perform a selectivity analysis using a panel of different cell lines.2. Visually inspect the culture medium for any signs of precipitation. Determine the solubility limit of this compound in your specific medium.
Observed phenotype does not correlate with the inhibition of the primary target 1. The phenotype is mediated by an off-target effect.2. The primary target is not correctly identified for the observed phenotype.1. Perform a target validation experiment using CRISPR-Cas9 or siRNA to confirm the role of the primary target (see protocols below).2. Conduct a counter-screening assay in a cell line lacking the primary target.
Unexpected activation of a signaling pathway 1. Pleiotropic nature of this compound.2. Cellular stress response to the compound.1. Consult literature for known interactions of this compound with the observed pathway.2. Use pathway-specific inhibitors to confirm the mechanism.3. Analyze markers of cellular stress (e.g., heat shock proteins).

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
A549Human Lung Carcinoma309.7[12][13]
B16Mouse Melanoma68.9[2]
Hep-2Human Laryngeal Cancer273.7[2]
KBHuman Oral Cancer232.5[2]

Table 2: Binding Affinity and Other Activity Data for this compound

Target/AssayValueUnitCommentsCitation(s)
Caspase-373.67µM (Ka)Estimated association constant from in silico studies.[12]
Plasmodium falciparum Dd2>50µM (EC50)Inactive against chloroquine-resistant strain.[14][15]
Bovine Plasma Protein Binding64%[16]
Human Erythrocyte Uptake~6%[16]

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of a Putative this compound Target (e.g., TBX3)

This protocol describes the generation of a stable knockout cell line to validate whether the cellular effects of this compound are mediated through a specific target.

Materials:

  • Human cancer cell line expressing TBX3 (e.g., MCF-7)

  • TBX3 CRISPR/Cas9 KO Plasmid (containing Cas9 and a target-specific gRNA)[17]

  • Control CRISPR/Cas9 Plasmid (non-targeting gRNA)

  • Lipofectamine™ 3000 or similar transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Puromycin or other selection antibiotic (if applicable)

  • 96-well and 6-well plates

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for Western blot (anti-TBX3 and loading control)

Workflow Diagram:

CRISPR_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Expansion cluster_validation Validation cell_seeding Seed cells in a 6-well plate plasmid_prep Prepare plasmid DNA and transfection reagent transfect Transfect cells with CRISPR plasmids plasmid_prep->transfect incubation Incubate for 48-72h transfect->incubation selection Select with antibiotic or sort by FACS incubation->selection cloning Isolate single clones (serial dilution) selection->cloning expansion Expand clonal populations cloning->expansion western Validate knockout by Western Blot expansion->western sequencing Confirm knockout by Sanger sequencing expansion->sequencing

CRISPR-Cas9 knockout workflow.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, dilute 2.5 µg of TBX3 KO plasmid or control plasmid into Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, incubate for 10-15 minutes at room temperature, and add the complexes to the cells.

  • Selection:

    • 48-72 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium or by sorting GFP-positive cells if using a reporter plasmid.

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days.

  • Single-Cell Cloning:

    • Once selection is complete, perform serial dilutions in 96-well plates to isolate single clones.

    • Allow clones to grow for 1-2 weeks.

  • Expansion and Validation:

    • Expand individual clones in larger culture vessels.

    • Validate the knockout of the TBX3 protein by Western blotting.

    • Confirm the genomic edit by PCR amplifying the target region and performing Sanger sequencing.

  • Phenotypic Assay: Use the validated knockout and control cell lines to perform your this compound treatment and assess the phenotype of interest. A lack of response in the knockout cells compared to the wild-type cells suggests the phenotype is on-target.

siRNA-Mediated Knockdown of a Putative this compound Target (e.g., Acetylcholinesterase - AChE)

This protocol provides a method for transiently reducing the expression of a target protein to assess the short-term effects of its absence on the cellular response to this compound.

Materials:

  • Cell line expressing AChE (e.g., SH-SY5Y)

  • siRNA targeting AChE (at least two different validated sequences)

  • Non-targeting control siRNA

  • RNAi transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Reagents for qRT-PCR and Western blot

Workflow Diagram:

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation & Assay cell_seeding Seed cells in a 6-well plate siRNA_prep Prepare siRNA and transfection reagent transfect Transfect cells with siRNA complexes siRNA_prep->transfect incubation Incubate for 24-72h transfect->incubation validation Validate knockdown by qRT-PCR & Western Blot incubation->validation treatment Treat with this compound and perform phenotypic assay validation->treatment

siRNA knockdown workflow.

Procedure:

  • Cell Seeding: Seed cells one day prior to transfection to achieve 50-60% confluency at the time of transfection.

  • Transfection:

    • For each well of a 6-well plate, dilute 10-30 pmol of siRNA into Opti-MEM™.

    • In a separate tube, dilute the RNAi transfection reagent in Opti-MEM™ as per the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes, and add to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown:

    • Harvest a subset of cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • This compound Treatment and Assay:

    • At the time of optimal knockdown, treat the cells with this compound at various concentrations.

    • Perform the desired phenotypic assay and compare the results between cells treated with the target-specific siRNA and the non-targeting control.

Counter-Screening Assay

This protocol outlines a general approach to determine if the observed effect of this compound is dependent on its primary target.

Materials:

  • Two cell lines: one expressing the primary target (Target-Positive) and one with low or no expression (Target-Negative).

  • This compound

  • Complete growth medium

  • 96-well plates

  • Reagents for the specific phenotypic assay (e.g., MTT, CellTiter-Glo®)

Workflow Diagram:

CounterScreening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis seed_pos Seed Target-Positive Cells treat_pos Treat with this compound (Dose-Response) seed_pos->treat_pos seed_neg Seed Target-Negative Cells treat_neg Treat with this compound (Dose-Response) seed_neg->treat_neg assay_pos Perform Phenotypic Assay treat_pos->assay_pos assay_neg Perform Phenotypic Assay treat_neg->assay_neg compare Compare Dose-Response Curves assay_pos->compare assay_neg->compare Vincamine_Pathways cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects This compound This compound TBX3 TBX3 This compound->TBX3 Inhibition AChE AChE This compound->AChE Inhibition Apoptosis Apoptosis (↑Caspase-3, ↑Bax/Bcl-2) This compound->Apoptosis ROS ↑ ROS This compound->ROS Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 Activation NFkB NF-κB Pathway This compound->NFkB Inhibition IonChannels Na+/Ca2+ Channels This compound->IonChannels Modulation CerebralBloodFlow Cerebral Blood Flow This compound->CerebralBloodFlow Increase Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound CheckDose Is the phenotype dose-dependent? Start->CheckDose CheckLiterature Is the phenotype reported in literature? CheckDose->CheckLiterature Yes Artifact Potential Assay Artifact or Compound Instability CheckDose->Artifact No TargetValidation Perform Target Validation (CRISPR/siRNA) CheckLiterature->TargetValidation No CheckLiterature->TargetValidation Yes PhenotypeAbolished Phenotype abolished? TargetValidation->PhenotypeAbolished OnTarget Likely On-Target Effect PhenotypeAbolished->OnTarget Yes CounterScreen Perform Counter-Screening PhenotypeAbolished->CounterScreen No OffTarget Likely Off-Target Effect CounterScreen->OffTarget

References

Validation & Comparative

Vincamine versus Vinpocetine for neuroprotection a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine and its synthetic derivative, Vinpocetine (B1683063), are two compounds that have garnered significant interest in the field of neuroprotection. Both are alkaloids derived from the lesser periwinkle plant (Vinca minor) and are known to exhibit vasoactive and neuroprotective properties. This guide provides an objective comparison of their performance based on available experimental data, details key experimental methodologies, and visualizes their known signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds. While both molecules show promise, the depth of scientific investigation, particularly for Vinpocetine, has led to a more detailed understanding of its mechanisms of action.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and Vinpocetine. It is important to note that direct head-to-head comparative studies are limited, and much of the data is derived from separate in vivo and in vitro experiments.

Table 1: Effects on Cerebral Blood Flow (CBF)
CompoundModel/SubjectDosage/ConcentrationKey OutcomeReference(s)
This compound Patients with cerebral circulation disordersSingle i.v. injectionShowed a significant beneficial hemodynamic effect on ischemic regions.[1][1]
Patients with cerebral ischemia30 mg/20 min i.v.Statistically significant increase of CBF by 6.1% (1.5 ml/100 g/min , p < 0.01).[1][1]
Patients with cerebral ischemia40 mg within 35-40 minHemispheric CBF was significantly increased (p < 0.01).[2][2]
Vinpocetine Healthy volunteersAcute infusionStudied for its effect on cerebral blood flow.[3]
Patients with ischemic stroke and mild cognitive impairment12-week oral therapySignificant increase in blood flow velocity in the vascular group and improved cerebrovascular reserve capacity in both patient groups.[4][4]
Table 2: Antioxidant Activity
CompoundAssay/ModelKey OutcomeReference(s)
This compound Parkinson's disease mouse modelIncreased SOD activity and GSH level; decreased ROS production and MDA level.[5][5]
LPS-induced oxidative stress in HCECsExhibited strong antioxidant activity, decreasing ROS levels and regulating SOD, T-AOC, and MDA levels.[6][6]
Hydroalcoholic macerates of Vinca minorShowed antioxidant activity in DPPH radical scavenging and photochemiluminescence methods.[7][7]
Vinpocetine Rat model of prenatal alcohol-induced ADHDRegulates markers of oxidative stress.[8][8]
H2O2 and paracetamol-induced liver toxicity in L02 cellsIncreased Nrf2 expression, HO-1, and intracellular GSH levels; dumped ROS generation.[9][9]
Table 3: Anti-inflammatory Effects
CompoundModel/AssayKey OutcomeReference(s)
This compound Parkinson's disease mouse modelDecreased TNF-α, IL-1β, and IL-6 mRNA and protein levels; reduced microglial and astrocyte activation.[5] Repressed phosphorylation of p65, IKKβ, and IκBα.[5][5]
LPS-induced inflammation in HCECsExerted anti-inflammatory activities by decreasing IL-6, IL-8, IL-1β, TNF-α, and TGF-β expression.[6][6]
Renal Ischemia/Reperfusion Injury in ratsReduced pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[10][10]
Vinpocetine Rat cerebral ischemia-reperfusion injury modelInhibited NF-κB and TNFα expression and decreased the inflammatory response.[7][7]
Patients with anterior cerebral circulation occlusion and stroke onsetReduced NF-κB signaling activation and pro-inflammatory mediator expression.[7][7]
Various cell types (vascular smooth muscle, endothelial, macrophages, epithelial)Inhibits TNF-alpha-induced NF-κB activation and subsequent induction of proinflammatory mediators.[8][8]

Experimental Protocols

This compound: In Vivo and In Vitro Neuroprotection Assessment

In Vivo Model of Parkinson's Disease: [5]

  • Animal Model: Mice with Parkinson's disease induced by a neurotoxin.

  • Treatment: Administration of this compound.

  • Assessment of Neuroprotection:

    • Dopaminergic Neuron Loss: Determined by immunohistochemistry staining and western blot analysis of tyrosine hydroxylase (TH) expression in the substantia nigra (SN).

    • Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) production (DHE staining), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) levels using commercially available kits.

    • Neuroinflammation: Pro-inflammatory cytokine (TNF-α, IL-1β, and IL-6) levels in the SN were measured by RT-qPCR and western blot analysis. Microglial and astrocyte activation was examined by immunofluorescence staining of Iba-1 and GFAP.

    • Signaling Pathway Analysis: Regulation of the NF-κB and Nrf2/HO-1 pathways was estimated by western blot analysis.

In Vitro Model of Amyloid-β Induced Cytotoxicity: [11]

  • Cell Line: PC12 cells.

  • Induction of Cytotoxicity: Exposure to amyloid-β 25–35 (Aβ25–35) peptides.

  • Treatment: Pretreatment with various concentrations of this compound.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • Oxidative Stress: Measured by assessing levels of MDA, GSH, and SOD.

    • Apoptosis: Detected using an Annexin-V-FITC Apoptosis Detection Kit.

    • ROS Production: Determined using a ROS Assay Kit.

    • Signaling Pathway Analysis: Protein expression of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway and Bcl-2 family proteins was analyzed by Western blot.

Vinpocetine: Detailed Experimental Protocols

In Vivo Model of NMDA-Induced Neurotoxicity: [12]

  • Animal Model: Rats with bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex.

  • Drug Administration: Intraperitoneal injection of Vinpocetine (10 mg/kg) 60 minutes before and for 3 postoperative days after the lesion.[12]

  • Behavioral Assessments:

    • Novel Object Recognition Test: To assess recognition memory.

    • Social Discrimination Test: To evaluate social memory.

    • Y-maze Test: For the assessment of spontaneous alternation as a measure of spatial working memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

  • Histological Analysis:

    • Lesion Size Quantification: Brain sections were immunostained for neuron-specific nuclear protein (NeuN) to quantify the extent of the excitotoxic neuronal lesion.

    • Microglial Activation: Immunostaining for integrin CD11b was used to assay the area of microglial activation around the lesion.

In Vitro Glutamate-Induced Excitotoxicity Model:

  • Cell Culture: Primary cortical neuronal cultures.

  • Induction of Excitotoxicity: Exposure to neurotoxic concentrations of glutamate.

  • Treatment: Pre-treatment with various concentrations of Vinpocetine.

  • Assessment of Neuroprotection:

    • Cell Viability Assay (MTT Assay):

      • After the treatment period, add MTT labeling reagent (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C.

      • Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

      • Incubate overnight to ensure complete solubilization of formazan (B1609692) crystals.

      • Measure absorbance at a wavelength between 550 and 600 nm.

    • Lactate Dehydrogenase (LDH) Assay:

      • Collect cell culture supernatant.

      • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength.

      • Calculate percent cytotoxicity relative to control wells.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound's neuroprotective effects are mediated, in part, through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. It has been shown to suppress the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2/HO-1 pathway.[5]

cluster_0 This compound's Dual Action cluster_1 Anti-inflammatory Pathway cluster_2 Antioxidant Pathway This compound This compound IKK IKKβ This compound->IKK inhibits phosphorylation Nrf2 Nrf2 This compound->Nrf2 enhances protein levels IkBa IκBα IKK->IkBa phosphorylates p65 p65 NFkB_nuc NF-κB (nucleus) p65->NFkB_nuc translocates IkBa->p65 releases Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Inflam_Genes activates HO1 HO-1 Nrf2->HO1 activates Antioxidant_Genes Antioxidant Gene Expression HO1->Antioxidant_Genes activates

This compound's dual action on inflammatory and antioxidant pathways.
Vinpocetine Signaling Pathways

Vinpocetine exerts its neuroprotective effects through multiple mechanisms, including the inhibition of phosphodiesterase type 1 (PDE1) and the suppression of the NF-κB inflammatory pathway.[7][10]

cluster_vinpocetine Vinpocetine's Multi-Target Neuroprotection cluster_pde1 PDE1 Inhibition Pathway cluster_nfkb NF-κB Inhibition Pathway Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 inhibits IKK IKK Vinpocetine->IKK inhibits cAMP_cGMP ↑ cAMP/cGMP Vasodilation Cerebral Vasodilation cAMP_cGMP->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection NFkB_act NF-κB Activation IKK->NFkB_act prevents Pro_inflam ↓ Pro-inflammatory Cytokines

Vinpocetine's neuroprotective signaling pathways.
General Experimental Workflow for Neuroprotection Studies

The following diagram illustrates a general workflow for conducting in vivo neuroprotection studies, applicable to both this compound and Vinpocetine.

cluster_workflow In Vivo Neuroprotection Experimental Workflow Animal_Model 1. Animal Model Induction (e.g., Ischemia, Neurotoxin) Treatment_Group 2. Treatment Group (this compound or Vinpocetine) Animal_Model->Treatment_Group Vehicle_Group 2. Vehicle Control Group Animal_Model->Vehicle_Group Behavioral 3. Behavioral Assessment (Cognitive and Motor Function) Treatment_Group->Behavioral Vehicle_Group->Behavioral Tissue 4. Tissue Collection and Processing Behavioral->Tissue Biochemical 5. Biochemical Assays (Oxidative Stress, Inflammatory Markers) Tissue->Biochemical Histological 5. Histological Analysis (Infarct Volume, Cell Death) Tissue->Histological Data 6. Data Analysis and Statistical Comparison Biochemical->Data Histological->Data

A generalized workflow for in vivo neuroprotection studies.

Conclusion

Both this compound and its derivative Vinpocetine demonstrate significant neuroprotective potential through their effects on cerebral blood flow, antioxidant, and anti-inflammatory pathways. Vinpocetine has been more extensively studied, with a clearer elucidation of its molecular targets, including PDE1 and IKK. While this compound also shows promise in modulating the NF-κB and Nrf2/HO-1 pathways, the body of research, particularly regarding detailed experimental protocols and direct comparative studies with Vinpocetine, is less comprehensive.

For researchers and drug development professionals, Vinpocetine currently offers a more well-defined profile for further investigation and development. However, the distinct mechanisms of this compound, particularly its pronounced effect on the Nrf2/HO-1 antioxidant pathway, suggest that it remains a valuable compound for further research, especially in conditions where oxidative stress is a primary pathological driver. Head-to-head comparative studies are warranted to fully delineate the relative therapeutic potential of these two related alkaloids.

References

Validating the Efficacy of Vincamine and its Derivative Vinpocetine in a Stroke Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Vincamine and its more extensively studied synthetic derivative, Vinpocetine (B1683063), in animal models of ischemic stroke. The following sections present a synthesis of experimental data, detailed methodologies for key preclinical studies, and a visual representation of the underlying signaling pathways. While this compound is the natural precursor, the majority of cerebroprotective research has focused on Vinpocetine due to its enhanced pharmacological properties.

Comparative Efficacy of Vinpocetine in Stroke Animal Models

The neuroprotective effects of Vinpocetine have been evaluated in various animal models of ischemic stroke, most commonly the Middle Cerebral Artery Occlusion (MCAO) model in rats and mice. The primary endpoints in these studies are typically the reduction in cerebral infarct volume and the improvement in neurological function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing Vinpocetine with other neuroprotective agents or a control group.

Table 1: Comparison of Vinpocetine with Other Neuroprotective Agents in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

Treatment GroupDosage and AdministrationInfarct Volume Reduction (%) vs. ControlReference
Vinpocetine 3 mg/kg, i.p., 30 min post-ischemia42% (p < 0.05)[Dézsi et al., 2002][1][2]
Nimodipine-17%[Dézsi et al., 2002][1][2]
MK-801-18%[Dézsi et al., 2002][1][2]

Table 2: Dose-Dependent Efficacy of Vinpocetine in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Treatment GroupDosage and Administration (i.p. for 3 days post-ischemia)Infarct Volume Reduction (%) vs. ControlImprovement in Neurological ScoreReference
Vinpocetine 5 mg/kg/daySignificantSignificant[Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway, 2023][3]
Vinpocetine 10 mg/kg/day Maximal beneficial effects Maximal beneficial effects [Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway, 2023][3]
Vinpocetine 15 mg/kg/daySignificantSignificant[Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway, 2023][3]
MCC950 (NLRP3 Inhibitor)-Significant-[Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway, 2023][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used surgical model to induce focal cerebral ischemia that mimics human stroke.

1. Animal Preparation:

  • Species: Male Wistar rats (250-300g).

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, pH, and plasma glucose are monitored and maintained within the normal physiological range.

2. Surgical Procedure (Intraluminal Filament Technique):

  • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully dissected from the surrounding tissues.

  • The ECA is ligated at its distal end and coagulated.

  • A 4-0 silk suture is tied loosely around the origin of the ECA.

  • A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen through a small incision.

  • The filament is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), which is typically about 18-20 mm from the carotid bifurcation.

  • For permanent MCAO (pMCAO) , the filament is left in place.

  • For transient MCAO (tMCAO) , the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.

3. Drug Administration:

  • Vinpocetine or other test compounds are typically dissolved in a suitable vehicle (e.g., saline).

  • The drug is administered via intraperitoneal (i.p.) injection at the specified dose and time relative to the ischemic insult (e.g., 30 minutes post-occlusion).

4. Assessment of Ischemic Damage:

  • Infarct Volume Measurement (TTC Staining): 24 or 48 hours after MCAO, the rats are euthanized, and their brains are removed. The brain is sectioned into 2 mm coronal slices. The slices are then incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white. The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.

  • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

Mandatory Visualizations

Signaling Pathways of Vinpocetine in Neuroprotection

Vinpocetine exerts its neuroprotective effects through multiple mechanisms, including improving cerebral blood flow, reducing inflammation, and inhibiting excitotoxicity. The following diagram illustrates the key signaling pathways modulated by Vinpocetine in the context of ischemic stroke.

Vinpocetine_Signaling_Pathways cluster_0 Ischemic Cascade cluster_1 Vinpocetine's Mechanisms of Action cluster_2 Neuroprotective Outcomes Excitotoxicity Excitotoxicity Neuronal_Damage Neuronal_Damage Excitotoxicity->Neuronal_Damage Inflammation Inflammation Inflammation->Neuronal_Damage Oxidative_Stress Oxidative_Stress Oxidative_Stress->Neuronal_Damage Vinpocetine Vinpocetine PDE1_Inhibition PDE1_Inhibition Vinpocetine->PDE1_Inhibition Na_Channel_Blockade Na_Channel_Blockade Vinpocetine->Na_Channel_Blockade NF_kB_Inhibition NF_kB_Inhibition Vinpocetine->NF_kB_Inhibition NLRP3_Inhibition NLRP3_Inhibition Vinpocetine->NLRP3_Inhibition Vasodilation Vasodilation PDE1_Inhibition->Vasodilation  cGMP↑ Reduced_Ca_Influx Reduced_Ca_Influx Na_Channel_Blockade->Reduced_Ca_Influx Anti_inflammatory_Effects Anti_inflammatory_Effects NF_kB_Inhibition->Anti_inflammatory_Effects NLRP3_Inhibition->Anti_inflammatory_Effects Vasodilation->Neuronal_Damage Inhibits Reduced_Ca_Influx->Excitotoxicity Inhibits Anti_inflammatory_Effects->Inflammation Inhibits Reduced_Apoptosis Reduced_Apoptosis Anti_inflammatory_Effects->Reduced_Apoptosis Reduced_Apoptosis->Neuronal_Damage Inhibits

Caption: Key signaling pathways modulated by Vinpocetine in ischemic stroke.

Experimental Workflow for this compound/Vinpocetine Efficacy Validation

The following diagram outlines a typical experimental workflow for validating the efficacy of a neuroprotective agent like this compound or Vinpocetine in a stroke animal model.

Experimental_Workflow Animal_Model Stroke Animal Model Induction (e.g., MCAO in Rats) Randomization Randomization into Treatment Groups (Vinpocetine, Comparator, Vehicle) Animal_Model->Randomization Treatment Drug Administration (Defined Dose and Time Window) Randomization->Treatment Behavioral_Assessment Neurological Deficit Scoring (e.g., 24h, 48h, 7 days post-MCAO) Treatment->Behavioral_Assessment Endpoint_Analysis Endpoint Analysis (Infarct Volume Measurement - TTC Staining) Behavioral_Assessment->Endpoint_Analysis Data_Analysis Statistical Data Analysis (Comparison between groups) Endpoint_Analysis->Data_Analysis

Caption: A typical experimental workflow for this compound/Vinpocetine studies.

References

A Comparative Analysis of Vincamine and Other Nootropic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cognitive enhancement, a diverse array of nootropic agents have emerged, each with unique pharmacological profiles. This guide provides a comparative analysis of Vincamine, a monoterpenoid indole (B1671886) alkaloid, against three other prominent nootropic agents: Piracetam, Aniracetam, and Modafinil (B37608). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data, and presented in a format conducive to scientific inquiry.

Mechanisms of Action: A Comparative Overview

The selected nootropic agents exert their cognitive-enhancing effects through distinct and sometimes overlapping mechanisms. This compound is primarily known for its cerebral vasodilatory effects, while the racetams, Piracetam and Aniracetam, modulate neurotransmitter systems. Modafinil, a wakefulness-promoting agent, also demonstrates significant cognitive-enhancing properties through its influence on various neurotransmitter pathways.

  • This compound: The primary mechanism of this compound is its ability to increase cerebral blood flow.[1] It acts as a vasodilator, particularly on the smaller blood vessels in the brain, which enhances the delivery of oxygen and nutrients to brain cells.[1] Additionally, this compound is known to modulate the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) and possesses antioxidant properties.[1]

  • Piracetam: As the first of the racetam family, Piracetam's mechanism is multifaceted. It is understood to enhance the function of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning, by increasing the density of acetylcholine receptors on neuronal membranes.[2] Piracetam also modulates glutamate (B1630785) receptors, specifically AMPA and NMDA receptors, which are fundamental to synaptic plasticity.[2] Furthermore, it is believed to improve the fluidity of neuronal cell membranes.[2]

  • Aniracetam: A fat-soluble analog of Piracetam, Aniracetam also modulates the cholinergic system by increasing acetylcholine release in the hippocampus.[3] Its primary nootropic effects, however, are largely attributed to its potent modulation of AMPA receptors, which enhances synaptic transmission and plasticity.[4] Aniracetam has also been shown to influence dopamine and serotonin levels, potentially contributing to its anxiolytic and mood-enhancing effects.[3]

  • Modafinil: The mechanism of Modafinil is complex and not fully elucidated. A key action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine.[5] It also influences norepinephrine, serotonin, glutamate, and GABA systems.[2] This broad spectrum of activity contributes to its wakefulness-promoting and cognitive-enhancing effects.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from a selection of preclinical and clinical studies, providing a comparative look at the efficacy of these nootropic agents.

Table 1: Preclinical Studies on Cognitive Enhancement
Nootropic AgentAnimal ModelDosageKey FindingsReference(s)
This compound Rat1 mg/kgIncreased firing rate of noradrenergic neurons in the locus coeruleus by ~70%.[6]
Piracetam Rat300 mg/kgIncreased firing rate of noradrenergic neurons in the locus coeruleus by 30-40%.[6]
Piracetam Cat300 mg/kg p.o.Enhanced absolute and relative amounts of paradoxical sleep.[7]
Modafinil Rat2.5 mg/kgSignificantly reversed scopolamine-induced memory impairment in the Morris water maze, with performance comparable to Citicoline and superior to Piracetam.[8][9]
Aniracetam Mouse50 mg/kgImproved behavioral deficits in TARP γ-8 knockout mice, a model for ADHD.[10]
Table 2: Clinical Studies on Cognitive Enhancement
Nootropic AgentStudy PopulationDosageDurationKey Cognitive OutcomesReference(s)
This compound 142 patients with mild to moderate dementia30 mg twice daily12 weeksStatistically significant improvement over placebo in the Short Cognitive Performance Test (SKT), Sandoz Clinical Assessment Geriatric (SCAG) scale, and other global impression scales.[11]
Piracetam Meta-analysis of 19 studies (1,489 older adults with cognitive impairment)2.4 - 8.0 g/day 6 - 52 weeksOdds ratio for global improvement of 3.35 (95% CI: 2.70, 4.17) compared to placebo.[12]
Aniracetam 276 patients with cognitive disorders1500 mg/day12 monthsMaintained cognitive parameters and improved emotional state. Showed better cognitive performance at 6 months compared to cholinesterase inhibitors in patients with mild dementia.[3]
Aniracetam Patients with mild to moderate cognitive impairment1500 mg/day6 monthsMore effective than Piracetam (2400 mg/day) in 8 out of 18 cognitive tests.[13]
Modafinil 60 healthy young adult males100 mg or 200 mg (single dose)Single DaySignificantly enhanced performance on digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time compared to placebo.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.

This compound in Mild to Moderate Dementia
  • Study Design: A 12-week, double-blind, placebo-controlled trial.

  • Participants: 152 male and female patients aged 50-85 with a diagnosis of primary degenerative or vascular dementia according to DSM-III-R criteria. 142 patients completed the trial.

  • Intervention: Participants received either 30 mg of this compound or a placebo twice daily.

  • Cognitive Assessment Tools:

    • Short Cognitive Performance Test (SKT): Assesses memory and attention.

    • Sandoz Clinical Assessment Geriatric (SCAG) scale: A physician-rated scale for assessing a range of symptoms in geriatric patients.

    • Clinical Global Impression (CGI): A brief assessment of the patient's overall clinical state.

    • Beurteilungsskala für geriatrische Patienten (BGP): A nurse's rating scale for geriatric patients, with a subscale for "need for help".[11]

Modafinil in Healthy Volunteers
  • Study Design: A randomized, double-blind, between-subjects design.

  • Participants: Sixty healthy young adult male volunteers.

  • Intervention: Participants received a single oral dose of either a placebo, 100 mg of Modafinil, or 200 mg of Modafinil.

  • Cognitive Assessment Tools: A comprehensive battery of neuropsychological tests was administered to assess memory and attention, including:

    • Digit Span: Measures short-term verbal memory.

    • Visual Pattern Recognition Memory: Assesses visual memory.

    • Spatial Planning: Evaluates executive function and planning abilities.

    • Stop-Signal Reaction Time: Measures response inhibition.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for nootropic clinical trials.

Vincamine_Signaling_Pathway This compound This compound Vasodilation Cerebral Vasodilation This compound->Vasodilation Neurotransmitter Modulation of Dopamine & Serotonin This compound->Neurotransmitter Antioxidant Antioxidant Effects This compound->Antioxidant BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow OxygenNutrients Enhanced Oxygen & Nutrient Delivery BloodFlow->OxygenNutrients CognitiveEnhancement Cognitive Enhancement OxygenNutrients->CognitiveEnhancement Neurotransmitter->CognitiveEnhancement Antioxidant->CognitiveEnhancement

Caption: Proposed signaling pathway for this compound's nootropic effects.

Racetam_Signaling_Pathway cluster_piracetam Piracetam cluster_aniracetam Aniracetam Piracetam Piracetam AChR ↑ Acetylcholine Receptor Density Piracetam->AChR Membrane ↑ Membrane Fluidity Piracetam->Membrane Cholinergic Cholinergic Transmission AChR->Cholinergic SynapticPlasticity Enhanced Synaptic Plasticity Membrane->SynapticPlasticity Aniracetam Aniracetam AMPAR Positive Allosteric Modulation of AMPA Receptors Aniracetam->AMPAR ACh_release ↑ Acetylcholine Release Aniracetam->ACh_release Glutamate Glutamatergic Transmission AMPAR->Glutamate ACh_release->Cholinergic Glutamate->SynapticPlasticity Cholinergic->SynapticPlasticity CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement

Caption: Comparative signaling pathways of Piracetam and Aniracetam.

Modafinil_Signaling_Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Inhibition Modafinil->DAT OtherNTs Modulation of NE, 5-HT, Glu, GABA Modafinil->OtherNTs Dopamine ↑ Extracellular Dopamine DAT->Dopamine Arousal Increased Arousal & Wakefulness Dopamine->Arousal OtherNTs->Arousal CognitiveEnhancement Cognitive Enhancement Arousal->CognitiveEnhancement

Caption: Simplified signaling pathway for Modafinil's nootropic actions.

Nootropic_Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Cognitive Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (Nootropic) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Assessments (e.g., 4, 8, 12 weeks) Treatment->FollowUp Placebo->FollowUp Final Final Assessment FollowUp->Final Analysis Data Analysis Final->Analysis

Caption: General experimental workflow for a nootropic clinical trial.

References

A Comparative Guide to Analytical Methods for Vincamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the accurate quantification of Vincamine, a key alkaloid compound. The selection of a robust and reliable analytical method is paramount for quality control, pharmacokinetic studies, and the development of therapeutic agents. This document details and compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry, presenting supporting experimental data to facilitate an informed choice of methodology.

Comparative Analysis of Analytical Methods

The appropriate analytical method for this compound quantification depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. HPLC is a widely adopted, robust technique suitable for routine quality control. For analyses demanding higher sensitivity and selectivity, particularly in complex biological matrices, UPLC-MS/MS is the superior choice. UV-Vis Spectrophotometry offers a simpler, more accessible option for straightforward quantification in less complex samples.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of validated analytical methods for this compound quantification, allowing for a direct and objective comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1[1][2][3]Method 2[4][5]
Linearity Range (µg/mL) 0.1 - 500.005 - 5
Correlation Coefficient (r²) > 0.9990.999
Accuracy (% Recovery) > 97%99.33% - 100.44%
Precision (% RSD) 1.4 - 2.3< 2.0
Limit of Detection (LOD) (µg/mL) 0.030.005
Limit of Quantification (LOQ) (µg/mL) Not Specified0.025

Table 2: UPLC-MS/MS Method (for Vinpocetine, a this compound derivative)[6]

ParameterUPLC-MS/MS
Linearity Range (ng/mL) 0.100 - 60.0
Correlation Coefficient (r²) Not Specified
Accuracy (% RE) -1.7% to 3.0%
Precision (% RSD) < 11.8
Limit of Quantification (LOQ) (ng/mL) 0.100
Limit of Detection (LOD) (ng/mL) Not Specified

Table 3: UV-Vis Spectrophotometry Method[7]

ParameterUV-Vis Spectrophotometry
Linearity Range (µg/mL) 2 - 14
Correlation Coefficient (r²) Not Specified
Accuracy (% Recovery) 99.67 ± 0.79
Precision (% RSD) Not Specified
Limit of Detection (LOD) (µg/mL) Not Specified
Limit of Quantification (LOQ) (µg/mL) Not Specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these analytical methods. The following are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a stability-indicating assay for the simultaneous determination of this compound and its primary degradation product, vincaminic acid.[1][2][3]

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase : A mixture of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) buffer (pH 4.0) in a 30:70 (v/v) ratio.[1][2]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV detector set at 270 nm.[1][2]

  • Injection Volume : 50 µL.

  • Quantification : Based on peak areas.[1][2]

High-Performance Liquid Chromatography (HPLC) - Method 2

This method is designed for the quantitative estimation of this compound residues.[4][5]

  • Instrumentation : Agilent 1260 Infinity HPLC system or equivalent with a Diode Array Detector.[5]

  • Column : Luna C18(2) (150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase : A mixture of 0.1 M aqueous ammonium (B1175870) acetate solution and acetonitrile in a 40:60 (v/v) ratio.[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : 280 nm.[5]

  • Injection Volume : 50 µL.[5]

  • Quantification : Based on peak areas.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

This highly sensitive and specific method is suitable for the analysis of this compound derivatives in biological matrices. The following protocol is for Vinpocetine, a closely related compound.[6]

  • Instrumentation : Waters ACQUITY UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column : Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase : Gradient elution with methanol (B129727) and water.[6]

  • Flow Rate : 0.20 mL/min.[6]

  • Detection : Multiple Reaction Monitoring (MRM) mode.[6]

  • Transitions : For Vinpocetine: m/z 351 → m/z 280.[6]

  • Sample Preparation : Protein precipitation of the sample with methanol.[6]

UV-Vis Spectrophotometry

This method provides a simpler and more accessible approach for the quantification of this compound.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Solvent : Methanol and water (50:50, v/v).[7]

  • Wavelength : 215 nm.[7]

  • Quantification : Based on absorbance measurements against a standard calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for HPLC Method.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UPLC Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Area Integration MS_Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: Workflow for UPLC-MS/MS Method.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Concentration Dissolution->Dilution Measurement Measure Absorbance at 215 nm Dilution->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Workflow for UV-Vis Spectrophotometry.

References

Replicating Published Findings on Vincamine's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been recognized for its vasodilatory and nootropic effects. Recent scientific investigations have unveiled its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the published findings on this compound's anticancer activity, offering a comparative analysis with the well-established Vinca alkaloid, Vinblastine. Detailed experimental protocols and a focus on key signaling pathways are presented to facilitate the replication and further exploration of these findings.

I. Comparative Cytotoxicity Analysis

This compound has exhibited cytotoxic effects against a range of cancer cell lines. A key metric for quantifying this effect is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Human Lung Carcinoma309.7[1]
Vinblastine P388Murine Leukemia0.003[2]

Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

II. Mechanism of Action: Key Signaling Pathways

Published research indicates that this compound exerts its anticancer effects through the modulation of several key signaling pathways involved in apoptosis (programmed cell death) and cell survival.

A. The Intrinsic Apoptotic Pathway: The Bax/Bcl-2 Balance
B. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. General studies on Vinca alkaloids have demonstrated their ability to activate the NF-κB pathway, which can, under certain cellular contexts, contribute to apoptosis.[4][5] The activation of NF-κB by this compound is thought to be mediated through the generation of reactive oxygen species (ROS).[3]

III. Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a comparator compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Analysis of Apoptotic Proteins (Western Blotting for Bax and Bcl-2)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

C. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified spectrophotometrically.

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound to induce apoptosis. Lyse the cells according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

IV. Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the discussed concepts, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow: Assessing this compound's Anticancer Activity A Cell Culture (e.g., A549) B This compound Treatment A->B C MTT Assay (Cell Viability) B->C D Western Blot (Bax/Bcl-2) B->D E Caspase-3 Assay B->E F Data Analysis & Comparison C->F D->F E->F

Caption: A generalized experimental workflow for investigating the anticancer properties of this compound.

cluster_1 This compound-Induced Apoptosis Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax (Pro-apoptotic) This compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 NFkB NF-κB Activation ROS->NFkB Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

V. Conclusion

The available scientific literature provides compelling evidence for the anticancer potential of this compound. Its ability to induce apoptosis through the modulation of the Bax/Bcl-2 ratio and the NF-κB signaling pathway highlights its promise as a lead compound for further drug development. However, to solidify its standing as a viable anticancer agent, further research is warranted. Specifically, direct comparative studies with established chemotherapeutics like Vinblastine across a broader range of cancer cell lines are needed. Additionally, more in-depth quantitative analyses of its effects on key signaling proteins will provide a clearer understanding of its mechanism of action and pave the way for its potential clinical application. This guide serves as a foundational resource for researchers aiming to replicate and expand upon these important findings.

References

A Head-to-Head Comparison of Synthetic and Natural Vincamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a compound from natural origins versus total synthesis is a critical decision. This guide provides an objective, data-driven comparison of natural vincamine, extracted from the periwinkle plant (Vinca minor), and synthetically produced this compound. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate the key differences in their impurity profiles, production scalability, and potential for therapeutic development.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of synthetic and natural this compound based on available literature.

Table 1: Comparison of Purity and Impurity Profiles

FeatureSynthetic this compoundNatural this compound
Purity Level Potentially high (>99%) with optimized purification. A semi-synthesis approach yielded 90% purity before final purification[1].Variable, dependent on extraction and purification methods. A typical alkaloid content in the dried plant mass is around 1.36%, with this compound being the major alkaloid at 0.057%[2].
Typical Impurities Unreacted starting materials, reagents, catalysts, and byproducts from side reactions. Stereoisomers (e.g., 16-epithis compound) are common impurities[1].Co-extracted alkaloids from the Vinca plant (e.g., vincaminorine, vincaminoreine, minovine, minovincine), pigments, and other plant metabolites[2].
Impurity Control High degree of control through process optimization and purification. Impurities can be identified and characterized through techniques like NMR and MS[1].Less control over the initial impurity profile, which is dictated by the plant's biochemistry. Requires extensive chromatographic purification.

Table 2: Production and Sourcing Comparison

FeatureSynthetic this compoundNatural this compound
Scalability Highly scalable and not dependent on environmental factors. Total synthesis can be complex and costly[3].Limited by plant cultivation, harvesting seasons, and geographical location. Extraction yields can be low[4].
Consistency High batch-to-batch consistency in terms of purity and impurity profile.Potential for variability due to environmental conditions affecting the plant's alkaloid production[2].
Stereochemistry Total synthesis allows for the specific production of desired stereoisomers (e.g., (+)-vincamine)[1].Naturally occurs as the (+)-enantiomer.
Cost Can be cost-effective at a large industrial scale, though initial process development is expensive[1].Can be cost-intensive due to the low concentration in the plant and the extensive purification required[4].

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for determining the purity of this compound and identifying impurities is High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on published methods.[1][5][6]

Objective: To separate and quantify this compound and its related impurities in a given sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous ammonium acetate or carbonate solution and acetonitrile (e.g., 40:60 v/v)[5]. The exact ratio can be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[5]

  • Injection Volume: 50 µL[5]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample (either synthetic or natural extract) in the mobile phase or a suitable solvent.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample using the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. Quantify impurities by comparing their peak areas to the calibration curve of the this compound standard or a specific impurity standard if available.

Visualizations

Signaling Pathways of this compound

This compound exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways.

vincamine_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_pi3k IRS2/PI3K/Akt Pathway This compound This compound IKK IKKβ This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates IRS2 IRS2 This compound->IRS2 Regulates p65 p65 IKK->p65 IkB IκBα IKK->IkB HO1 HO-1 Nrf2->HO1 PI3K PI3K IRS2->PI3K Akt Akt PI3K->Akt

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comparative purity analysis of synthetic and natural this compound.

purity_workflow start Sample Acquisition synthetic Synthetic this compound start->synthetic natural Natural this compound Extract start->natural prep Sample Preparation (Dissolution and Filtration) synthetic->prep natural->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration, Purity Calculation, Impurity Profiling) data->analysis comparison Comparative Report analysis->comparison

Caption: Workflow for comparative purity analysis.

Discussion and Conclusion

The decision to use synthetic versus natural this compound depends heavily on the specific research application.

Synthetic this compound offers the significant advantages of high purity, consistency, and scalability. For pharmacological and clinical studies, a well-characterized synthetic compound with a defined impurity profile is often preferred to ensure reproducible results and meet regulatory standards. The ability to control stereochemistry through total synthesis is another crucial benefit. However, the complexity and cost of multi-step synthesis can be a limiting factor.

Natural this compound , sourced from Vinca minor, provides the advantage of being a readily available starting material, albeit in low concentrations. The primary challenge with natural this compound lies in the variability of the source material and the complexity of the purification process required to remove co-occurring alkaloids and other plant metabolites. The presence of these related alkaloids could potentially lead to confounding results in biological assays.

References

A Comparative Guide to the Vasodilatory Effects of Vincamine and Nimodipine Using Laser Doppler Flowmetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of Vincamine, a monoterpenoid indole (B1671886) alkaloid, and Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker. The focus is on the validation of their impact on cerebral blood flow (CBF) using laser Doppler flowmetry (LDF), a non-invasive optical technique for monitoring microvascular perfusion. This document synthesizes available experimental data to offer a comprehensive overview of their mechanisms of action, quantitative effects, and the methodologies used for their evaluation.

Executive Summary

This compound, derived from the periwinkle plant (Vinca minor), is known for its purported nootropic and cerebral vasodilatory properties.[1] Its primary mechanism is believed to involve the inhibition of phosphodiesterase type 1 (PDE1) and modulation of ion channels, leading to smooth muscle relaxation and increased cerebral blood flow. Nimodipine, a well-established calcium channel blocker, exerts its vasodilatory effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to arterial relaxation and enhanced perfusion, particularly in the cerebral vasculature.

While both compounds are recognized for their positive effects on cerebral circulation, direct comparative studies using laser Doppler flowmetry are limited. This guide collates available data to facilitate a comparative understanding of their performance.

Data Presentation: Quantitative Comparison of Vasodilatory Effects

The following table summarizes the quantitative effects of this compound and Nimodipine on cerebral blood flow as reported in preclinical and clinical studies. It is important to note that the methodologies for assessing these effects vary, and direct comparisons should be made with caution.

CompoundMeasurement TechniqueSpeciesDosageReported Increase in Cerebral Blood FlowReference
This compound Xenon-133 ClearanceHuman30 mg/20 min i.v.6.1% (global), 13.4% (ischemic regions)[2]
Nimodipine Laser Doppler FlowmetryRabbit10 µg/kg i.v.47%[3]

Signaling Pathways in Vasodilation

The vasodilatory actions of this compound and Nimodipine are mediated by distinct intracellular signaling pathways.

This compound-Mediated Vasodilation

This compound's vasodilatory effect is primarily attributed to its inhibition of phosphodiesterase 1 (PDE1). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

cluster_cyclic_nucleotides This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cAMP ↑ cAMP cGMP ↑ cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

This compound-mediated vasodilation pathway.
Nimodipine-Mediated Vasodilation

Nimodipine functions as a selective blocker of L-type voltage-gated calcium channels in vascular smooth muscle cells. By preventing the influx of extracellular calcium, Nimodipine inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), which is essential for smooth muscle contraction. This leads to vasodilation.

Nimodipine Nimodipine Ca_channel L-type Ca²⁺ Channel Nimodipine->Ca_channel Blocks Ca_influx ↓ Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Reduces formation Vasodilation Vasodilation Ca_influx->Vasodilation MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes

Nimodipine-mediated vasodilation pathway.

Experimental Protocols

The following is a generalized protocol for assessing the vasodilatory effects of cerebroactive compounds in a rodent model using laser Doppler flowmetry. This protocol is based on established methodologies and can be adapted for specific research questions.[4][5]

Objective: To measure the relative changes in cerebral blood flow in response to the administration of a test compound (e.g., this compound or Nimodipine) using laser Doppler flowmetry.

Animal Model: Male Wistar rats (250-300g) are commonly used.

Materials:

  • Laser Doppler flowmetry system with a needle probe

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Cannulation supplies for drug administration (e.g., femoral vein catheter)

  • Physiological monitoring equipment (e.g., rectal temperature probe, blood pressure monitor)

  • Test compound (this compound or Nimodipine) and vehicle solution

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.

    • Secure the animal in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a midline scalp incision to expose the skull.

    • Carefully thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until the bone is translucent, taking care not to breach the dura mater.

  • Laser Doppler Flowmetry Probe Placement:

    • Position the LDF probe perpendicular to the thinned skull area, ensuring gentle contact.

    • Secure the probe in place using the stereotaxic holder.

    • Allow for a stabilization period (e.g., 20-30 minutes) to obtain a stable baseline CBF recording.

  • Drug Administration:

    • Administer the vehicle solution intravenously and record the CBF for a baseline period.

    • Administer the test compound (this compound or Nimodipine) at the desired dose.

  • Data Acquisition and Analysis:

    • Continuously record the LDF signal (in arbitrary perfusion units) throughout the experiment.

    • Express the CBF changes as a percentage of the pre-drug administration baseline.

    • Analyze the data to determine the peak change in CBF and the duration of the effect.

A Anesthesia & Surgical Preparation B Skull Thinning over Region of Interest A->B C LDF Probe Placement & Stabilization B->C D Baseline CBF Recording (Vehicle) C->D E Test Compound Administration D->E F Continuous LDF Data Acquisition E->F G Data Analysis: % Change in CBF F->G

Experimental workflow for LDF measurement.

Conclusion

Both this compound and Nimodipine demonstrate significant vasodilatory effects on the cerebral vasculature, albeit through different mechanisms of action. Laser Doppler flowmetry provides a valuable tool for the real-time assessment of these effects at the microcirculatory level. While quantitative LDF data for Nimodipine is available, further studies employing this technique are warranted to provide a more direct and quantitative comparison with this compound. The detailed experimental protocol provided herein offers a standardized approach for conducting such comparative efficacy studies, which will be crucial for the continued development and targeted application of these and other cerebroactive compounds in the management of cerebrovascular disorders.

References

A Comparative Analysis of the Antioxidant Capacity of Vincamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Vincamine and its derivatives. This compound, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has long been recognized for its neuroprotective and vasodilatory properties.[1] Emerging research has highlighted its significant antioxidant activity, a characteristic that is being explored in its synthetic and natural derivatives for therapeutic applications. This document summarizes key experimental data, outlines common methodologies for assessing antioxidant potential, and illustrates the underlying signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the antioxidant potency of the compound. The following table compiles representative data on the antioxidant activity of this compound and its well-known derivative, Vinpocetine.

Disclaimer: The data presented below is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions between studies. It serves as a representative summary of the antioxidant potential.

Compound/DerivativeAssayIC50 (µg/mL)Standard (IC50 µg/mL)Reference Compound
This compoundDPPH Radical Scavenging~57.39Not SpecifiedAscorbic Acid
VinpocetineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Vinca minor Leaf ExtractDPPH Radical ScavengingNot SpecifiedNot SpecifiedNot Specified

Key Signaling Pathways in Antioxidant Action

This compound and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. The two primary pathways identified are the Nrf2/HO-1 and the NF-κB signaling cascades.[1]

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1). This compound has been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Nrf2_HO1_Pathway cluster_nucleus Nucleus This compound This compound Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: this compound activates the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing inflammation, which is often closely linked to oxidative stress.[1]

NFkB_Pathway cluster_nucleus Nucleus This compound This compound Derivatives IkB_NFkB IκB-NF-κB Complex This compound->IkB_NFkB Prevents Degradation of IκB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB_NFkB Induces IκB Degradation NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Standardized assays are crucial for the comparative assessment of antioxidant capacity. The following are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (violet) → Antioxidant-H + DPPH-H (yellow)

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of this compound Derivatives & Standard start->prep_samples mix Mix Sample/Standard with DPPH Solution in 96-well Plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant• + ABTS (colorless)

Procedure:

  • ABTS•+ Generation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives and a standard antioxidant in the appropriate solvent.

  • Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Principle: The assay measures the oxidative degradation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated by a radical initiator (e.g., AAPH). Antioxidants protect the fluorescent probe from degradation, thus maintaining the fluorescence signal for a longer period.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and a standard (Trolox) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation: Prepare dilutions of the this compound derivatives in the same buffer.

  • Assay in 96-well Plate: In a black 96-well microplate, add the fluorescent probe, and then the sample, standard, or blank (buffer).

  • Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the area under the net fluorescence decay curve (AUC) for each sample. The ORAC value is expressed as Trolox equivalents (TE) by comparing the AUC of the sample to that of the Trolox standard curve.

References

Vincamine vs. Standard Therapies for Dementia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vincamine's efficacy against current standard therapies for dementia, supported by available experimental data. It is important to note that most clinical trials on this compound were conducted several decades ago, and direct comparative studies with modern treatments are lacking. The diagnostic criteria for dementia and clinical trial methodologies have since evolved significantly.

Executive Summary

This compound, an alkaloid derived from the periwinkle plant, and its synthetic derivative, Vinpocetine, have been studied for their potential cognitive-enhancing effects. Early research suggested modest benefits in dementia, attributed to mechanisms like increased cerebral blood flow and neuroprotection. However, the evidence for this compound and Vinpocetine is largely considered inconclusive due to the age and methodological limitations of the studies.[1][2][3][4]

Current standard therapies for dementia, primarily cholinesterase inhibitors and NMDA receptor antagonists, are approved by regulatory bodies and recommended in clinical guidelines.[5] While these drugs offer symptomatic relief and can slow cognitive decline, they do not cure dementia. This guide presents the available quantitative data, experimental protocols, and known signaling pathways for both this compound/Vinpocetine and standard therapies to facilitate a scientific comparison.

Quantitative Data Comparison

The following table summarizes the quantitative outcomes from key studies on this compound/Vinpocetine and standard dementia therapies. It is crucial to interpret this data with caution, given the differences in study design, patient populations, and assessment tools used across different eras of research.

Drug ClassDrugDosageTrial DurationPatient PopulationKey Outcome Measures & ResultsReferences
Vinca Alkaloid Derivative This compound60 mg/day (30 mg twice daily)12 weeks142 patients with mild to moderate primary degenerative (Alzheimer's type) or multi-infarct dementia.Statistically significant superiority to placebo in all four target variables: Clinical Global Impression (CGI) item 2, Sandoz Clinical Assessment Geriatric (SCAG) total score, Nurse's rating of geriatric patients (BGP) subscale 'need for help', and Short Cognitive Performance Test (SKT) total score.[6][7][8]
Vinca Alkaloid Derivative Vinpocetine30-60 mg/day12-52 weeks583 patients with mild to moderate dementia or organic psychosyndrome.Showed benefit over placebo , but the number of patients treated for six months or more was small. The studies did not differentiate between degenerative and vascular dementia.[1][9][10]
Cholinesterase Inhibitor Donepezil5-10 mg/day24 weeksPatients with mild to moderate Alzheimer's disease.ADAS-Cog: Mean improvement of 2.8-3.1 points compared to placebo. CIBIC-plus: Showed significant improvement in global function.[4][5]
NMDA Receptor Antagonist Memantine20 mg/day28 weeksPatients with moderate to severe Alzheimer's disease.SIB: Mean improvement of 3.4 points compared to placebo. ADCS-ADLsev: Showed significant improvement in activities of daily living.[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for replication and further study.

This compound Study Protocol (Weyer et al., 1997)
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[6][7][8]

  • Patient Population: 152 male and female patients aged 50-85 with a diagnosis of primary degenerative dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID) according to DSM-III-R criteria. Allocation to DAT or MID was based on CT scans, EEG findings, and the Hachinski Ischemic Score.[6][7][8]

  • Intervention: 30 mg of this compound or a placebo administered orally twice daily.[6][7][8]

  • Outcome Measures:

    • Primary:

      • Clinical Global Impression (CGI), item 2 (global improvement).[6][7][8]

      • Sandoz Clinical Assessment Geriatric (SCAG) scale (total score for impairment of cognition, mood, and behavior).[6][7][8]

      • Beurteilungsskala für geriatrische Patienten (BGP), subscale 'need for help' (nurse's rating of daily living activities).[6][7][8]

      • Syndrom-Kurztest (SKT) (Short Cognitive Performance Test for memory and attention).[6][7][8]

    • Statistical Analysis: Confirmatory analysis was used to determine the statistical significance of the differences between the this compound and placebo groups.[6][7][8]

Standard Therapy Trial Protocol (Generic Example for Cholinesterase Inhibitors)
  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria, with a Mini-Mental State Examination (MMSE) score between 10 and 26.

  • Intervention: Oral administration of a cholinesterase inhibitor (e.g., Donepezil 5 or 10 mg/day) or placebo.

  • Outcome Measures:

    • Primary:

      • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) to assess cognitive function.

      • Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus) to assess global function.

    • Secondary:

      • Activities of Daily Living (ADL) scale.

      • Neuropsychiatric Inventory (NPI).

  • Statistical Analysis: Analysis of covariance (ANCOVA) with baseline values as a covariate is typically used to compare treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for dementia clinical trials.

G cluster_this compound This compound/Vinpocetine Pathway Vinpocetine Vinpocetine PDE1 PDE1 Inhibition Vinpocetine->PDE1 IKK_NFkB IKK/NF-κB Pathway Inhibition Vinpocetine->IKK_NFkB cAMP_cGMP ↑ cAMP/cGMP PDE1->cAMP_cGMP Cerebral_Blood_Flow ↑ Cerebral Blood Flow cAMP_cGMP->Cerebral_Blood_Flow Glucose_Oxygen ↑ Glucose & O2 Utilization cAMP_cGMP->Glucose_Oxygen Neuroprotection Neuroprotection Cerebral_Blood_Flow->Neuroprotection Glucose_Oxygen->Neuroprotection Inflammation ↓ Inflammation IKK_NFkB->Inflammation Inflammation->Neuroprotection

Caption: Proposed signaling pathway for Vinpocetine's neuroprotective effects.

G cluster_standard_therapies Standard Dementia Therapies Pathways cluster_cholinesterase Cholinesterase Inhibitors cluster_nmda NMDA Receptor Antagonists Cholinesterase_Inhibitors Cholinesterase Inhibitors (e.g., Donepezil) AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Cholinesterase_Inhibitors->AChE_Inhibition Acetylcholine ↑ Acetylcholine AChE_Inhibition->Acetylcholine Cholinergic_Transmission ↑ Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Cognitive_Function1 Symptomatic Improvement in Cognitive Function Cholinergic_Transmission->Cognitive_Function1 NMDA_Antagonists NMDA Receptor Antagonists (e.g., Memantine) NMDA_Receptor NMDA Receptor Blockade NMDA_Antagonists->NMDA_Receptor Glutamate_Excitotoxicity ↓ Glutamate Excitotoxicity NMDA_Receptor->Glutamate_Excitotoxicity Neuronal_Survival ↑ Neuronal Survival Glutamate_Excitotoxicity->Neuronal_Survival Cognitive_Function2 Symptomatic Improvement in Cognitive Function Neuronal_Survival->Cognitive_Function2

Caption: Signaling pathways for standard dementia therapies.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Cognitive, Functional, Behavioral) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (this compound or Standard Therapy) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessments Follow-up Assessments (e.g., Weeks 4, 8, 12, 24) Treatment_Period->Follow_up_Assessments Final_Assessment Final Assessment Follow_up_Assessments->Final_Assessment Data_Analysis Data Analysis (Efficacy and Safety) Final_Assessment->Data_Analysis

Caption: General experimental workflow for a dementia clinical trial.

Conclusion

The available evidence for the efficacy of this compound in dementia is dated and does not meet modern standards for clinical trials. While one study from 1997 demonstrated statistically significant improvements over placebo, the broader consensus from systematic reviews is that the evidence is inconclusive.[1][4][6][7][8] In contrast, standard therapies such as cholinesterase inhibitors and NMDA receptor antagonists have undergone more rigorous and extensive testing and are the cornerstone of current dementia management.[5]

For drug development professionals, the historical data on this compound may offer insights into pathways related to cerebral circulation and neuroinflammation. However, any new development in this area would necessitate well-designed, large-scale clinical trials that compare its efficacy and safety directly against the current standard of care. Researchers should focus on elucidating the precise molecular mechanisms of this compound and Vinpocetine to identify potential novel targets for dementia therapeutics.

References

Independent Validation of Vincamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently validated mechanisms of action of Vincamine, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor). Its performance is compared with its synthetic derivative, Vinpocetine, and the nootropic agent Piracetam, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in drug development and neuroscience.

Core Mechanisms of Action: A Comparative Overview

This compound's therapeutic effects, particularly in improving cerebral circulation and cognitive function, are attributed to a multi-targeted mechanism of action. Independent studies have validated its activity across several key physiological pathways. This guide synthesizes the available quantitative data to compare this compound with Vinpocetine and the unrelated nootropic, Piracetam.

Cerebral Vasodilation and Increased Blood Flow

A primary and well-documented effect of this compound is its ability to increase cerebral blood flow (CBF). This is primarily achieved through the relaxation of smooth muscle cells in cerebral blood vessels.

Experimental Validation:

Studies in human patients with cerebral ischemia have demonstrated the vasodilatory effects of this compound. Intravenous administration has been shown to significantly increase global and regional CBF.

Compound Dosage and Administration Effect on Cerebral Blood Flow (CBF) Reference Study
This compound 30 mg/20 min (i.v.)6.1% increase in global CBF; 13.4% increase in ischemic areas.[1]Heiss & Podreka (1977)[1]
This compound 40 mg/35-40 min (i.v.)Significant increase in hemispheric CBF.[2]Heiss et al. (1977)[2]
Vinpocetine Not directly compared in the same studyKnown to increase cerebral blood flow, primarily through PDE1 inhibition.[3]Various
Piracetam Not applicablePrimarily acts on neuronal cells and membrane fluidity, not as a direct vasodilator.[4][5]Various

Experimental Protocol: Measurement of Cerebral Blood Flow in a Rodent Model (Representative)

This protocol describes a representative method for measuring regional CBF in rats using Laser Doppler Flowmetry, a common preclinical technique to assess the effects of vasoactive compounds like this compound.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made on the scalp, and the skull is exposed. A small area of the skull over the region of interest (e.g., the parietal cortex) is thinned until translucent to allow for Laser Doppler probe placement.

  • Drug Administration: A catheter is placed in the femoral vein for intravenous administration of this compound or vehicle control.

  • CBF Measurement: A Laser Doppler probe is positioned over the thinned skull area to continuously monitor red blood cell flux, which is proportional to regional CBF. A baseline CBF is recorded for at least 15 minutes before drug administration.

  • Data Analysis: Changes in CBF are recorded post-administration and expressed as a percentage change from the baseline.

This compound-Induced Vasodilation Pathway

This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 inhibition cAMP Cyclic AMP (cAMP) PDE1->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active phosphorylates (inactivates) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Vasodilation Vasodilation MLCK_inactive->Vasodilation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Smooth_Muscle_Contraction Smooth Muscle Contraction Myosin_LC_P->Smooth_Muscle_Contraction

Caption: Signaling pathway of this compound-induced vasodilation via PDE1 inhibition.

Voltage-Gated Sodium (Na+) Channel Blockade

This compound and its derivatives have been shown to be potent blockers of voltage-gated sodium channels, a mechanism that contributes to their neuroprotective effects.

Experimental Validation:

A comparative study on rat cortical synaptosomes and in vivo models provided quantitative data on the Na+ channel blocking activity of this compound, Vinpocetine, and Vincanol (B1683054).

Compound [3H]batrachotoxin binding IC50 (µM) Na+ Current Blockade IC50 (µM) Maximal Electroshock Seizure ED50 (mg/kg, i.p.)
This compound 1.94015.4
Vinpocetine 0.3444.7227
Vincanol 10.7-14.6
Data from a 1996 study in European Journal of Pharmacology.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (Representative)

This protocol outlines the methodology for assessing the effect of this compound on voltage-gated sodium channels in cultured rat cortical neurons.

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured on glass coverslips.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a cesium-based solution to block potassium currents.

  • Voltage Protocol: To elicit Na+ currents, cells are held at a negative potential (e.g., -80 mV) and then depolarized to a series of test potentials (e.g., from -60 mV to +40 mV).

  • Drug Application: this compound is applied to the external solution at varying concentrations. The effect on the peak Na+ current amplitude is measured.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 value for Na+ current blockade.

Experimental Workflow for Patch-Clamp Analysis

cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Cell_Culture Culture Rat Cortical Neurons Coverslip Plate on Coverslips Cell_Culture->Coverslip Patch_Pipette Position Patch Pipette Coverslip->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage Protocol Whole_Cell->Voltage_Clamp Record_Current Record Na+ Currents Voltage_Clamp->Record_Current Apply_this compound Apply this compound (various concentrations) Record_Current->Apply_this compound Record_Response Record Current Response Apply_this compound->Record_Response Measure_Peak Measure Peak Current Amplitude Record_Response->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for analyzing this compound's effect on Na+ channels via patch-clamp.

Phosphodiesterase (PDE) Inhibition

This compound and its derivatives are known to inhibit phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP). This inhibition contributes to their vasodilatory and neuroprotective effects.

Experimental Validation:

While the PDE1 inhibitory activity of this compound is frequently cited, direct comparative IC50 values are more readily available for its derivative, Vinpocetine.

Compound PDE1A IC50 (µM) PDE1B IC50 (µM) PDE1C IC50 (µM)
This compound Data not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studies
Vinpocetine ~8-20~8-20~40-50
Piracetam Not a known PDE inhibitorNot a known PDE inhibitorNot a known PDE inhibitor
Vinpocetine data from various sources.[7] Piracetam is not known to act via this mechanism.

Experimental Protocol: PDE1 Inhibition Assay (Representative)

This protocol describes a common method for assessing the PDE1 inhibitory activity of a compound.

  • Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme is used. The substrate, either cAMP or cGMP, is labeled with a fluorescent or radioactive tag.

  • Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains the PDE1 enzyme, calmodulin (a necessary activator), the test compound (this compound) at various concentrations, and the labeled substrate.

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Detection: The reaction is stopped, and the amount of degraded substrate is quantified using a suitable detection method (e.g., fluorescence polarization or scintillation counting).

  • Data Analysis: The percentage of PDE1 inhibition is calculated for each concentration of this compound, and the data are fitted to a concentration-response curve to determine the IC50 value.

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted the anti-inflammatory and antioxidant properties of this compound, which are crucial for its neuroprotective effects.

Experimental Validation:

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[8][9] Vinpocetine has also been demonstrated to be a direct inhibitor of IKKβ, a key kinase in the NF-κB pathway, with an IC50 of approximately 17.17 µM.[7][10][11] Quantitative data for this compound's direct antioxidant activity (e.g., from DPPH or ABTS assays) is not consistently reported in the literature.

Experimental Protocol: NF-κB Reporter Assay (Representative)

This protocol describes a cell-based assay to determine if this compound inhibits NF-κB activation.

  • Cell Line: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.

  • Cell Plating and Treatment: Cells are plated in a 96-well plate. After adherence, they are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α).

  • Incubation: The cells are incubated for a further 6-24 hours to allow for luciferase expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound on TNF-α-induced NF-κB activation is calculated, and an IC50 value can be determined.

This compound's Anti-inflammatory Signaling

cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits Nrf2_Keap1 Nrf2/Keap1 Complex This compound->Nrf2_Keap1 promotes Nrf2 release IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: this compound's dual anti-inflammatory and antioxidant signaling pathways.

Conclusion

Independent validation studies confirm that this compound possesses a multifaceted mechanism of action, primarily centered on improving cerebral hemodynamics through vasodilation and neuroprotection via voltage-gated sodium channel blockade. Its anti-inflammatory and antioxidant properties further contribute to its therapeutic potential.

Compared to its derivative, Vinpocetine, this compound shows comparable efficacy in some areas, such as Na+ channel blockade, while Vinpocetine appears to be a more potent inhibitor of PDE1 based on available data. Piracetam, in contrast, operates through distinct mechanisms primarily related to enhancing neuronal membrane fluidity and modulating neurotransmitter systems, rather than direct vasoactivity or specific ion channel blockade.

This guide provides a framework for understanding the validated mechanisms of this compound and offers a basis for further comparative research and development in the field of neurotherapeutics. The provided experimental protocols serve as a reference for designing and interpreting studies aimed at further elucidating the pharmacological profile of this compound and related compounds.

References

A Comparative Review of Vincamine and Its Synthetic Analogs: Unlocking Neuroprotection and Cerebrovascular Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vincamine, a monoterpenoid indole (B1671886) alkaloid extracted from the lesser periwinkle plant (Vinca minor), has long been recognized for its vasodilatory and neuroprotective properties.[1][2] Its therapeutic potential has spurred the development of a range of synthetic analogs designed to enhance its pharmacological profile, improve bioavailability, and target specific molecular pathways involved in cerebrovascular and neurodegenerative diseases. This guide provides a comparative analysis of this compound and its key synthetic derivatives, with a focus on their mechanisms of action, experimental data, and therapeutic implications.

Comparative Pharmacological Profile

This compound and its analogs exert their effects through a variety of mechanisms, primarily centered on improving cerebral blood flow, protecting neurons from ischemic damage, and modulating inflammatory responses. While this compound serves as the natural precursor, its synthetic derivatives, most notably vinpocetine (B1683063), have been extensively studied and demonstrate enhanced potency and a more diverse range of actions.[3][4]

Key Mechanisms of Action:
  • Cerebral Vasodilation and Blood Flow Enhancement: A primary effect of these compounds is the relaxation of cerebral blood vessels, leading to increased blood flow and improved oxygen and glucose supply to the brain.[3][5] This is largely attributed to the inhibition of phosphodiesterase type 1 (PDE1), which leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[6]

  • Neuroprotection: this compound and its analogs exhibit significant neuroprotective effects against hypoxic and ischemic insults.[7][8] This is achieved through multiple pathways, including the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability and prevents excitotoxicity.[7][9]

  • Anti-inflammatory Effects: Several analogs, particularly vinpocetine, have demonstrated potent anti-inflammatory properties by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response in the brain.[6][10]

  • Antioxidant Activity: Both this compound and its derivatives possess antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, comparing the efficacy of this compound and its synthetic analogs.

Table 1: Comparative PDE1A Inhibitory Activity

CompoundIC50 (µM) for PDE1A InhibitionReference
Vinpocetine~10-20[6]
Fluorophenyl derivative (Compound 63)3.68 ± 0.21[11]
Morpholinecarbonyl derivative (Compound 70)8.42 ± 0.67[11]

Table 2: Comparative Neuroprotective Effects in Hypoxia Model

CompoundDose (mg/kg, p.o.)Effect on Hypoxia-Induced Learning DeficitReference
This compound20Protection against hypoxia[12]
Vinpocetine1.25Peak protective effect[12]
NicergolineModerateModerate antihypoxic effect[12]

Table 3: Pancreatic β-cell Protective Activity of this compound Derivatives

CompoundEC50 (µM)Fold-increase in activity vs. This compoundReference
This compound--[13][14]
Vin-C010.22~2[13][14]
Vin-F030.27~2[13][14]

Experimental Protocols

In Vitro PDE1A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against phosphodiesterase type 1A (PDE1A).

Methodology:

  • Reaction Setup: The PDE1A enzyme is incubated with a radiolabeled substrate, such as [3H]-cGMP, in a buffer solution. The test compound is added at various concentrations.

  • Enzymatic Reaction: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped, typically by the addition of a quenching agent.

  • Separation and Detection: The product of the reaction (e.g., [3H]-GMP) is separated from the unreacted substrate.

  • Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][15]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Objective: To evaluate the neuroprotective efficacy of test compounds in a rat model of focal cerebral ischemia.

Methodology:

  • Animal Preparation: Adult male rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A surgical incision is made in the neck to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or intravenously) at a specific time point before or after the induction of ischemia.

  • Reperfusion (optional): In some models, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points after MCAO to assess motor and sensory function.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using imaging software.[6][16]

Signaling Pathways and Experimental Workflows

PDE1A_Inhibition_Pathway Vinpocetine Vinpocetine & Analogs PDE1A PDE1A Vinpocetine->PDE1A Inhibits GMP 5'-GMP PDE1A->GMP Degrades GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP Converts cGMP->PDE1A PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Increased Cerebral Blood Flow PKG->Vasodilation

Caption: PDE1A inhibition by this compound analogs increases cGMP levels, leading to vasodilation.

NFkB_Inhibition_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits NFkB_IkB NF-κB/IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Anti-inflammatory mechanism of Vinpocetine via NF-κB pathway inhibition.

Experimental_Workflow_Neuroprotection Model In Vitro (e.g., OGD) or In Vivo (e.g., MCAO) Model of Ischemia Treatment Administer this compound or Synthetic Analog Model->Treatment Assessment Assess Outcome Measures Treatment->Assessment Cell_Viability Cell Viability (e.g., MTT Assay) Assessment->Cell_Viability In Vitro Infarct_Volume Infarct Volume (TTC Staining) Assessment->Infarct_Volume In Vivo Neurological_Score Neurological Deficit Scoring Assessment->Neurological_Score In Vivo

References

A Comparative Analysis of the Safety Profiles of Vincamine and Vinpocetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincamine and Vinpocetine are two distinct compounds derived from the lesser periwinkle plant (Vinca minor). This compound is a natural indole (B1671886) alkaloid, while Vinpocetine is a synthetic derivative of this compound.[1][2] Both have been investigated for their potential as cerebral vasodilators and nootropic agents, aiming to improve cognitive function and treat cerebrovascular disorders.[3][4] Despite their structural similarities and related origins, their safety profiles exhibit notable differences that are critical for consideration in research and clinical development. This guide provides an objective comparison of their safety, supported by preclinical and clinical data.

Comparative Safety Profile: Adverse Effects

Clinical observations indicate that while both compounds share some common side effects, the nature and severity of their adverse reactions differ, particularly concerning cardiovascular and reproductive systems.

This compound: The most frequently reported side effects are generally mild and include gastrointestinal discomfort (such as nausea and diarrhea), headaches, and dizziness.[5][6] However, more significant concerns are related to its cardiovascular effects. Reports have indicated that this compound can cause hypotension (low blood pressure) and may have proarrhythmogenic effects, including tachycardia and, in some cases of parenteral administration, severe ventricular arrhythmias and QT interval prolongation.[3][7][8][9][10] Sedative effects on the central nervous system have also been noted.[7]

Vinpocetine: Vinpocetine is generally considered safe for short-term use, with common side effects including stomach pain, nausea, headache, dizziness, nervousness, and facial flushing.[11][12][13] Unlike this compound, its cardiovascular effects are typically limited to transient changes in blood pressure.[1] The most significant safety concern for Vinpocetine is its potential for reproductive and developmental toxicity.[1] The U.S. Food and Drug Administration (FDA) has issued a warning that Vinpocetine may cause miscarriage or harm fetal development, and its use during pregnancy is contraindicated.[1][2][14] Some evidence also suggests it might weaken the immune system.[11]

Table 1: Summary of Reported Adverse Effects
Adverse Effect CategoryThis compoundVinpocetine
Gastrointestinal Nausea, stomach cramps, diarrhea[5][6]Stomach pain, nausea, heartburn[1][11]
Neurological Dizziness, light-headedness, headaches, sedation[5][7]Dizziness, headache, sleep disturbances, nervousness[11][13]
Cardiovascular Hypotension, tachycardia, proarrhythmogenic effects (ventricular arrhythmias, QT prolongation)[3][8][9]Transient hypotension/hypertension, flushing[1]
Reproductive Insufficient data; use in pregnancy not recommended[6]High Risk: May cause miscarriage or harm fetal development[1][2]
Allergic Reactions Rare: Rash, itching, swelling[5][6]Rare: Skin rashes, itching, swelling[12]
Other -May weaken the immune system[11]

Preclinical Toxicity Data

Acute toxicity studies in animal models provide quantitative measures of a substance's potential for harm at high doses. The median lethal dose (LD50) is a standard metric from these studies.

Table 2: Comparative Acute Toxicity (LD50)
SpeciesRoute of AdministrationThis compound (mg/kg)Vinpocetine (mg/kg)
Rat Oral1200[15][16]~500 - 503[17][18][19]
Mouse Oral460 - 1000[7][15][16]~500[17]
Rat Intraperitoneal253[15][16]119 - 240[17][18]
Mouse Intraperitoneal195 - 215[15][20]134 - 240[17]
Mouse Intravenous47.7 - 75[7][20]~50[17]

Based on oral administration in rats, this compound exhibits a higher LD50 value than Vinpocetine, suggesting lower acute oral toxicity. However, toxicity via parenteral routes appears more comparable.

Special Topics in Safety Assessment

Genotoxicity

This compound: There is a lack of publicly available data from comprehensive genotoxicity studies (e.g., Ames test, micronucleus assay) for this compound.

Vinpocetine: The National Toxicology Program (NTP) has conducted genetic toxicity testing on Vinpocetine. The results indicated that Vinpocetine is largely negative for genetic toxicity. It did not cause mutations in the Ames test. In animal studies, it did not cause chromosomal damage, though one assay showed an equivocal (neither positive nor negative) result for DNA damage in liver cells at high doses.[21]

Reproductive and Developmental Toxicity

This is a critical point of differentiation between the two compounds.

This compound: There is a lack of sufficient data to establish the safety of this compound during pregnancy and breastfeeding.[6]

Vinpocetine: There is clear evidence of reproductive and developmental toxicity from animal studies. Research in rats and rabbits demonstrated that Vinpocetine exposure can lead to increased post-implantation loss (miscarriage), reduced fetal body weights, and fetal malformations.[2][17][22] These findings are particularly concerning because the blood levels of Vinpocetine in these animal studies were comparable to those in humans taking a single recommended dose.[2] This has led to strong warnings against its use by pregnant women or women of childbearing age.[14]

Experimental Protocols

To ensure the reproducibility and validation of safety data, standardized experimental protocols are essential. Below are outlines for key toxicity assays.

Protocol 1: Rodent Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a common approach to determine the LD50 value.

  • Species and Housing: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive. House animals individually with controlled temperature, humidity, and light cycles. Provide ad libitum access to food and water.

  • Dose Preparation: Prepare the test substance (this compound or Vinpocetine) in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration: Administer a single oral dose via gavage to one animal. The initial dose is selected based on available data, typically near an estimated LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

  • Procedure Continuation: Continue this sequential dosing until stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Data Analysis: Calculate the LD50 and its confidence interval using maximum likelihood estimation.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay assesses the genotoxic potential of a substance by measuring its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Bacterial Strains: Use a set of tester strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and (if used) S9 mix with molten top agar (B569324). Pour this mixture onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test substance, bacteria, and S9 mix before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate.

Signaling Pathways and Logical Relationships

Vinpocetine's Cardiovascular Mechanism and Potential Drug Interaction

Vinpocetine is known to inhibit phosphodiesterase type 1 (PDE1).[23] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in smooth muscle relaxation. This mechanism underlies its vasodilatory effects but also creates a potential for interaction with other cardiovascular drugs.

Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits Bleeding Increased Bleeding Risk (Adverse Effect) Vinpocetine->Bleeding May increase risk via anticoagulant properties cGMP_cAMP Increased cGMP & cAMP PDE1->cGMP_cAMP Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP_cAMP->Vasodilation Promotes Hypotension Additive Hypotension (Adverse Effect) Vasodilation->Hypotension BP_Meds Antihypertensive Medications BP_Meds->Hypotension Potentiates Anticoagulants Anticoagulant Medications Anticoagulants->Bleeding Potentiates

Caption: Vinpocetine's PDE1 inhibition pathway and potential drug interactions.

Experimental Workflow for Preclinical Safety Assessment

A logical workflow is followed to characterize the safety profile of a new chemical entity, starting with broad, acute tests and moving to more specific, chronic assessments.

Start Compound Synthesis & Identification InVitro In Vitro Screening (e.g., Cytotoxicity, hERG) Start->InVitro Genotox Genotoxicity Assays (e.g., Ames Test) Start->Genotox AcuteTox Acute Toxicity (LD50) (Single Dose, 1-2 Species) InVitro->AcuteTox Genotox->AcuteTox RepeatDose Repeated-Dose Toxicity (28-day, 2 Species) AcuteTox->RepeatDose ReproTox Reproductive & Developmental Toxicity Studies RepeatDose->ReproTox ChronicTox Chronic Toxicity (6-12 months) RepeatDose->ChronicTox Clinical Phase I Clinical Trials (Human Safety) ReproTox->Clinical ChronicTox->Clinical

Caption: A typical workflow for preclinical safety and toxicity testing.

Conclusion

The safety profiles of this compound and Vinpocetine, while overlapping in some respects, are distinguished by key areas of concern.

  • This compound presents a greater risk of cardiovascular side effects, including potentially serious arrhythmias, which warrants caution, especially in patients with pre-existing cardiac conditions.[5][9]

  • Vinpocetine , while generally well-tolerated in the short term, carries a significant and well-documented risk of reproductive and developmental toxicity, making it unsuitable for use during pregnancy.[1][2]

For research and drug development professionals, this comparison underscores the importance of evaluating not just the primary efficacy of a compound but also its complete safety profile. The choice between this compound and Vinpocetine, or their derivatives, for further investigation must be guided by these distinct safety considerations relative to the target patient population and therapeutic context.

References

A Comparative Analysis of Vincamine and its Alternatives as Cerebral Vasodilators in Human Subjects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vincamine and its key alternatives, Vinpocetine (B1683063) and Nicergoline, in their roles as cerebral vasodilators in human subjects. The following sections present quantitative data from clinical studies, detailed experimental protocols for assessing cerebral blood flow, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Cerebral Vasodilator Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound, Vinpocetine, and Nicergoline on cerebral blood flow (CBF) and other relevant clinical parameters.

DrugDosage and AdministrationPatient PopulationKey Findings on Cerebral Blood Flow (CBF)Reference
This compound 30 mg/20 min, single i.v. application18 patients with acute or subchronic cerebral ischemiaStatistically significant increase of global CBF by 6.1% (1.5 ml/100 g/min ) (p < 0.01). In ischemic areas, the mean increase was 13.4%, while in areas with normal blood flow, the increase was 5.3% (p < 0.02).[1][1]
This compound 40 mg within 35-40 min, infusion14 patientsStatistically significant increase in hemispheric CBF (p < 0.01) compared to a control group. The increase was more prominent in poorly supplied brain regions.[2][2]
This compound 30 mg within 35-40 min, infusion12 patientsNo significant changes in hemispheric or regional CBF were observed.[2][2]
This compound 4 x 20 mg/day, orally for 2 weeks10 patients with multi-infarct dementiaSignificant increase in the global CBF level and a reduction of initial right-left asymmetry of hemispheric means.[3][3]
Vinpocetine 30 mg i.v. daily for 7 days469 acute cerebral infarction patientsTCD monitoring showed significantly increased cerebral blood flow compared to the control group.[4]
Vinpocetine 14-day intravenous treatment13 chronic ischemic stroke patientsGlobal CBF increased. Regional CBF changes were most pronounced in the thalamus (36% increase) and caudate nucleus (37% increase).[5][5]
Vinpocetine 20mg infusionStroke victimsImproved blood flow without impacting blood pressure.[6][6]
Nicergoline Intravenous injection13 patients with cerebrovascular diseaseCBF increased in seven of the thirteen patients.[7]
Nicergoline 30 mg twice daily for 1.5 years16 patients with early Alzheimer's DiseaseSignificant increases in relative regional CBF in the superior frontal gyrus, precentral gyrus, and postcentral gyrus.[8][9]

Experimental Protocols

A key methodology for assessing the efficacy of cerebral vasodilators is the measurement of regional cerebral blood flow (rCBF). The 133Xenon (133Xe) Inhalation Method is a widely cited noninvasive technique.

Protocol: 133Xenon Inhalation for rCBF Measurement

Objective: To noninvasively measure regional cerebral blood flow in humans before and after the administration of a cerebral vasodilator.

Materials:

  • 133Xenon gas mixed with room air (5-7 mCi/L)

  • Close-fitting transparent plastic face mask

  • Closed inhalation delivery system (e.g., Ventil-Con)

  • Sixteen or more collimated scintillation detectors placed over both hemispheres and brain stem-cerebellar regions

  • System for recording end-tidal 133Xe concentration

  • Computer for data acquisition and analysis

Procedure:

  • Baseline Measurement:

    • The subject is placed in a quiet, dimly lit room and is instructed to lie in a comfortable supine position.

    • The collimated detectors are positioned against the scalp.

    • The face mask is fitted securely to prevent any leakage.

    • The subject inhales the 133Xe gas mixture for approximately 1 minute.[10]

    • Following the 1-minute inhalation period, the subject breathes room air, and the clearance (desaturation) of 133Xe from the brain is monitored by the detectors for 10 minutes.[10]

    • The end-tidal 133Xe concentration is continuously monitored to correct for recirculation of the tracer.

    • The data from the detectors are used to calculate baseline rCBF values.

  • Drug Administration:

    • The cerebral vasodilator (e.g., this compound, Vinpocetine, or Nicergoline) is administered according to the study protocol (e.g., intravenously or orally).

  • Post-Drug Measurement:

    • After a predetermined time following drug administration, the 133Xe inhalation and clearance measurement are repeated using the same procedure as the baseline measurement.

  • Data Analysis:

    • The clearance curves from each detector are analyzed using a two-compartment model to calculate rCBF for both gray and white matter.

    • The pre- and post-drug rCBF values are compared to determine the effect of the vasodilator.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Vinpocetine

This compound and its synthetic derivative, Vinpocetine, primarily exert their vasodilatory effects through the inhibition of phosphodiesterase type 1 (PDE1). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes smooth muscle relaxation and vasodilation in the cerebral arteries.

This compound This compound / Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits GMP 5'-GMP PDE1->GMP Degrades cGMP to GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->GMP Vasodilation Cerebral Vasodilation PKG->Vasodilation Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF Patient_Recruitment Patient Recruitment (e.g., Ischemic Stroke Patients) Baseline_Assessment Baseline Assessment - rCBF Measurement (133Xe) - Neurological & Cognitive Tests Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Drug_Administration Drug Administration (Defined Protocol) Treatment_Group->Drug_Administration Control_Group->Drug_Administration Followup_Assessment Follow-up Assessment - rCBF Measurement (133Xe) - Neurological & Cognitive Tests Drug_Administration->Followup_Assessment Data_Analysis Data Analysis (Comparison of Outcomes) Followup_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

A Comparative Meta-Analysis of Vincamine and Alternative Nootropic Agents for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Vincamine for cognitive enhancement, offering an objective comparison with alternative therapeutic agents. The information is supported by experimental data from peer-reviewed scientific literature, providing a thorough resource for evaluating its potential in research and drug development.

Introduction

This compound, a monoterpenoid indole (B1671886) alkaloid derived from the lesser periwinkle plant (Vinca minor), has been a subject of interest for its potential cognitive-enhancing effects.[1][2] Its purported mechanisms of action, primarily centered on improving cerebral blood flow and modulating neurotransmitter systems, have positioned it as a candidate for treating cognitive decline, particularly in cases of vascular and degenerative dementia.[1][3] However, the landscape of nootropic and cognitive-enhancing agents has evolved significantly, with a range of synthetic and natural compounds demonstrating efficacy in clinical trials.

This guide aims to provide a comparative analysis of this compound against several key alternatives: its synthetic derivative Vinpocetine, the herbal extract Ginkgo Biloba, the synthetic nootropic Piracetam (B1677957), and the standard-of-care treatments for Alzheimer's disease, Cholinesterase Inhibitors (e.g., Donepezil) and the NMDA receptor antagonist Memantine (B1676192). By summarizing quantitative data from clinical trials, detailing experimental protocols, and visualizing the underlying signaling pathways, this guide offers a valuable resource for researchers and drug development professionals in the field of cognitive enhancement.

Comparative Efficacy of Nootropic Agents for Cognitive Impairment

The following tables summarize quantitative data from key clinical trials and meta-analyses of this compound and its alternatives. It is important to note that the clinical data for this compound is primarily from older studies, and direct head-to-head comparative trials with many of the newer agents are lacking.

Table 1: this compound and Vinpocetine Clinical Trial Data
DrugDosage(s)Trial DurationPatient PopulationKey Outcome Measures & ResultsReference(s)
This compound 30 mg, twice daily12 weeksMild to moderate primary degenerative and vascular dementiaSCAG Total Score: Statistically significant improvement compared to placebo.SKT Total Score: Statistically significant improvement compared to placebo.CGI Item 2: Statistically significant improvement compared to placebo.BGP 'Need for Help' Subscale: Statistically significant improvement compared to placebo.[4]
Vinpocetine 30-60 mg/day12-52 weeksMild to moderate dementia/organic psychosyndromeCGI: Statistically significant improvement with 30 mg/day and 60 mg/day vs. placebo at 12-16 weeks.SKT: Statistically significant improvement with 30 mg/day and 60 mg/day vs. placebo at 12-16 weeks. Evidence for long-term benefit is inconclusive.[5][6]
Table 2: Ginkgo Biloba and Piracetam Clinical Trial Data
DrugDosage(s)Trial DurationPatient PopulationKey Outcome Measures & ResultsReference(s)
Ginkgo Biloba 120-240 mg/day22-26 weeksCognitive impairment and dementiaADAS-Cog/SKT: Significant improvement over placebo, particularly at 240 mg/day.ADLs: Significant improvement over placebo.CGIC: Statistically significant difference from placebo.[7]
Piracetam 2.4-8.0 g/day 6-52 weeksDementia or cognitive impairment in the elderlyCGIC: Demonstrated a significant difference in favor of piracetam over placebo.Evidence for effects on specific cognitive measures is inconclusive.[8][9]
Table 3: Cholinesterase Inhibitors and Memantine Clinical Trial Data
Drug Class/DrugDosage(s)Trial DurationPatient PopulationKey Outcome Measures & ResultsReference(s)
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) Varies by drug≥ 12 weeksAlzheimer's diseaseGlobal Response: Pooled mean excess proportion of responders was 9% compared to placebo.Modest but significant therapeutic effect.[10][11]
Memantine 20 mg/day24-28 weeksModerate to severe Alzheimer's disease; Mild to moderate vascular dementiaSIB/ADAS-cog: Statistically significant improvement compared to placebo.CIBIC-Plus: Statistically significant benefit in some studies.Small clinical benefit in moderate-to-severe AD.[12][13][14]

Detailed Experimental Protocols

This compound: Peussner et al. (1996) Clinical Trial
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male and female patients aged 50-85 years with a diagnosis of primary degenerative dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID) according to DSM-III-R criteria.

    • Exclusion Criteria: Not explicitly detailed in the provided search results.

  • Intervention: 30 mg of this compound or placebo administered orally twice daily for 12 weeks.

  • Primary Outcome Measures:

    • Sandoz Clinical Assessment Geriatric (SCAG) Scale: To assess clinical symptoms.

    • Short Cognitive Performance Test (Syndrom-Kurztest - SKT): To evaluate cognitive performance.

    • Clinical Global Impression (CGI), Item 2: To measure the global impression of change.

    • Nurse's Rating Scale for Geriatric Patients (Beurteilungsskala für geriatrische Patienten - BGP), 'Need for Help' subscale: To assess daily living activities.

  • Statistical Analysis: Confirmatory analysis of the four primary target variables. Responder analysis was also performed.

Vinpocetine: Cochrane Review (Szatmári et al., 2003) Methodology
  • Study Selection Criteria:

    • Inclusion Criteria: All human, unconfounded, double-blind, randomized trials where Vinpocetine was administered for more than a day and compared to a control in patients with vascular dementia, Alzheimer's dementia, or mixed dementia.

    • Exclusion Criteria: Non-randomized trials.

  • Data Collection and Analysis: Data were independently extracted by two reviewers. For continuous or ordinal variables (e.g., cognitive test scores), the primary outcome of interest was the change in score from baseline. The categorical outcome of global impression was transformed into binary data (improved or not improved). Data synthesis and analysis were performed using Cochrane Review Manager software.

Ginkgo Biloba: Meta-Analysis Methodology
  • Study Selection Criteria: Randomized, double-blind, placebo-controlled trials of Ginkgo biloba extract (specifically EGb 761®) in patients with dementia.

  • Intervention: Typically 120-240 mg of Ginkgo biloba extract daily.

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) or Syndrom-Kurztest (SKT) for cognition.

    • Scales for assessing Activities of Daily Living (ADLs).

    • Clinician's Global Impression of Change (CGIC) .

Piracetam: Meta-Analysis Methodology
  • Study Selection Criteria: Double-blind, placebo-controlled studies of Piracetam in patients with dementia or cognitive impairment in the elderly.

  • Intervention: Doses of Piracetam ranging from 2.4 to 8.0 g/day for durations of 6 to 52 weeks.

  • Primary Outcome Measure: Clinical Global Impression of Change (CGIC), dichotomized into 'improved' or 'no change/worse'.

Cholinesterase Inhibitors: Meta-Analysis Methodology
  • Study Selection Criteria: Randomized, double-blind, placebo-controlled, parallel-group trials of currently marketed cholinesterase inhibitors (donepezil, rivastigmine, and galantamine) used at therapeutic doses for at least 12 weeks, with a reported cognitive outcome.

  • Data Extraction: Proportions of subjects who responded, experienced adverse events, and discontinued (B1498344) treatment.

  • Statistical Analysis: Meta-analysis to determine pooled mean proportion of global responders and rates of adverse events.

Memantine: Representative Clinical Trial Protocol (Moderate-to-Severe Alzheimer's Disease)
  • Study Design: A 24 or 28-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population:

    • Inclusion Criteria: Patients with a diagnosis of moderate-to-severe Alzheimer's disease.

    • Exclusion Criteria: Varies by study, but generally includes other causes of dementia and use of other investigational drugs.

  • Intervention: Memantine 20 mg/day (typically titrated up from 5 mg/day) or placebo.

  • Primary Outcome Measures:

    • Severe Impairment Battery (SIB) or Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) for cognition.

    • Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-Plus) for global assessment.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and its alternatives.

Vincamine_Mechanism cluster_vasodilation Cerebral Vasodilation cluster_neurotransmitter Neurotransmitter Modulation cluster_antioxidant Antioxidant Effects cluster_gpr40 GPR40 Agonism This compound This compound Na_channel Voltage-gated Na+ Channels This compound->Na_channel Inhibition Ca_channel Voltage-operated Ca2+ Channels This compound->Ca_channel Inhibition Dopamine Dopamine Release This compound->Dopamine Enhancement Serotonin Serotonin Release This compound->Serotonin Enhancement Nrf2 Nrf2 Activation This compound->Nrf2 GPR40 GPR40 This compound->GPR40 Agonist Smooth_muscle Vascular Smooth Muscle Relaxation Ca_channel->Smooth_muscle Blood_flow Increased Cerebral Blood Flow Smooth_muscle->Blood_flow Oxygen_Nutrients Enhanced Oxygen & Nutrient Delivery Blood_flow->Oxygen_Nutrients Cognitive_Function Modulation of Cognitive Function Dopamine->Cognitive_Function Serotonin->Cognitive_Function HO1 HO-1 Expression Nrf2->HO1 Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection cAMP_Ca ↑ cAMP / Ca2+ GPR40->cAMP_Ca PI3K_Akt PI3K/Akt Pathway cAMP_Ca->PI3K_Akt Cell_Protection β-cell Protection PI3K_Akt->Cell_Protection

Caption: Proposed Mechanisms of Action for this compound.

Vinpocetine_Mechanism cluster_pde1 PDE1 Inhibition Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibition cGMP ↑ cGMP cAMP ↑ cAMP PKG PKG Activation cGMP->PKG PKA PKA Activation cAMP->PKA Vasodilation Vasodilation PKG->Vasodilation CREB CREB Phosphorylation PKA->CREB Gene_Expression Plasticity-related Gene Expression CREB->Gene_Expression

Caption: Vinpocetine's Primary Mechanism via PDE1 Inhibition.

Ginkgo_Mechanism cluster_cholinergic Cholinergic Modulation Ginkgo Ginkgo Biloba ACh_release ↑ Acetylcholine Release Ginkgo->ACh_release Choline_uptake Modulation of Choline Uptake Ginkgo->Choline_uptake Muscarinic_receptors Upregulation of Muscarinic Receptors Ginkgo->Muscarinic_receptors Cholinergic_transmission Enhanced Cholinergic Transmission ACh_release->Cholinergic_transmission Choline_uptake->Cholinergic_transmission Muscarinic_receptors->Cholinergic_transmission

Caption: Cholinergic Modulation by Ginkgo Biloba.

Piracetam_Mechanism cluster_ampa AMPA Receptor Modulation Piracetam Piracetam AMPA_receptor AMPA Receptor Piracetam->AMPA_receptor Positive Allosteric Modulator Ion_flux Modulation of Ion Flux AMPA_receptor->Ion_flux Glutamatergic_transmission Enhanced Glutamatergic Transmission Ion_flux->Glutamatergic_transmission

Caption: Piracetam's Modulation of AMPA Receptors.

ChEI_Mechanism ChEI Cholinesterase Inhibitors (e.g., Donepezil) AChE Acetylcholinesterase (AChE) ChEI->AChE Inhibition ACh_breakdown Acetylcholine Breakdown ACh_levels ↑ Acetylcholine in Synaptic Cleft Cholinergic_signaling Enhanced Cholinergic Signaling ACh_levels->Cholinergic_signaling

Caption: Mechanism of Cholinesterase Inhibitors.

Memantine_Mechanism cluster_nmda NMDA Receptor Antagonism Memantine Memantine NMDA_receptor NMDA Receptor Memantine->NMDA_receptor Uncompetitive Antagonist Ca_influx ↓ Pathological Ca2+ Influx NMDA_receptor->Ca_influx Glutamate Excessive Glutamate Glutamate->NMDA_receptor Activation Excitotoxicity Reduced Excitotoxicity Ca_influx->Excitotoxicity Neuronal_survival Enhanced Neuronal Survival

Caption: Memantine's Mechanism as an NMDA Receptor Antagonist.

Conclusion

This comparative guide highlights the multifaceted nature of cognitive enhancement and the diverse pharmacological approaches employed. This compound, while showing promise in older clinical trials, particularly for dementia of vascular and degenerative origin, suffers from a lack of modern, large-scale studies.[3][4] Its mechanisms of action, including cerebral vasodilation, neurotransmitter modulation, and antioxidant effects, provide a strong rationale for its potential therapeutic benefits.[1][2][15]

In comparison, its derivative Vinpocetine has been more extensively studied, though a comprehensive meta-analysis still yields inconclusive results.[5][6] Ginkgo Biloba and Piracetam have demonstrated some efficacy in meta-analyses, although the effects are often modest and may be dependent on dose and patient population.[7][8][9]

The current standards of care for Alzheimer's disease, cholinesterase inhibitors and memantine, offer symptomatic relief and a modest slowing of cognitive decline, supported by a large body of evidence from numerous clinical trials.[10][11][12][13][14] Their well-defined mechanisms of action targeting key neurotransmitter systems implicated in Alzheimer's pathology provide a benchmark against which other nootropic agents are often compared.

For researchers and drug development professionals, this guide underscores the need for rigorous, well-designed clinical trials to further elucidate the efficacy and safety of this compound and other nootropic agents. Future research should focus on direct comparative studies, the identification of patient populations most likely to benefit, and a deeper understanding of the molecular mechanisms underlying their cognitive-enhancing effects. The visualizations of the signaling pathways provided herein offer a foundation for further mechanistic studies and the development of novel therapeutic strategies for cognitive disorders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Vincamine, a vasoactive alkaloid. Adherence to these procedural steps is critical for minimizing environmental impact and protecting personnel.

Hazard Identification and Waste Classification

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1][2] Therefore, all materials contaminated with this compound, including unused or expired products, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be treated as chemical waste.[3] It is crucial to prevent its release into the environment. Do not dispose of this compound with household garbage or pour it down the drain.[3][4]

Core Principles of this compound Waste Management

The disposal of this compound must always adhere to a hierarchy of controls, prioritizing reduction, reuse, and recycling before considering disposal.[5] However, in a laboratory setting, disposal is often the most practical final step. The following table outlines the recommended disposal methods and containment procedures.

CategoryGuidelineSource(s)
Primary Disposal Method Consult a licensed professional waste disposal company or an approved waste disposal plant.[1][2]
Alternative Disposal If a suitable treatment or disposal facility is unavailable, options may include burial in a specifically licensed landfill for chemical/pharmaceutical waste or incineration in a licensed apparatus after mixing with a suitable combustible material.[5]
Waste Collection Collect all this compound waste in a dedicated, properly labeled, and sealed container.[3] The container should be made of a material compatible with the chemical and kept closed when not in use.[1][3]
Empty Containers Empty containers may retain product residue and should be handled as hazardous waste.[3][5] Do not reuse containers for other purposes.[3] Some regulations may require puncturing containers to prevent reuse before disposal.[3][5]
Spill Cleanup For spills, collect adhered or collected material promptly and place it in a suitable, closed container for disposal.[1][2] Use dry clean-up procedures and avoid generating dust.[5]

Step-by-Step Disposal Protocol

The following protocol details the methodology for the safe handling and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses or goggles.[5]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of dust formation, use a dust respirator.[5]

2. Waste Segregation and Collection:

  • Identify Waste: All materials that have come into contact with this compound are to be considered chemical waste.[3]

  • Containerization: Place all this compound waste into a dedicated, sealable container that is clearly labeled.[1][3]

3. Disposal Pathway:

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.

VincamineDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash identify Identify all this compound- contaminated materials ppe->identify containerize Place waste in a dedicated, labeled, and sealed container identify->containerize contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company containerize->contact_ehs regulations Ensure compliance with local, state, and federal regulations contact_ehs->regulations professional_disposal Arrange for professional waste pickup and disposal regulations->professional_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.